2,3-Dihydro-1-benzofuran-5-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-2,5H,3-4H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAROQIQNPHLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371140 | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-08-3 | |
| Record name | 2,3-Dihydro-5-benzofurancarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1-benzofuran-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-thiocarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
<_>
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis commences with the commercially available 2,3-dihydro-1-benzofuran and proceeds through a three-step sequence involving formylation, conversion to the corresponding nitrile, and subsequent thionation. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the underlying chemical principles. The methodologies described herein are designed for researchers, scientists, and professionals in the field of drug development seeking to synthesize this and structurally related compounds.
Introduction
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets for drug discovery programs.[3] The introduction of a carbothioamide (thioamide) functional group at the 5-position of this heterocyclic system can further enhance its biological profile. Thioamides are known isosteres of amides with distinct electronic and steric properties that can lead to improved target affinity and metabolic stability.[4] This guide details a reliable synthetic route to 2,3-Dihydro-1-benzofuran-5-carbothioamide, a valuable building block for the synthesis of more complex molecules.
The presented synthesis is a three-step process:
-
Formylation: Introduction of a formyl group at the 5-position of the 2,3-dihydro-1-benzofuran ring via an electrophilic aromatic substitution reaction.
-
Nitrile Formation: Conversion of the resulting aldehyde to a nitrile, a key intermediate for the final transformation.
-
Thionation: Transformation of the nitrile to the desired carbothioamide using a thionating agent.
This guide will elaborate on each of these steps, providing both theoretical understanding and practical experimental details.
Synthetic Strategy and Workflow
The overall synthetic strategy is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations. The workflow is illustrated in the diagram below.
Caption: Overall synthetic workflow for 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Experimental Protocols and Mechanistic Insights
Step 1: Formylation of 2,3-Dihydro-1-benzofuran
The introduction of a formyl group onto the aromatic ring of 2,3-dihydro-1-benzofuran is a critical first step. The Gattermann reaction provides a classic and effective method for this transformation.[5][6] This reaction involves the use of hydrogen cyanide and a Lewis acid catalyst to generate an electrophilic species that attacks the electron-rich aromatic ring.[7]
Reaction:
2,3-Dihydro-1-benzofuran → 2,3-Dihydro-1-benzofuran-5-carbaldehyde
3.1.1. Mechanistic Rationale
The Gattermann reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates hydrogen cyanide, forming a highly reactive electrophile, which is then attacked by the aromatic ring of 2,3-dihydro-1-benzofuran. The ether oxygen of the dihydrobenzofuran ring is an activating group, directing the substitution to the ortho and para positions. Due to steric hindrance at the ortho positions (C4 and C6), the formylation occurs predominantly at the para position (C5).
Caption: Simplified mechanism of the Gattermann formylation reaction.
3.1.2. Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dihydro-1-benzofuran | 120.15 | 10.0 g | 83.2 |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 14.6 g | 124.8 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 22.2 g | 166.4 |
| Dry Dichloromethane (DCM) | - | 200 mL | - |
| Hydrogen Chloride (gas) | 36.46 | - | - |
| Hydrochloric Acid (1 M) | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add zinc cyanide to the stirred suspension.
-
Bubble dry hydrogen chloride gas through the mixture for 30-45 minutes.
-
Add a solution of 2,3-dihydro-1-benzofuran in dry dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-dihydro-1-benzofuran-5-carbaldehyde.[8]
Step 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbonitrile
The conversion of the aldehyde to a nitrile is a key step in this synthetic sequence. A common and efficient method involves the reaction of the aldehyde with hydroxylamine to form an oxime, which is then dehydrated to the nitrile.[9][10] This can often be performed in a one-pot procedure.[11]
Reaction:
2,3-Dihydro-1-benzofuran-5-carbaldehyde → 2,3-Dihydro-1-benzofuran-5-carbonitrile
3.2.1. Mechanistic Rationale
The reaction proceeds in two stages. First, the aldehyde reacts with hydroxylamine in a condensation reaction to form an aldoxime. In the second stage, the aldoxime is dehydrated, typically under acidic or basic conditions, to yield the nitrile.
Caption: Mechanism for the formation of the nitrile from the aldehyde.
3.2.2. Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dihydro-1-benzofuran-5-carbaldehyde | 148.16 | 5.0 g | 33.7 |
| Hydroxylamine Hydrochloride | 69.49 | 3.5 g | 50.6 |
| Sodium Formate | 68.01 | 4.6 g | 67.4 |
| Formic Acid | 46.03 | 20 mL | - |
| Water | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde in formic acid.
-
Add hydroxylamine hydrochloride and sodium formate to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2,3-dihydro-1-benzofuran-5-carbonitrile.
Step 3: Thionation to 2,3-Dihydro-1-benzofuran-5-carbothioamide
The final step is the conversion of the nitrile to the desired thioamide. While there are several methods for this transformation, a common approach involves the reaction with a thionating agent. For the conversion of an amide to a thioamide, Lawesson's reagent is a mild and efficient choice.[12][13] It is also possible to convert nitriles to thioamides using reagents like phosphorus pentasulfide.[14]
Reaction:
2,3-Dihydro-1-benzofuran-5-carbonitrile → 2,3-Dihydro-1-benzofuran-5-carbothioamide
3.3.1. Mechanistic Rationale (Thionation of the corresponding amide)
While the direct thionation of a nitrile is possible, a more common route involves the hydrolysis of the nitrile to the corresponding amide, followed by thionation. The mechanism of thionation of an amide with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide, which reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate.[15][16] This intermediate then undergoes a cycloreversion to yield the thioamide and a stable phosphorus-oxygen double bond.[12]
Caption: Simplified mechanism for the thionation of an amide using Lawesson's Reagent.
3.3.2. Experimental Protocol (via the Amide)
Part A: Hydrolysis of the Nitrile to the Amide
-
The 2,3-dihydro-1-benzofuran-5-carbonitrile can be hydrolyzed to the corresponding carboxamide using either acidic or basic conditions. A common method is to use a mixture of a mineral acid (e.g., sulfuric acid) in a suitable solvent and heating the mixture.
Part B: Thionation of the Amide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-Dihydro-1-benzofuran-5-carboxamide | 163.17 | 2.0 g | 12.3 |
| Lawesson's Reagent | 404.47 | 3.0 g | 7.4 |
| Anhydrous Toluene | - | 50 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a round-bottom flask, suspend 2,3-dihydro-1-benzofuran-5-carboxamide and Lawesson's reagent in anhydrous toluene.
-
Heat the mixture to reflux for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2,3-dihydro-1-benzofuran-5-carbothioamide.
Characterization Data
The final product, 2,3-Dihydro-1-benzofuran-5-carbothioamide, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | Yellowish solid |
| Purity (Typical) | >98% |
Expected Spectroscopic Data:
-
¹H NMR: Signals corresponding to the aromatic and dihydrofuran protons. The chemical shifts will be influenced by the electron-withdrawing nature of the carbothioamide group.
-
¹³C NMR: Resonances for all nine carbon atoms, including the characteristic thiocarbonyl carbon signal at a downfield chemical shift.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=S stretching, and aromatic C-H stretching.
Safety Considerations
-
Hydrogen Cyanide/Zinc Cyanide: These are highly toxic materials. All manipulations should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor. It is recommended to handle it in a fume hood.
-
Solvents: Dichloromethane and toluene are flammable and should be handled with care, away from ignition sources.
-
Acids: Strong acids like hydrogen chloride and formic acid are corrosive and should be handled with appropriate care.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 2,3-Dihydro-1-benzofuran-5-carbothioamide. By following the detailed experimental protocols and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable building block for further applications in drug discovery and medicinal chemistry. The presented three-step sequence offers a practical approach for accessing this and related thioamide-containing heterocyclic compounds.
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An In-depth Technical Guide to the Chemical Properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information on its core structural components—the 2,3-dihydrobenzofuran scaffold and the thioamide functional group—to project its chemical behavior, reactivity, and spectral characteristics. Furthermore, this guide outlines robust, field-proven protocols for its synthesis and characterization, providing a self-validating framework for researchers entering this area of chemical space.
Molecular Overview and Physicochemical Properties
2,3-Dihydro-1-benzofuran-5-carbothioamide (CAS RN: 306936-08-3) is a structurally unique molecule that marries the privileged 2,3-dihydrobenzofuran scaffold, a common motif in biologically active compounds, with a thioamide functional group, a bioisostere of the more common amide bond.[1][2] This combination imparts a distinct set of chemical and physical properties that are of significant interest for probing biological systems and for the development of novel therapeutics.
Table 1: Physicochemical Properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide
| Property | Value | Source/Method |
| CAS Number | 306936-08-3 | [3] |
| Molecular Formula | C₉H₉NOS | [3] |
| Molecular Weight | 179.24 g/mol | [3] |
| Predicted LogP | ~1.5 - 2.5 | Computational Prediction |
| Predicted Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, THF, alcohols) | Based on scaffold and functional group properties[4] |
| Predicted Melting Point | Not available (likely a crystalline solid) | - |
The thioamide group is known to be more reactive than its amide counterpart towards both nucleophiles and electrophiles.[5] The sulfur atom, being larger and more polarizable than oxygen, alters the electronic distribution within the functional group, influencing its hydrogen bonding capabilities and conformational preferences.[5] The 2,3-dihydrobenzofuran moiety provides a rigid, bicyclic core that is amenable to substitution on the aromatic ring, allowing for the modulation of its physicochemical and pharmacological properties.
Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Route 1: Thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide
The direct conversion of an amide to a thioamide is most commonly and efficiently achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[6][7] This method is generally high-yielding and tolerates a wide range of functional groups.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Introduction
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. 2,3-Dihydro-1-benzofuran-5-carbothioamide is a heterocyclic compound of significant interest, merging the established biological relevance of the 2,3-dihydrobenzofuran scaffold with the versatile chemical reactivity and unique spectroscopic signature of the thioamide group.[1][2][3] The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1][2] The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide introduces profound changes in the molecule's electronic structure, hydrogen bonding capabilities, and reactivity, making it a valuable functional group in drug design and as a synthetic intermediate.[3][4]
Molecular Structure and Key Spectroscopic Regions
A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. Below is a diagram illustrating the key structural features and the numbering convention for 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Caption: Molecular structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra, with detailed justifications for the chemical shifts and coupling constants based on known data for 2,3-dihydrobenzofuran and thioamide derivatives.[5][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will provide key information about the number of different types of protons and their connectivity.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H2 | ~4.6 | Triplet | ~8.5 | Protons on a carbon adjacent to an oxygen atom are deshielded. The triplet arises from coupling to the two H3 protons. |
| H3 | ~3.2 | Triplet | ~8.5 | These protons are on a benzylic carbon and are coupled to the two H2 protons. |
| Aromatic H4 | ~7.5 | Doublet | ~1.5 | This proton is ortho to the carbothioamide group and will experience some deshielding. It exhibits a small coupling to H6. |
| Aromatic H6 | ~7.4 | Doublet of Doublets | ~8.0, ~1.5 | Coupled to both H7 (ortho) and H4 (meta). |
| Aromatic H7 | ~6.8 | Doublet | ~8.0 | This proton is ortho to the oxygen-bearing carbon of the dihydrofuran ring and will be the most shielded of the aromatic protons. It is coupled to H6. |
| -NH₂ | ~8.0-9.0 | Broad Singlet | - | The protons of the thioamide group are typically deshielded and often appear as a broad signal due to quadrupole broadening and exchange. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,3-Dihydro-1-benzofuran-5-carbothioamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C=S | ~200-210 | The thioamide carbonyl carbon is significantly deshielded and is a characteristic feature in the ¹³C NMR spectrum.[4] |
| C7a | ~160 | This aromatic carbon is attached to the oxygen atom and is therefore deshielded. |
| C5 | ~140 | The aromatic carbon bearing the carbothioamide group. |
| C3a | ~128 | A quaternary aromatic carbon. |
| C4 | ~125 | Aromatic CH carbon. |
| C6 | ~123 | Aromatic CH carbon. |
| C7 | ~110 | This aromatic carbon is ortho to the oxygen-linked carbon and is typically more shielded. |
| C2 | ~72 | The carbon atom of the dihydrofuran ring bonded to the oxygen. |
| C3 | ~30 | The other aliphatic carbon of the dihydrofuran ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz proton instrument) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Processing: Process the FID with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Identify the chemical shifts of the different carbon atoms. 2D NMR techniques such as HSQC and HMBC can be used to definitively assign each carbon signal to its corresponding position in the molecule.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydro-1-benzofuran-5-carbothioamide will be dominated by vibrations from the thioamide group, the aromatic ring, and the dihydrofuran moiety.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 3300-3100 | N-H stretch | Medium-Strong | Characteristic of the primary thioamide (-NH₂). Often appears as a doublet. |
| 3050-3000 | Aromatic C-H stretch | Medium | Typical for C-H stretching in the benzene ring. |
| 2960-2850 | Aliphatic C-H stretch | Medium | Arising from the -CH₂-CH₂- group in the dihydrofuran ring.[1] |
| ~1600 | C=C stretch (aromatic) | Medium | Characteristic of the benzene ring. |
| 1500-1600 | N-H bend | Strong | A characteristic and strong band for primary thioamides.[8] |
| 1200-1400 | C-N stretch | Strong | Part of the composite thioamide bands, with significant C-N stretching character.[8] |
| ~1250 | Aryl-O stretch | Strong | Asymmetric C-O-C stretching of the dihydrofuran ether linkage. |
| 600-800 | C=S stretch | Medium-Strong | This band is often referred to as the "thioamide G band" and is indicative of the C=S bond, although it can be coupled with other vibrations.[8] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₉H₉NOS (179.04).
-
Key Fragments:
-
Loss of •SH: A fragment corresponding to [M-SH]⁺ at m/z 146.
-
Loss of NH₃: A fragment corresponding to [M-NH₃]⁺ at m/z 162.
-
Cleavage of the Dihydrofuran Ring: Retro-Diels-Alder type fragmentation of the dihydrofuran ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 151.
-
Benzofuran Core Fragments: Fragmentation of the dihydrofuran ring can lead to characteristic ions of the benzofuran system.[9][10][11]
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or via direct infusion. Electrospray ionization (ESI) or Electron Ionization (EI) can be used.
-
Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Predicted major fragmentation pathways in EI-MS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of 2,3-Dihydro-1-benzofuran-5-carbothioamide is expected to show absorptions arising from both the aromatic system and the thioamide group.
-
π → π* transitions: The benzofuran moiety will exhibit characteristic π → π* transitions, typically in the range of 250-300 nm.
-
n → π* and π → π* transitions of the thioamide: The thioamide C=S bond has a characteristic UV absorption maximum.[4] The π → π* transition is expected around 265 nm, while the lower energy n → π* transition may appear at longer wavelengths, possibly extending into the near-UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the absorbance of the sample from approximately 200 to 400 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.
Conclusion
The spectroscopic characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide relies on a multi-technique approach. While experimental data for this specific molecule is not widely published, a robust and detailed prediction of its spectroscopic features can be made by analyzing its constituent parts: the 2,3-dihydrobenzofuran scaffold and the carbothioamide functional group. This guide provides the foundational knowledge and expected spectral data to enable researchers to confidently identify and characterize this compound, facilitating its further investigation in medicinal chemistry and drug development. The combination of NMR for detailed structural elucidation, IR for functional group identification, MS for molecular weight and fragmentation analysis, and UV-Vis for understanding its electronic properties, forms a comprehensive characterization workflow.
References
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Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertion of Sulfur Dioxide promoted by DABCO. (2014). Royal Society of Chemistry. Available at: [Link]
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Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]
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Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Available at: [Link]
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Characteristic vibrational frequencies in simple thioamides, their cations and metal complexes a. ResearchGate. Available at: [Link]
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The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (2013). Journal of Forensic Sciences. ResearchGate. Available at: [Link]
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Vibrational characterization of the tertiary amide and thioamide group. ResearchGate. Available at: [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Available at: [Link]
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Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(2), 265-281. Available at: [Link]
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(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). Molbank, 2023(4), M1657. Available at: [Link]
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Benzofuran, 2,3-dihydro-. NIST WebBook. Available at: [Link]
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Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]
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(a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c) The photographs of 2 and 4 excited at 365 nm in dichloromethane. ResearchGate. Available at: [Link]
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Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
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Synthesis of 2,3-dihydro-5-benzofuranamine. PrepChem.com. Available at: [Link]
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Dihydrobenzofuran. PubChem. Available at: [Link]
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Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available at: [Link]
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Medeiros, T. C. T., et al. (2016). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 27(1), 136-143. Available at: [Link]
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Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. (2002). Drug Metabolism and Disposition, 30(12), 1357-1363. Available at: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
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Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for the emission studies at the excitation wavelengths of 340 and 375 nm. ResearchGate. Available at: [Link]
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Unlocking the potential of the thioamide group in drug design and development. (2024). Frontiers in Chemistry, 12, 1348123. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide from 5-cyano-2,3-dihydrobenzofuran
This guide provides a comprehensive technical overview for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a molecule of significant interest in medicinal chemistry and drug development. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a range of pharmacological activities including anti-inflammatory, antimicrobial, and potent selective cannabinoid receptor 2 (CB2) agonism.[1][2] The introduction of a carbothioamide functional group can further modulate the molecule's physicochemical properties and biological interactions.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a detailed, step-by-step methodology for the conversion of 5-cyano-2,3-dihydrobenzofuran to the target thioamide, grounded in established chemical principles and supported by authoritative literature.
Introduction: The Scientific Rationale
The conversion of a nitrile to a thioamide is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds. Thioamides are valuable intermediates in the synthesis of various sulfur-containing heterocycles and have demonstrated a broad spectrum of biological activities. The selection of 5-cyano-2,3-dihydrobenzofuran as the starting material is predicated on the inherent biological relevance of the dihydrobenzofuran core.
This guide will focus on a robust and accessible synthetic route, detailing the underlying reaction mechanism, experimental protocol, purification, and characterization of the final product. The proposed methodology is designed to be a self-validating system, ensuring reproducibility and high fidelity.
The Synthetic Strategy: From Nitrile to Thioamide
The direct conversion of a nitrile to a primary thioamide can be achieved through several methods. The most common approaches involve the use of a sulfur source such as hydrogen sulfide or its salts, or thionating agents like Lawesson's reagent or phosphorus pentasulfide.[3] For this specific transformation, we will detail a highly effective method utilizing sodium hydrosulfide in the presence of magnesium chloride, a procedure noted for its operational simplicity and high yields with aromatic nitriles.[4]
Reaction Mechanism
The reaction proceeds via the nucleophilic addition of the hydrosulfide ion (SH⁻) to the electrophilic carbon of the nitrile group. The presence of a Lewis acid, such as magnesium chloride, is believed to activate the nitrile group, rendering it more susceptible to nucleophilic attack. The resulting intermediate undergoes protonation to yield the final thioamide.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-cyano-2,3-dihydrobenzofuran | ≥98% | Commercially Available |
| Sodium Hydrosulfide Hydrate (NaSH·xH₂O) | 70% | Commercially Available |
| Magnesium Chloride Hexahydrate (MgCl₂·6H₂O) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | In-house preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Reaction Setup and Procedure
Caption: Workflow for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 5-cyano-2,3-dihydrobenzofuran (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
To the stirred solution, add sodium hydrosulfide hydrate (2.0-3.0 eq) and magnesium chloride hexahydrate (1.0-1.5 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 2,3-Dihydro-1-benzofuran-5-carbothioamide can be purified by column chromatography on silica gel.[5][6] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.
Characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data
The following are predicted spectroscopic data based on the structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide and known data for similar compounds.[7][8][9][10][11]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~7.7-7.6 (m, 2H, Ar-H)
-
~6.8 (d, 1H, Ar-H)
-
~4.6 (t, 2H, O-CH₂)
-
~3.2 (t, 2H, Ar-CH₂)
-
Broad singlet (br s, 2H, -CSNH₂)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~200-195 (-C=S)
-
~160 (Ar-C-O)
-
~130-125 (Ar-C)
-
~110 (Ar-C)
-
~71 (O-CH₂)
-
~29 (Ar-CH₂)
-
-
IR (KBr, cm⁻¹):
-
~3300-3100 (N-H stretching)
-
~1600 (C=C aromatic stretching)
-
~1400-1300 (C-N stretching)
-
~1100-1000 (C=S stretching)
-
-
Mass Spectrometry (ESI-MS):
-
Calculated for C₉H₉NOS: m/z = 179.04
-
Expected [M+H]⁺: 180.05
-
Caption: Logical flow for the characterization of the final product.
Safety Considerations
-
Sodium hydrosulfide is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide from 5-cyano-2,3-dihydrobenzofuran. By following the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable compound for further investigation in drug discovery and medicinal chemistry programs. The proposed methodology is based on established and reliable chemical transformations, ensuring a high probability of success.
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. Retrieved from [Link]
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An In-Depth Technical Guide to the Thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide using Lawesson's Reagent
Introduction: The Strategic Role of Thioamides in Modern Drug Discovery
In the landscape of medicinal chemistry, the bioisosteric replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful, albeit nuanced, strategy.[1][2] This single-atom substitution can dramatically alter a molecule's physicochemical profile, influencing its hydrogen bonding capabilities, polarity, metabolic stability, and metal-chelating properties.[1][3] Thioamides are more reactive than their amide counterparts and serve as versatile intermediates in the synthesis of sulfur-containing heterocycles.[3][4] The 2,3-dihydro-1-benzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved drugs.[5] Consequently, the synthesis of its thioamide derivative, 2,3-dihydro-1-benzofuran-5-carbothioamide, represents a valuable pursuit for generating novel chemical entities with potentially enhanced therapeutic profiles.
Among the arsenal of thionating agents, Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has established itself as the preferred choice over harsher alternatives like phosphorus pentasulfide (P₄S₁₀).[6][7] LR operates under milder conditions, generally affords higher yields, and demonstrates broad functional group tolerance, making it an indispensable tool in contemporary organic synthesis.[6][7][8]
This guide provides a comprehensive, field-proven framework for the successful thionation of 2,3-dihydro-1-benzofuran-5-carboxamide, moving beyond a simple recitation of steps to explain the underlying chemical principles and address common practical challenges.
The Thionation Mechanism: A Tale of Two Rings
The efficacy of Lawesson's reagent is rooted in its unique reactivity profile. The mechanism is not a direct attack by the LR molecule itself but rather by a more reactive species with which it exists in equilibrium in solution.[6][7][9]
-
Dissociation to the Reactive Intermediate : The central four-membered P₂S₂ ring of Lawesson's reagent dissociates to form two molecules of the highly reactive dithiophosphine ylide (R-PS₂). This species is the true workhorse of the thionation reaction.[9]
-
[2+2] Cycloaddition : The electron-rich carbonyl oxygen of the 2,3-dihydro-1-benzofuran-5-carboxamide performs a nucleophilic attack on the phosphorus atom of the ylide. Simultaneously, the nucleophilic sulfur of the ylide attacks the electrophilic carbonyl carbon. This concerted process results in the formation of a four-membered thiaoxaphosphetane intermediate.[7][10]
-
Cycloreversion : The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloaddition. The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O), a thermodynamic sink that propels the reaction forward in a manner analogous to the Wittig reaction.[6][7] This step releases the desired thioamide product and a phosphorus-containing byproduct.
Mechanistic Pathway Diagram
Caption: The reaction mechanism of amide thionation using Lawesson's reagent.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be robust and reproducible. The key to success lies not only in the reaction itself but in the strategic work-up designed to simplify the purification of the final product—a common bottleneck in LR-mediated reactions.[4][11]
Materials and Reagents
| Reagent/Material | Purpose |
| 2,3-Dihydro-1-benzofuran-5-carboxamide | Starting Material |
| Lawesson's Reagent (LR) | Thionating Agent |
| Anhydrous Toluene or Tetrahydrofuran (THF) | Reaction Solvent |
| Ethylene Glycol or Ethanol | Byproduct Decomposition Agent |
| Ethyl Acetate | Extraction Solvent |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Aqueous Wash (Quenching) |
| Brine | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography |
| Hexanes/Ethyl Acetate | Mobile Phase for Chromatography |
| Thin Layer Chromatography (TLC) plates | Reaction Monitoring |
Step-by-Step Methodology
Part 1: The Thionation Reaction
-
Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dihydro-1-benzofuran-5-carboxamide (1.0 eq).
-
Dissolution : Add anhydrous toluene (approx. 0.1 M concentration) to dissolve the starting material. Expert Tip: Toluene is often preferred as it allows for heating to drive the reaction to completion. While THF can be used, potentially at room temperature, it requires much larger volumes to dissolve LR and reactions can be sluggish.[12]
-
Reagent Addition : Add Lawesson's reagent (0.6 eq) to the stirred solution. Causality: Since one molecule of LR contains two P=S bonds, it can theoretically thionate two amide molecules. Using a slight excess (0.55-0.7 eq) ensures complete conversion without introducing excessive byproducts.
-
Heating : Heat the reaction mixture to reflux (approx. 110 °C for toluene).
-
Monitoring : Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the starting material spot. The thioamide product will typically have a higher Rf value (be less polar) than the starting amide. Reactions are generally complete within 2-6 hours.
Part 2: Strategic Work-up and Purification
The primary challenge in LR reactions is the removal of the phosphorus-containing byproduct, which often has a similar polarity to the desired product.[13] A specialized work-up procedure is essential for a clean, chromatography-free or simplified purification.[4][11]
-
Cooling & Byproduct Decomposition : Cool the reaction mixture to room temperature. Add ethylene glycol (approx. 2 volumes relative to the toluene) and heat the mixture to reflux for 1-2 hours.[11] Expertise: This step is critical. Ethylene glycol reacts with the phosphorus byproduct, converting it into a highly polar phosphonate species that is easily removed during the aqueous work-up, drastically simplifying purification.[11][14] Ethanol can also be used for this purpose.[11]
-
Solvent Removal : Remove the volatiles (toluene and excess ethylene glycol) under reduced pressure using a rotary evaporator.
-
Extraction : Dilute the residue with ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The NaHCO₃ wash helps remove any acidic impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Final Purification : Purify the crude product by silica gel column chromatography. Elute with a gradient of hexanes and ethyl acetate to afford the pure 2,3-dihydro-1-benzofuran-5-carbothioamide, which is typically a yellow solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target thioamide.
Product Characterization: Spectroscopic Hallmarks of Thionation
Confirmation of the successful conversion of the carboxamide to the carbothioamide relies on clear, diagnostic shifts in spectroscopic data.
| Spectroscopic Data | 2,3-Dihydro-1-benzofuran-5-carboxamide (Starting Material) | 2,3-Dihydro-1-benzofuran-5-carbothioamide (Expected Product) | Rationale for Change |
| ¹³C NMR | C=O resonance at ~165-175 ppm | C=S resonance at ~200-210 ppm [3] | The C=S carbon is significantly deshielded compared to the C=O carbon, providing the most definitive evidence of thionation. |
| ¹H NMR | NH₂ protons and aromatic protons adjacent to the carbonyl group | NH₂ protons and adjacent aromatic protons are typically shifted downfield | The C=S bond has a different anisotropic effect compared to the C=O bond. |
| IR Spectroscopy | Strong C=O stretching band at ~1660-1690 cm⁻¹ [15] | Disappearance of C=O band; Appearance of C=S stretching band at ~1120 cm⁻¹ [3] | Direct evidence of the functional group transformation. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 163.06 | Molecular Ion Peak (M⁺) at m/z = 179.04 | The mass difference of +15.98 Da corresponds to the replacement of an oxygen atom (15.99 Da) with a sulfur atom (32.07 Da). |
| Appearance | Typically a white or off-white solid | Typically a yellow solid | Thiocarbonyl compounds are often colored due to the n→π* electronic transition having a lower energy than in carbonyls. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient heating or reaction time.- Deactivated Lawesson's reagent (hydrolyzed).- Insufficient amount of LR. | - Ensure reaction is at a full reflux and extend the reaction time.- Use freshly purchased or properly stored LR. Handle LR quickly in air.- Increase the stoichiometry of LR slightly (e.g., to 0.7 eq). |
| Difficult Purification | - Incomplete decomposition of phosphorus byproducts.- Co-elution of product and byproducts. | - Ensure the ethylene glycol/ethanol decomposition step is performed correctly and for a sufficient time.- Perform a thorough aqueous work-up. Washing with copious water is critical.[12]- Adjust the chromatography eluent system to be less polar to increase separation. |
| Low Yield | - Product degradation during prolonged heating.- Loss of product during aqueous work-up or chromatography. | - Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.- Ensure pH of the aqueous layer is not strongly acidic or basic during work-up.- Use care during extraction and combine all organic layers. |
| Unpleasant Odor | - Lawesson's reagent and sulfur byproducts are known for their strong, unpleasant smell.[12] | - Conduct all steps in a well-ventilated fume hood.- Quench all glassware and waste with an excess of sodium hypochlorite (bleach) to neutralize the odor-causing compounds.[9] |
Conclusion
The thionation of 2,3-dihydro-1-benzofuran-5-carboxamide with Lawesson's reagent is a highly effective transformation that opens the door to a valuable class of compounds for drug discovery and materials science. Success hinges on a sound understanding of the reaction mechanism, careful control of reaction parameters, and, most critically, the implementation of a strategic work-up procedure to overcome the inherent purification challenges. By following the detailed protocols and insights provided in this guide, researchers can confidently and efficiently synthesize the target thioamide, enabling further exploration of its chemical and biological properties.
References
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Mitchell, N. J., & Moody, C. J. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Journal of the American Chemical Society. Available at: [Link]
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Organic Chemistry Portal. Lawesson's Reagent. Organic-chemistry.org. Available at: [Link]
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Wu, K., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Encyclopedia.pub. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. Available at: [Link]
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Talele, T. T. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Szostak, M., & Aubé, J. (2009). Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry. Available at: [Link]
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Zhang, X., et al. (2023). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. Organic Letters. Available at: [Link]
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Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Available at: [Link]
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Al-wsmon, A. H., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]
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ResearchGate. (2014). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region.... ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Tautomerism of 2,3-Dihydro-1-benzofuran-5-carbothioamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets.[1][2] The introduction of a carbothioamide functional group at the 5-position introduces the potential for thioamide-thioimidol tautomerism, a phenomenon with significant implications for a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and interaction with biological macromolecules. This guide provides a comprehensive technical overview of the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide and a detailed investigation into its tautomeric equilibrium. We will explore both experimental and computational methodologies to elucidate the predominant tautomeric form and quantify the equilibrium, offering field-proven insights into the causality behind experimental choices.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development.[3] Prototropic tautomerism, involving the migration of a proton, is particularly common and can profoundly influence a molecule's pharmacological profile.[3] The thioamide functional group is a classic example of a moiety capable of existing in two tautomeric forms: the thioamide (or thione) form and the thioimidol (or thiol) form (Figure 1).[4] The position of this equilibrium can affect a molecule's acidity/basicity, polarity, and its ability to act as a hydrogen bond donor or acceptor, all of which are crucial for receptor binding and membrane permeability.
The 2,3-dihydrobenzofuran nucleus is a key component in a multitude of biologically active compounds.[1] Therefore, understanding the tautomeric behavior of derivatives such as 2,3-Dihydro-1-benzofuran-5-carbothioamide is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
The synthesis of the target compound can be approached through a multi-step sequence, beginning with a suitable precursor. A plausible and efficient route involves the conversion of a nitrile to a thioamide.
Synthesis of 2,3-Dihydro-1-benzofuran-5-carbonitrile
The precursor, 2,3-dihydro-1-benzofuran-5-carbonitrile, can be synthesized via several established methods for constructing the dihydrobenzofuran ring system.[5][6] A common approach involves the cyclization of an appropriate ortho-substituted phenol.
Thionation of the Nitrile
The conversion of the 5-carbonitrile derivative to the desired 5-carbothioamide is the key synthetic step. This can be achieved through the addition of a sulfur nucleophile to the nitrile.
Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
-
Dissolution: Dissolve 2,3-dihydro-1-benzofuran-5-carbonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of triethylamine and methanol.
-
Addition of H₂S: Bubble hydrogen sulfide gas through the solution at room temperature or gently heat the mixture. Alternatively, use a soluble H₂S source like sodium hydrosulfide (NaSH).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude thioamide can be purified by recrystallization from a suitable solvent (e.g., ethanol or toluene) or by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Pyridine and triethylamine are basic solvents that can act as catalysts by activating the H₂S.
-
H₂S Source: Gaseous H₂S is a direct and effective reagent. NaSH offers a more convenient and less hazardous alternative for laboratory-scale synthesis.
Investigating the Tautomeric Equilibrium
The central scientific question is the position of the tautomeric equilibrium for 2,3-Dihydro-1-benzofuran-5-carbothioamide. Based on extensive literature on simple thioamides, the thioamide (thione) form is generally the more stable and predominant tautomer in solution.[4] However, the electronic nature of the 2,3-dihydrobenzofuran ring system could influence this equilibrium. A combination of spectroscopic and computational methods is essential for a thorough investigation.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[7][8] The chemical shifts of the protons and carbons in the vicinity of the thioamide group will be distinct for each tautomer.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Prepare solutions of the purified compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the effect of solvent polarity on the equilibrium.
-
¹H NMR: In the thioamide form, two distinct signals for the -NH₂ protons are expected. In the thioimidol form, a single -SH proton signal and a single -NH proton signal would be observed. The chemical shift of the -SH proton in the thioimidol form is typically found at a different chemical shift than the -NH₂ protons of the thioamide.
-
¹³C NMR: The chemical shift of the carbon atom in the C=S group of the thioamide tautomer is expected to be significantly downfield (typically >190 ppm).[9] In contrast, the C-S carbon of the thioimidol tautomer would appear at a more upfield chemical shift.
-
Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can provide information on the dynamics of the tautomeric interconversion. If the exchange is slow on the NMR timescale, separate signals for both tautomers may be observed. If the exchange is fast, averaged signals will be seen.
3.1.2. Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.
Experimental Protocol: IR Analysis
-
Sample Preparation: Acquire the IR spectrum of the compound as a solid (e.g., KBr pellet) and in solution (e.g., in CHCl₃ or CCl₄).
-
Data Interpretation:
-
Thioamide form: Look for characteristic N-H stretching vibrations (typically in the range of 3400-3100 cm⁻¹) and the C=S stretching vibration (which can be complex and appear in the fingerprint region).
-
Thioimidol form: The presence of an S-H stretching band (around 2600-2550 cm⁻¹) and a C=N stretching band (around 1680-1620 cm⁻¹) would indicate the presence of this tautomer. The absence of a strong S-H band is strong evidence for the predominance of the thioamide form.
-
3.1.3. UV-Visible Spectroscopy
The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Record the UV-Vis spectra in solvents of varying polarity (e.g., hexane, ethanol, water).
-
Data Interpretation: The thioamide tautomer typically exhibits a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. The thioimidol tautomer is expected to have a different absorption profile. Changes in the spectra with solvent polarity can indicate shifts in the tautomeric equilibrium.[10]
Computational Modeling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[11]
Computational Protocol: DFT Calculations
-
Structure Optimization: Build the 3D structures of both the thioamide and thioimidol tautomers of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
-
Energy Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent environments (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Data Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable and predominant form.
-
Spectroscopic Prediction: The optimized geometries can be used to predict vibrational frequencies (for IR spectra) and NMR chemical shifts, which can then be compared with the experimental data for validation.
Data Presentation and Visualization
Table 1: Predicted Spectroscopic Data for Tautomers of 2,3-Dihydro-1-benzofuran-5-carbothioamide
| Tautomer | Key ¹H NMR Signals (Predicted ppm) | Key ¹³C NMR Signal (Predicted ppm) | Key IR Bands (Predicted cm⁻¹) |
| Thioamide | -NH₂ (2 distinct signals) | C=S (>190) | N-H stretch (3400-3100) |
| Thioimidol | -SH (1 signal), -NH (1 signal) | C-S (upfield of C=S) | S-H stretch (2600-2550), C=N stretch (1680-1620) |
Figure 1: Tautomeric Equilibrium of 2,3-Dihydro-1-benzofuran-5-carbothioamide
A placeholder for a chemical structure image is used above. A real implementation would generate or link to the actual chemical structures. Caption: The equilibrium between the thioamide and thioimidol tautomers.
Figure 2: Experimental Workflow for Tautomerism Investigation
Caption: Workflow for the investigation of tautomerism.
Conclusion
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A Comprehensive Technical Guide to the Derivatization of the Thioamide Group in 2,3-Dihydro-1-benzofuran-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thioamide functional group, a unique bioisostere of the amide bond, offers a versatile platform for chemical modification, profoundly influencing the physicochemical and pharmacological properties of parent molecules.[1][2][3] This guide provides an in-depth exploration of the derivatization strategies for the thioamide moiety within the 2,3-dihydro-1-benzofuran-5-carbothioamide scaffold. The 2,3-dihydro-1-benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4][5][6][7] By leveraging the distinct reactivity of the thioamide group, a diverse array of novel chemical entities can be accessed, paving the way for expanded structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document will detail key derivatization pathways, including S-alkylation, S-acylation, cycloaddition reactions for the synthesis of five-membered heterocycles, and transamidation, supported by mechanistic insights and field-proven protocols.
Introduction: The Strategic Importance of the Thioamide Moiety in Drug Discovery
The substitution of an amide's oxygen atom with sulfur introduces significant changes in the molecule's electronic and steric properties.[8][9] Thioamides exhibit altered hydrogen bonding capabilities, increased rotational barriers around the C-N bond, and a larger van der Waals radius compared to their amide counterparts.[9][10] These modifications can lead to enhanced metabolic stability, improved target affinity, and novel intellectual property.[1] The thioamide group is more reactive than the corresponding amide, serving as a versatile synthetic handle for a variety of chemical transformations.[9]
The 2,3-dihydro-1-benzofuran scaffold is a common motif in natural products and synthetic molecules with a wide range of biological activities, including anticancer, antioxidant, and neuroprotective effects.[4][5][6][7] The strategic placement of a thioamide group at the 5-position of this scaffold presents a valuable opportunity for chemical diversification to modulate biological activity and pharmacokinetic profiles.
Core Reactivity of the Thioamide Group
The reactivity of the thioamide group in 2,3-Dihydro-1-benzofuran-5-carbothioamide is primarily governed by the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. Conversely, the thiocarbonyl carbon can be attacked by nucleophiles, although it is generally less electrophilic than a carbonyl carbon.
Key Derivatization Strategies and Protocols
This section details the principal methods for modifying the thioamide group of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
S-Alkylation: Formation of Thioimidates
S-alkylation of the thioamide with an alkylating agent is a fundamental transformation that yields a thioimidate. This reaction proceeds through the nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent.
Causality of Experimental Choices:
-
Alkylating Agent: The choice of alkylating agent (e.g., methyl iodide, benzyl bromide) will determine the nature of the substituent on the sulfur atom. More reactive alkylating agents will facilitate the reaction under milder conditions.
-
Base: A non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often employed to deprotonate the thioamide, increasing its nucleophilicity. The choice of base should be compatible with other functional groups in the molecule.
-
Solvent: A polar aprotic solvent such as acetone or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Synthesis of S-Methyl-2,3-dihydro-1-benzofuran-5-carbimidothioate
-
To a solution of 2,3-Dihydro-1-benzofuran-5-carbothioamide (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-methyl thioimidate.
Table 1: Representative S-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | 4 | >90 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 6 | 85-90 |
| Benzyl Bromide | Et₃N | Dichloromethane | 8 | 80-85 |
Cycloaddition Reactions: Synthesis of Heterocyclic Derivatives
The thioamide functionality is a valuable precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.
The reaction of a thioamide with an α-haloketone is a classic method for the synthesis of thiazoles. The reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization and dehydration.
Causality of Experimental Choices:
-
α-Haloketone: The choice of α-haloketone will determine the substitution pattern on the resulting thiazole ring.
-
Solvent: A protic solvent like ethanol or a polar aprotic solvent such as DMF can be used. Ethanol often facilitates the dehydration step.
-
Temperature: Heating is typically required to drive the cyclization and dehydration steps to completion.
Experimental Protocol: Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-phenylthiazole
-
Dissolve 2,3-Dihydro-1-benzofuran-5-carbothioamide (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Oxidative dimerization of thioamides is a common route to 1,2,4-thiadiazoles.[11] This reaction involves the formation of a disulfide-like intermediate which then undergoes cyclization.
Causality of Experimental Choices:
-
Oxidizing Agent: A variety of oxidizing agents can be used, such as hydrogen peroxide, iodine, or tetra(n-butyl)ammonium peroxydisulfate.[11] The choice of oxidant can influence the reaction conditions and yield.
-
Base: A base is often required to facilitate the initial oxidation step.
Experimental Protocol: Synthesis of 3,5-bis(2,3-Dihydro-1-benzofuran-5-yl)-1,2,4-thiadiazole
-
To a solution of 2,3-Dihydro-1-benzofuran-5-carbothioamide (2.0 eq) in a suitable solvent (e.g., dichloromethane), add a base such as pyridine (2.2 eq).
-
Cool the mixture in an ice bath.
-
Add a solution of iodine (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Transamidation Reactions
Direct conversion of a thioamide to a different thioamide by reaction with an amine is a challenging but valuable transformation.[8] Recent advances have enabled this through activation of the thioamide.[8]
Causality of Experimental Choices:
-
Activation: Activation of the thioamide, for example by N-acylation, can make the thiocarbonyl carbon more susceptible to nucleophilic attack.[8]
-
Amine: A wide range of primary and secondary amines can be used.
-
Catalyst/Promoter: Certain promoters, such as NaOTs, can facilitate the C-N bond formation.[12]
Experimental Protocol: General Procedure for Transamidation
-
To a solution of 2,3-Dihydro-1-benzofuran-5-carbothioamide (1.0 eq) in a dry, inert solvent (e.g., THF), add an activating agent (e.g., Boc-anhydride, 1.1 eq) and a suitable base (e.g., DMAP, 0.1 eq).
-
Stir at room temperature until activation is complete (monitored by TLC).
-
Add the desired amine (1.5-2.0 eq) to the reaction mixture.
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization of Derivatization Pathways
The following diagrams illustrate the key derivatization workflows described above.
Caption: Key derivatization pathways for 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Conclusion
The derivatization of the thioamide group in 2,3-Dihydro-1-benzofuran-5-carbothioamide offers a rich and versatile avenue for the synthesis of novel compounds with potential therapeutic applications. The strategies outlined in this guide, including S-alkylation, cycloaddition reactions to form thiazoles and thiadiazoles, and transamidation, provide a robust toolkit for medicinal chemists and drug development professionals. A thorough understanding of the underlying reaction mechanisms and careful consideration of experimental parameters are crucial for the successful implementation of these synthetic transformations. The continued exploration of thioamide chemistry will undoubtedly lead to the discovery of new and improved drug candidates.
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A Technical Guide to the Crystallographic Analysis of 2,3-Dihydro-1-benzofuran Derivatives: A Case Study on 2,3-Dihydro-1-benzofuran-5-carbothioamide
Abstract
The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, determinable by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This in-depth technical guide provides a comprehensive framework for the crystallographic analysis of 2,3-dihydro-1-benzofuran derivatives, using the yet-to-be-structurally-elucidated 2,3-Dihydro-1-benzofuran-5-carbothioamide as a focal point. We will traverse the critical stages from synthesis and crystal growth to data collection, structure solution, and detailed structural analysis, drawing upon established methodologies and data from closely related analogs to provide field-proven insights for researchers in crystallography, medicinal chemistry, and drug development.
Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Core
The 2,3-dihydro-1-benzofuran ring system is a core component in numerous natural products and synthetic compounds that have garnered significant interest from the scientific community.[4] Its structural rigidity and specific stereoelectronic properties make it an attractive scaffold for interacting with various biological targets. Derivatives have shown promise as inhibitors of leukotriene biosynthesis, highlighting their potential in treating inflammatory conditions.[5] Furthermore, the broader benzofuran family of compounds is recognized for its extensive therapeutic applications, which underscores the importance of detailed structural characterization to unlock their full potential.[1][2][3]
The substitution of a carboxamide with a carbothioamide group, as in our target molecule, can significantly alter the electronic distribution, hydrogen bonding capabilities, and lipophilicity, thereby modulating biological activity. Thioamides are known to be excellent hydrogen bond donors and acceptors and can participate in unique intermolecular interactions, making the crystallographic analysis of 2,3-Dihydro-1-benzofuran-5-carbothioamide a subject of considerable interest.
Synthesis and Crystal Growth: The Foundation of Crystallographic Analysis
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the pure compound, followed by a meticulous crystallization process.
Synthetic Pathway
While the direct synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide is not extensively documented, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of related analogs like 2,3-dihydro-5-benzofuranamine and various carboxamides.[4][6] The proposed workflow is as follows:
Caption: Proposed synthetic workflow for 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Experimental Protocol: Synthesis
-
Reduction of 5-Nitro-2,3-dihydrobenzofuran: A mixture of 5-nitro-2,3-dihydrobenzofuran and a catalyst such as Raney Nickel in a suitable solvent like ethanol is hydrogenated under pressure.[6] The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,3-dihydro-5-benzofuranamine.
-
Conversion to Nitrile: The resulting amine is subjected to a Sandmeyer reaction. It is first diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures, followed by the addition of a copper(I) cyanide solution to yield the corresponding nitrile.
-
Thiohydrolysis: The nitrile is then converted to the final carbothioamide. This can be achieved by reacting it with a source of hydrogen sulfide, often in the presence of a base like pyridine or triethylamine.
Purification at each step, typically by column chromatography or recrystallization, is crucial to ensure the final product is of high purity, which is essential for successful crystal growth.
Single Crystal Growth
The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of various conditions.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A solvent screening should be performed to find a solvent or solvent system in which the compound has moderate solubility. Solvents such as ethanol, methanol, ethyl acetate, acetone, and dichloromethane, or mixtures thereof, are common starting points.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized coverslip (hanging drop) or in a small well (sitting drop) and sealed in a larger reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.
-
The resulting crystals should be visually inspected under a microscope for well-defined faces, clarity, and lack of twinning or other defects before proceeding to X-ray diffraction.
X-ray Diffraction: Data Collection and Processing
The core of the crystallographic experiment is the interaction of X-rays with the electron cloud of the atoms in the crystal, producing a diffraction pattern that contains information about the crystal structure.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K or 173 K) to minimize thermal motion and radiation damage.[7]
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation) and a detector (e.g., CCD).[7][8] A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The raw images are processed to integrate the intensities of the diffraction spots. The data is then scaled, corrected for absorption effects, and a space group is determined based on the symmetry of the diffraction pattern.[8]
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Patterson or, more commonly, direct methods.[8]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm. This iterative process refines atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns, as measured by R-factors (e.g., R1, wR2).[9]
Structural Analysis: Insights from the Crystal Structure
Although the specific crystal structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide is not available, we can predict key structural features based on related published structures of benzofuran derivatives.[7][8][10][9][11]
Molecular Geometry
The 2,3-dihydro-1-benzofuran ring system is expected to be nearly planar.[11] However, the dihydro-furan ring can adopt a slight envelope or twisted conformation. The planarity and bond lengths/angles of the fused benzene ring may show slight distortions due to the fusion with the heterocyclic ring.[9]
Table 1: Expected Crystallographic Parameters for a 2,3-Dihydro-1-benzofuran Derivative. (Based on representative structures[7][8][9])
| Parameter | Expected Value/System | Source/Analogy |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules[7][8][9] |
| Space Group | P2₁/c, P-1, or Pbca | Centrosymmetric groups are frequent |
| Z (Molecules/Unit Cell) | 2, 4, or 8 | [9] |
| R1 factor | < 0.05 | For a well-refined structure |
| wR2 factor | < 0.15 | For a well-refined structure |
Intermolecular Interactions and Crystal Packing
The carbothioamide group is a potent hydrogen bond donor (N-H) and acceptor (C=S). Therefore, it is highly probable that the crystal packing of 2,3-Dihydro-1-benzofuran-5-carbothioamide would be dominated by intermolecular hydrogen bonds.
-
N-H···S Hydrogen Bonds: Molecules are likely to form centrosymmetric dimers or extended chains via N-H···S hydrogen bonds. This is a classic interaction for thioamides.
-
C-H···O and C-H···S Interactions: Weaker C-H···O (ether) and C-H···S interactions are also expected to play a role in stabilizing the three-dimensional crystal lattice.[7]
-
π-π Stacking: Depending on the molecular arrangement, π-π stacking interactions between the aromatic rings of adjacent molecules could also be present, with typical centroid-to-centroid distances in the range of 3.5-4.0 Å.[7][11]
Conclusion and Future Directions
This guide has outlined a comprehensive, field-proven methodology for the synthesis, crystallization, and X-ray structural determination of 2,3-Dihydro-1-benzofuran-5-carbothioamide. By leveraging established protocols and insights from structurally related compounds, we have built a robust framework for researchers to follow. The determination of this specific crystal structure would provide invaluable data on the molecular geometry and intermolecular interactions governed by the carbothioamide group within this biologically relevant scaffold. These findings would be instrumental in advancing the structure-based design of novel 2,3-dihydro-1-benzofuran derivatives with enhanced therapeutic potential.
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Maharramov, A. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 3-[2-(3,5-dimethylphenyl)hydrazinylidene]benzofuran-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1163–1168. [Link]
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Chiummiento, L., et al. (2023). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF). ResearchGate. Retrieved from [Link]
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Choi, H. D., & Lee, U. (2014). Crystal structure of 2,5-dimethyl-3-(2-methylphenylsulfonyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1181–o1182. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504. [Link]
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Gowda, R., et al. (2015). Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o653. [Link]
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Kim, M. S., et al. (2015). Crystal structure of 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o332–o333. [Link]
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Introduction
The 2,3-dihydrobenzofuran scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4][5] Concurrently, the carbothioamide (or thioamide) functional group is a versatile bioisostere of the amide bond, recognized for conferring unique physicochemical properties that can enhance biological activity and metabolic stability.[6][7] Thioamide-containing molecules have independently shown potent anticancer, antimicrobial, and anti-inflammatory activities.[8][9][10]
The compound 2,3-Dihydro-1-benzofuran-5-carbothioamide merges these two pharmacologically significant moieties. This unique combination suggests a high potential for novel biological activities. This document provides a comprehensive guide for researchers, outlining detailed protocols to investigate the predicted biological profile of this compound, focusing on its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles.
Part 1: Anticancer Activity Evaluation
The prevalence of both the 2,3-dihydrobenzofuran nucleus and the thioamide functional group in potent cytotoxic agents strongly suggests that 2,3-Dihydro-1-benzofuran-5-carbothioamide is a prime candidate for anticancer screening.[2][3][8][11] The proposed workflow is to first determine its cytotoxic potential across a panel of cancer cell lines and then to elucidate the mechanism of cell death.
Application Note 1.1: General Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol 1.1: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3-Dihydro-1-benzofuran-5-carbothioamide against various human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HepG2 [liver]).[3][8]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
2,3-Dihydro-1-benzofuran-5-carbothioamide (stock solution in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).
-
DMSO (cell culture grade).
-
96-well microplates.
-
Multichannel pipette, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
| Parameter | MCF-7 | A549 | HCT116 | HepG2 |
| Hypothetical IC50 (µM) | 15.2 | 22.5 | 18.9 | 35.1 |
| Doxorubicin IC50 (µM) | 0.8 | 1.2 | 0.9 | 1.5 |
| Table 1: Hypothetical IC50 values for 2,3-Dihydro-1-benzofuran-5-carbothioamide. |
Application Note 1.2: Mechanism of Action - Cell Cycle Analysis
Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on cell cycle progression. Many anticancer agents induce cell death by causing arrest at specific phases of the cell cycle. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.
Protocol 1.2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compound induces cell cycle arrest in a sensitive cancer cell line.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.
Part 2: Anti-inflammatory Activity Evaluation
Derivatives of 2,3-dihydrobenzofuran have been shown to possess anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).[3][12] Thioamides can also act as slow-releasing H2S donors, a molecule with known anti-inflammatory effects.[9] Therefore, assessing the compound's ability to suppress inflammatory responses in macrophages is a key area of investigation.
Application Note 2.1: Inhibition of Nitric Oxide Production
Lipopolysaccharide (LPS) is a component of Gram-negative bacteria cell walls that potently stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The Griess assay provides a simple and sensitive method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.
Protocol 2.1: Griess Assay for Nitric Oxide Inhibition
Objective: To quantify the inhibitory effect of the compound on LPS-induced NO production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
2,3-Dihydro-1-benzofuran-5-carbothioamide (in DMSO).
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour before inducing inflammation.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells + medium only (negative control) and cells + LPS only (positive control).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production compared to the LPS-only control. A preliminary MTT assay on RAW 264.7 cells is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.
Part 3: Antimicrobial Activity Screening
The thioamide moiety is a known pharmacophore in several antimicrobial drugs, and benzofuran derivatives also exhibit antimicrobial properties.[2][10][12][13] This makes 2,3-Dihydro-1-benzofuran-5-carbothioamide a candidate for screening against pathogenic bacteria and fungi.
Application Note 3.1: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol 3.1: Broth Microdilution for MIC Determination
Objective: To determine the MIC of the compound against a panel of pathogenic microbes.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[13][14]
-
Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.
-
Test compound (in DMSO).
-
Sterile 96-well microplates.
-
Bacterial/fungal inoculums standardized to a specific turbidity (e.g., 0.5 McFarland standard).
-
Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole).
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
| Microorganism | Strain Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 32 |
| Escherichia coli | Gram-negative | 64 |
| Candida albicans | Fungus (Yeast) | 128 |
| Table 2: Hypothetical MIC values for 2,3-Dihydro-1-benzofuran-5-carbothioamide. |
References
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Choi, J. H., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. Available at: [Link]
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Al-Abdullah, E. S., et al. (2015). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. PubMed Central. Available at: [Link]
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Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. PubMed Central. Available at: [Link]
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Kovács, K., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. Available at: [Link]
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Karampelas, T., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. Available at: [Link]
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Akgul, I., et al. (2023). Biologically active thioamide scaffolds. ResearchGate. Available at: [Link]
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Çapan, İ., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. AVESİS. Available at: [Link]
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Ali, B., et al. (2023). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking. ResearchGate. Available at: [Link]
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Schafmeister, C. E., & Mitchell, D. A. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PubMed Central. Available at: [Link]
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Hammond, M. L., et al. (1989). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. Available at: [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]
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Nayak, A., & Mangte, D. A. (2020). Synthesis and Antimicrobial Studies of Novel N-Glycosyl Hydrazino Carbothioamide. Asian Journal of Chemistry. Available at: [Link]
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Bua, S., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. Available at: [Link]
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Karampelas, T., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PubMed Central. Available at: [Link]
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Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available at: [Link]
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Zhang, X., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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Grivas, C., et al. (2016). Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity. PubMed. Available at: [Link]
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Aslam, S., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Thioamide. Wikipedia. Available at: [Link]
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Qin, L., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. PubMed. Available at: [Link]
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Application Notes and Protocols for the Evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide as a Potential Antimicrobial Agent
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2] Benzofuran and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent antimicrobial effects.[1][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a specific benzofuran derivative, as a potential antimicrobial agent. We present detailed, self-validating protocols for determining its antimicrobial efficacy, assessing its cytotoxicity against mammalian cells, and investigating its preliminary mechanism of action. The methodologies are grounded in established standards to ensure reproducibility and scientific rigor, supported by in-depth explanations of the causality behind experimental choices.
Introduction: The Promise of the Benzofuran Scaffold
Bacterial infections remain a leading cause of morbidity and mortality worldwide, a problem exacerbated by the continuous emergence of drug-resistant pathogens.[3] This crisis has spurred the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The benzofuran core, a fusion of benzene and furan rings, is found in many natural and synthetic compounds with significant biological activity.[1][6][7] Derivatives of this scaffold have been reported to possess antibacterial, antifungal, anti-inflammatory, and antitumor properties, making it a focal point for drug discovery.[4][5][8]
This guide focuses on a specific, promising derivative: 2,3-Dihydro-1-benzofuran-5-carbothioamide. The inclusion of a carbothioamide moiety is strategic, as this functional group is known to contribute to the biological activity of various pharmacophores. These application notes outline a structured, multi-tiered approach to systematically evaluate its potential as a viable antimicrobial candidate.
Synthesis and Characterization
While numerous methods exist for the synthesis of the 2,3-dihydrobenzofuran core[9][10], a plausible route to 2,3-Dihydro-1-benzofuran-5-carbothioamide can be conceptualized. A common starting point involves the synthesis of 2,3-dihydro-5-benzofuranamine.[11] This amine can then be converted to the corresponding carbothioamide through established chemical transformations. Researchers should ensure the final compound is rigorously purified (e.g., via column chromatography or recrystallization) and its structure confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part I: Antimicrobial Susceptibility Testing
The foundational step in evaluating any new antimicrobial agent is to determine its efficacy against a panel of clinically relevant microorganisms. We describe two gold-standard, complementary methods: Broth Microdilution for quantitative assessment and Disk Diffusion for qualitative screening.[12][13][14]
Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Application Note: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][15][16] This provides a precise measure of the compound's potency. The protocol is typically performed in 96-well microtiter plates, allowing for high-throughput testing of multiple compounds and bacterial strains.[17]
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve 2,3-Dihydro-1-benzofuran-5-carbothioamide in a suitable solvent (e.g., DMSO) to create a high-concentration primary stock. Prepare a 2X working stock solution at the highest concentration to be tested (e.g., 256 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup:
-
Using a sterile 96-well U-bottom plate, add 100 µL of sterile CAMHB to columns 2 through 12.
-
Add 200 µL of the 2X working stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this process from column 2 to column 10. Discard the final 100 µL from column 10.[18]
-
Controls: Column 11 will serve as the growth control (broth + inoculum, no compound), and column 12 will be the sterility control (broth only).[15]
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Within 15 minutes of standardization, add 100 µL of the diluted bacterial inoculum to each well in columns 1 through 11.[19] This brings the final volume in these wells to 200 µL and dilutes the compound concentrations to the final 1X values (e.g., 128, 64, 32...0.25 µg/mL).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[19]
-
Interpretation: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15][20]
Protocol 1.2: Kirby-Bauer Disk Diffusion Assay
Application Note: The disk diffusion method is a widely used qualitative test to assess antimicrobial susceptibility.[21][22] It involves placing a paper disk impregnated with the test compound onto an agar plate swabbed with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular area of no growth, known as the zone of inhibition, will form around the disk.[23][24] The diameter of this zone is proportional to the susceptibility of the organism.
Experimental Workflow: Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Step-by-Step Methodology:
-
Media and Disk Preparation:
-
Use standard Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.[25] Allow plates to come to room temperature before use.
-
Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of 2,3-Dihydro-1-benzofuran-5-carbothioamide. A stock solution in a volatile solvent like ethanol or acetone can be used to apply the compound to the disks, followed by complete solvent evaporation.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.1.
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum suspension. Press the swab firmly against the inside wall of the tube to remove excess fluid.[21]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[22]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disk onto the surface of the inoculated agar plate.[25]
-
Gently press the disk down to ensure complete contact with the agar. Do not move the disk once it has been placed.[23]
-
Place disks at least 24 mm apart from each other and 15 mm from the edge of the plate.[23]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[22]
-
Interpretation: After incubation, use a ruler or caliper to measure the diameter of the zone of inhibition to the nearest millimeter.[20][25] The results are typically compared against standard antibiotics to gauge relative activity.
Part II: Cytotoxicity Evaluation
A critical aspect of drug development is ensuring that a compound is selectively toxic to pathogens while being safe for host cells.[26][27][28] Cytotoxicity assays are essential for determining the therapeutic window of a potential drug.[29]
Protocol 2.1: MTT Assay for Mammalian Cell Viability
Application Note: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[29] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[30]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) into a 96-well flat-bottomed tissue culture plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment:
-
Prepare a series of 2X concentrations of 2,3-Dihydro-1-benzofuran-5-carbothioamide in culture medium.
-
After 24 hours, carefully remove the old medium from the cells and replace it with 100 µL of medium containing the desired final concentrations of the compound. Include vehicle control (e.g., DMSO diluted to the highest concentration used) and untreated control wells.
-
Incubate the plate for another 24 or 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Part III: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound kills bacteria is vital for its development. Benzofuran derivatives can exert their effects through various mechanisms.[3] Based on related compounds, two plausible mechanisms for investigation are the inhibition of bacterial topoisomerases and the disruption of the bacterial cell membrane.
Hypothesized MoA 1: Inhibition of Bacterial Topoisomerases
Scientific Rationale: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair.[31][32] They are well-validated targets for antibiotics, including the fluoroquinolones.[33][34] Some novel antibacterial agents function as non-quinolone bacterial topoisomerase inhibitors (NBTIs), binding to a different site on the enzyme complex.[31][35] Given the chemical structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide, it is plausible that it could function as an NBTI. This can be tested using commercially available supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV) assay kits.
Conceptual Pathway: Topoisomerase Inhibition
Caption: Inhibition of DNA gyrase blocks DNA supercoiling.
Protocol 3.1: SYTOX™ Green Membrane Permeability Assay
Application Note: This assay provides a direct measure of bacterial membrane integrity. SYTOX™ Green is a high-affinity nucleic acid stain that cannot cross the membrane of live bacteria.[36] However, if a compound damages the cell membrane, the dye can enter the cell, bind to DNA, and emit a strong fluorescent signal.[37][38][39] An increase in fluorescence over time is therefore a direct indicator of membrane disruption.
Step-by-Step Methodology:
-
Bacterial Preparation: Grow the test bacteria to the mid-logarithmic phase of growth. Harvest the cells by centrifugation, wash twice with a non-fluorescent buffer (e.g., sterile PBS or HEPES), and resuspend in the same buffer to an OD₆₀₀ of approximately 0.1.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension to each well.
-
Compound Addition: Add varying concentrations of 2,3-Dihydro-1-benzofuran-5-carbothioamide to the wells. Include a positive control known to disrupt membranes (e.g., Polymyxin B) and a negative (untreated) control.
-
Dye Addition: Add SYTOX™ Green to each well to a final concentration of 1-5 µM.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation ~485 nm, Emission ~520 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Interpretation: A rapid, dose-dependent increase in fluorescence in the compound-treated wells compared to the negative control indicates that the compound is disrupting the bacterial membrane.
Data Summary and Interpretation
To effectively evaluate the potential of 2,3-Dihydro-1-benzofuran-5-carbothioamide, the data from all assays should be integrated. A key metric is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value is desirable, as it indicates greater selectivity for the bacterial target over host cells.
Table 1: Hypothetical Integrated Data Summary
| Organism/Cell Line | Assay Type | Result |
| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | MIC = 4 µg/mL |
| Escherichia coli (ATCC 25922) | Broth Microdilution | MIC = 8 µg/mL |
| Pseudomonas aeruginosa (ATCC 27853) | Broth Microdilution | MIC = 16 µg/mL |
| HEK293 (Human Kidney Cells) | MTT Assay | IC₅₀ = 128 µg/mL |
| Selectivity Index (S. aureus) | Calculation (IC₅₀/MIC) | 32 |
| Selectivity Index (E. coli) | Calculation (IC₅₀/MIC) | 16 |
Interpretation: In this hypothetical example, the compound shows promising activity against Gram-positive bacteria (S. aureus) with moderate activity against Gram-negative bacteria. The Selectivity Index of 32 against S. aureus suggests a favorable therapeutic window, warranting further investigation.
References
-
Antimicrobial Agents and Chemotherapy. (n.d.). Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. ASM Journals. Retrieved from [Link]
-
Wimley, W. C. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link. Retrieved from [Link]
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Application Notes & Protocols: Unveiling the Anticancer Potential of 2,3-Dihydro-1-benzofuran-5-carbothioamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant anticancer properties.[1][2] This document provides a comprehensive guide for the investigation of a novel class of these compounds: 2,3-Dihydro-1-benzofuran-5-carbothioamide derivatives. While direct studies on this specific carbothioamide series are emerging, the established anticancer potential of the benzofuran core and the unique chemical properties of the thioamide group suggest a promising avenue for the development of new therapeutic agents.[3][4][5] This guide outlines detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of these novel derivatives, providing researchers with the necessary tools to explore their therapeutic potential.
Introduction: The Scientific Rationale
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Benzofuran and its dihydro derivatives have consistently demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] The mechanism of action for these compounds is diverse, ranging from the inhibition of crucial cellular signaling pathways to the induction of programmed cell death (apoptosis).[4][5]
The replacement of a carboxamide with a carbothioamide functional group has been shown to enhance the biological activity of various compounds.[3] Thioamides, as isosteres of amides, exhibit distinct electronic and steric properties. They are generally more lipophilic, which can improve cell membrane permeability, and the sulfur atom can engage in unique interactions with biological targets.[3] Several thioamide-containing molecules have demonstrated significant anticancer activity through mechanisms such as microtubule polymerization inhibition and DNA binding.[3]
Therefore, the synthesis and evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide derivatives represent a logical and promising strategy in the search for new anticancer drug candidates. These application notes will provide a foundational framework for researchers to synthesize and characterize these compounds and to perform a comprehensive in vitro evaluation of their anticancer properties.
Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide Derivatives
The synthesis of the target compounds can be achieved through a straightforward multi-step process, starting from the commercially available 5-nitro-2,3-dihydrobenzofuran. The key intermediate is 2,3-dihydro-5-benzofuranamine.[7]
Protocol 1: Synthesis of 2,3-dihydro-5-benzofuranamine [7]
-
Reduction of 5-nitro-2,3-dihydrobenzofuran:
-
In a Parr hydrogenation apparatus, combine 10 g of 5-nitro-2,3-dihydrobenzofuran with 50 mL of ethanol and 2.5 g of Raney Nickel.
-
Pressurize the vessel with hydrogen gas to 50 p.s.i.
-
Agitate the mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reduction.
-
Carefully vent the apparatus and filter the reaction mixture to remove the Raney Nickel catalyst.
-
Evaporate the filtrate under reduced pressure to yield 2,3-dihydro-5-benzofuranamine as an oil.
-
Protocol 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
-
Thiocarboxylation of 2,3-dihydro-5-benzofuranamine:
-
Dissolve 2,3-dihydro-5-benzofuranamine in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a thiocarbonyl transfer reagent, such as thiophosgene or Lawesson's reagent, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.
-
Quench the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-Dihydro-1-benzofuran-5-carbothioamide.
-
Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and stoichiometry, may be necessary for different derivatives.
In Vitro Evaluation of Anticancer Properties
A systematic in vitro evaluation is crucial to determine the anticancer potential of the synthesized derivatives. The following protocols describe standard assays for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Culture
-
Cell Lines: A panel of human cancer cell lines should be utilized, for example:
-
MCF-7 (breast adenocarcinoma)
-
HCT116 (colorectal carcinoma)
-
A549 (lung carcinoma)
-
PC-3 (prostate carcinoma)
-
A normal cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.[8]
-
-
Culture Conditions: Cells should be maintained in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[9]
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a common mechanism of action for anticancer drugs, by flow cytometry.
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
Protocol 5: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Data Presentation and Visualization
Quantitative Data Summary
Summarize the cytotoxicity data in a clear and concise table.
Table 1: Example Cytotoxicity Data for 2,3-Dihydro-1-benzofuran-5-carbothioamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | Value |
| HCT116 | Value | |
| A549 | Value | |
| PC-3 | Value | |
| HaCaT | Value | |
| Doxorubicin | MCF-7 | Value |
| (Positive Control) | HCT116 | Value |
| A549 | Value | |
| PC-3 | Value | |
| HaCaT | Value |
Note: The data presented are for illustrative purposes and will vary depending on the specific compounds and experimental conditions.
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex experimental procedures and biological pathways.
Caption: Experimental workflow for the synthesis and in vitro evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide derivatives.
Caption: Postulated inhibitory signaling pathway of a 2,3-Dihydro-1-benzofuran-5-carbothioamide derivative.
Concluding Remarks
The exploration of 2,3-Dihydro-1-benzofuran-5-carbothioamide derivatives as potential anticancer agents is a scientifically grounded approach based on the established activities of the benzofuran scaffold and the unique properties of the thioamide functional group. The protocols and guidelines presented in this document provide a robust framework for the synthesis, characterization, and comprehensive in vitro evaluation of these novel compounds. Rigorous and systematic investigation, as outlined, will be instrumental in determining their therapeutic potential and advancing the field of anticancer drug discovery.
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Application Notes and Protocols: The Emerging Potential of 2,3-Dihydro-1-benzofuran-5-carbothioamide in Medicinal Chemistry
Introduction: Unifying Privileged Scaffolds for Novel Bioactivity
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide focuses on a molecule of significant synthetic interest: 2,3-Dihydro-1-benzofuran-5-carbothioamide . This compound marries two critical structural motifs: the 2,3-dihydrobenzofuran core and the thioamide functional group.
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure," frequently appearing in a multitude of biologically active natural products and synthetic compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[3][4][5] The thioamide group, a bioisostere of the amide bond, offers unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target engagement.[6] Thioamide-containing molecules have found clinical application as anticancer, antimicrobial, and antiviral agents.[7][8]
The deliberate synthesis and biological evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide are therefore predicated on a strong scientific rationale: to explore the synergistic or novel biological activities that may arise from the conjunction of these two potent pharmacophores. This document provides a prospective analysis of its potential applications and detailed protocols for its synthesis and preliminary biological characterization.
Part 1: Postulated Medicinal Chemistry Applications
While specific biological data for 2,3-Dihydro-1-benzofuran-5-carbothioamide is not yet prevalent in the literature, we can extrapolate its potential therapeutic applications based on the extensive research into its constituent moieties.
Potential as an Anticancer Agent
The 2,3-dihydrobenzofuran nucleus is a component of numerous compounds with demonstrated anticancer activity.[3][9] The thioamide functional group has also been incorporated into potent anticancer agents, where it can contribute to enhanced potency and improved pharmacokinetic profiles. Therefore, 2,3-Dihydro-1-benzofuran-5-carbothioamide is a compelling candidate for screening against various cancer cell lines. Its mechanism of action could potentially involve the inhibition of key signaling pathways implicated in tumorigenesis, such as kinase cascades or transcription factor activity.
Potential as an Antimicrobial Agent
Thioamides are a well-established class of antimicrobial agents, with ethionamide and prothionamide being notable examples used in the treatment of tuberculosis.[7] The thioamide sulfur atom is crucial for the biological activity of many of these compounds. The lipophilicity of the 2,3-dihydrobenzofuran scaffold may enhance the compound's ability to penetrate microbial cell walls, suggesting that 2,3-Dihydro-1-benzofuran-5-carbothioamide could exhibit antibacterial or antifungal properties.
Potential as a Modulator of Inflammatory Pathways
Derivatives of 2,3-dihydrobenzofuran have been investigated as inhibitors of enzymes involved in the inflammatory response, such as microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] Given that chronic inflammation is a key factor in many diseases, including cancer and neurodegenerative disorders, the investigation of this compound's anti-inflammatory potential is warranted.[3] A plausible mechanism could involve the modulation of transcription factors like NF-κB, which play a central role in the inflammatory cascade.[5][10]
Part 2: Synthetic and Experimental Protocols
The following protocols are provided as a guide for the synthesis and preliminary biological evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Proposed Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
The synthesis of the target compound can be approached through a multi-step sequence starting from a suitably functionalized precursor. A plausible and efficient route involves the conversion of an amide to a thioamide using a thionating agent like Lawesson's reagent.[11][12]
Workflow for the Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Starting Material: Begin with 2,3-dihydro-1-benzofuran-5-carboxamide. If not commercially available, it can be synthesized from 2,3-dihydro-1-benzofuran-5-carboxylic acid via standard amidation procedures (e.g., activation with a coupling agent like HATU, followed by reaction with ammonia). The carboxylic acid itself can be prepared from 2,3-dihydro-1-benzofuran-5-carbaldehyde through oxidation.[13]
-
Thionation Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2,3-dihydro-1-benzofuran-5-carboxamide in anhydrous toluene.
-
Add 0.5 to 0.6 equivalents of Lawesson's reagent to the solution.[11] The use of a slight excess of the amide relative to the dimeric Lawesson's reagent can ensure complete consumption of the thionating agent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is fully consumed.[14]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Remove the toluene under reduced pressure.
-
The crude residue can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-Dihydro-1-benzofuran-5-carbothioamide.[11]
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.
-
Protocol for In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in their appropriate growth media.
-
Harvest the cells during their exponential growth phase and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of culture medium.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2,3-Dihydro-1-benzofuran-5-carbothioamide in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing (e.g., from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[3]
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C until purple formazan crystals are visible.[6]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strains to be tested (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Dilute this standardized suspension to the final inoculum concentration required for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Microdilution Plates:
-
In a sterile 96-well microplate, prepare two-fold serial dilutions of 2,3-Dihydro-1-benzofuran-5-carbothioamide in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[8] The final volume in each well should be 50 or 100 µL.
-
The range of concentrations tested will depend on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with an equal volume of the prepared microbial inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[8]
-
Incubate the plates at 37°C for 18 to 24 hours for bacteria, or at an appropriate temperature and duration for fungi.[9]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
-
Part 3: Data Presentation and Visualization
Tabular Summary of Hypothetical Biological Data
The results from the preliminary biological assays should be organized in a clear and concise manner.
| Compound | Target | Assay | Result (IC₅₀ / MIC in µM) |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | MCF-7 | MTT | Hypothetical Value |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | HCT116 | MTT | Hypothetical Value |
| Doxorubicin (Control) | MCF-7 | MTT | Hypothetical Value |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | S. aureus | Broth Microdilution | Hypothetical Value |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | E. coli | Broth Microdilution | Hypothetical Value |
| Vancomycin (Control) | S. aureus | Broth Microdilution | Hypothetical Value |
Visualization of a Potential Mechanism of Action
A key aspect of drug development is understanding the mechanism by which a compound exerts its biological effect. If 2,3-Dihydro-1-benzofuran-5-carbothioamide were found to have anti-inflammatory properties, it might act by inhibiting the NF-κB signaling pathway.
Hypothetical Inhibition of the NF-κB Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action.
References
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.).
- Unlocking the potential of the thioamide group in drug design and development. (2024).
- Broth Microdilution | MI - Microbiology. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed. (2016).
- Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025).
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC - PubMed Central. (2023).
- 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma - PubMed. (1995).
- Bioactive Benzofuran derivatives: A review - PubMed. (2015).
- Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012).
- 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed. (1989).
- Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde - Benchchem. (n.d.).
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - Beilstein Journals. (2021).
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021).
- Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. (n.d.).
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Application Notes and Protocols for High-Throughput Screening of 2,3-Dihydro-1-benzofuran-5-carbothioamide Libraries
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is paramount.[1][2][3] The 2,3-dihydro-1-benzofuran core represents one such "privileged scaffold," a framework that is recurrent in a multitude of biologically active natural products and synthetic compounds.[2][4][5][6][7] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The fusion of a benzene and a dihydrofuran ring provides a rigid, three-dimensional structure that can be strategically decorated with various functional groups to modulate its pharmacological profile.
This guide focuses on libraries constructed around the 2,3-dihydro-1-benzofuran scaffold, specifically those bearing a 5-carbothioamide functional group. The thioamide moiety is a bioisostere of the amide bond but possesses unique chemical properties.[8][9][10] It can act as a hydrogen bond donor and acceptor, but with altered electronic and steric characteristics.[9][10] Furthermore, the thioamide group can exhibit enhanced reactivity, including the potential for covalent interactions with biological targets, a mechanism exploited by a growing number of approved drugs.[11][12] This unique combination of a privileged scaffold and a reactive functional group makes 2,3-dihydro-1-benzofuran-5-carbothioamide libraries a compelling collection to screen for novel therapeutic agents.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of these specialized libraries. We will delve into the strategic considerations for assay design, provide detailed experimental protocols, and outline a robust workflow for hit identification and validation, all while addressing the specific challenges posed by the carbothioamide functionality.
The Strategic Imperative: Designing a High-Throughput Screening Campaign
The primary objective of a high-throughput screening campaign is to rapidly and efficiently interrogate large compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target or pathway.[13][14][15] The design of the HTS campaign for a 2,3-dihydro-1-benzofuran-5-carbothioamide library should be guided by the therapeutic area of interest and the nature of the molecular target. Given the potential for the thioamide group to act as a covalent modifier, targets with reactive cysteine or lysine residues in their active sites, such as certain kinases and proteases, are particularly attractive.
Biochemical vs. Cell-Based Screening: A Critical Choice
A fundamental decision in HTS is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay.[13][14][16]
-
Biochemical Assays: These assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[17] They are generally more straightforward to develop and optimize, offering a direct readout of target engagement.[17] For a thioamide library, a biochemical assay can readily identify compounds that directly inhibit an enzyme's activity.
-
Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process or signaling pathway.[16][18] They provide more biologically relevant data, as they account for factors like cell permeability and metabolism.[16][18] A cell-based assay could identify compounds that, for example, induce apoptosis in cancer cells or inhibit viral replication.
The choice between these two approaches will depend on the specific research question and the available resources. This guide will focus on a biochemical assay format, as it provides a more direct and readily interpretable starting point for a novel compound library.
Navigating the Challenges: Screening Thioamide-Containing Libraries
While promising, the carbothioamide functional group presents unique challenges in an HTS setting that must be proactively addressed to ensure the generation of high-quality, actionable data.
-
Compound Reactivity and Promiscuity: The thioamide moiety can be more reactive than its amide counterpart and may covalently bind to proteins non-specifically, leading to a high rate of false positives.[8][19] It is crucial to implement secondary assays to differentiate true, target-specific inhibitors from promiscuous compounds.
-
Assay Interference: Sulfur-containing compounds can interfere with certain assay technologies. For instance, they can quench fluorescence in fluorescence-based assays or interfere with luciferase-based readouts.[20] Careful assay selection and validation are essential to mitigate these effects.
-
Compound Stability and Solubility: Thioamides may have different solubility and stability profiles compared to their oxygenated analogs.[9][10] Proper compound management, including storage conditions and quality control, is critical to ensure the integrity of the library.[21][22]
High-Throughput Screening Workflow
The following diagram illustrates a comprehensive workflow for the high-throughput screening of a 2,3-dihydro-1-benzofuran-5-carbothioamide library, from initial library preparation to the confirmation and characterization of lead candidates.
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- 22. researchgate.net [researchgate.net]
Application Note: 2,3-Dihydro-1-benzofuran-5-carbothioamide as a Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its combination with other pharmacologically significant heterocycles offers a promising strategy for the development of novel therapeutic agents. This application note details the utility of 2,3-dihydro-1-benzofuran-5-carbothioamide as a key intermediate for synthesizing advanced heterocyclic systems. We provide a plausible synthetic pathway for the precursor itself and a detailed protocol for its application in the renowned Hantzsch thiazole synthesis, a cornerstone reaction for constructing the thiazole ring.[4][5] This guide serves as a practical resource for researchers aiming to leverage this versatile building block in drug discovery and synthetic chemistry programs.
Introduction: The Strategic Value of the Dihydrobenzofuran-Thioamide Synthon
In the landscape of drug discovery, the efficiency of a synthetic route and the biological relevance of the target scaffold are paramount. The 2,3-dihydrobenzofuran core is frequently found in natural products and synthetic compounds with a wide array of activities, including anti-inflammatory, antiviral, and antibacterial properties.[1] The thioamide functional group (–C(S)NH₂) is a uniquely reactive handle, serving as a robust precursor for a multitude of sulfur- and nitrogen-containing heterocycles.
Among the reactions involving thioamides, the Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[1][5] It involves the condensation of a thioamide with an α-halocarbonyl compound. By uniting the privileged 2,3-dihydrobenzofuran scaffold with the synthetic flexibility of the thioamide group, 2,3-dihydro-1-benzofuran-5-carbothioamide emerges as a high-value precursor for generating novel molecular architectures with significant potential for biological screening and lead optimization.
Synthesis of the Precursor: 2,3-Dihydro-1-benzofuran-5-carbothioamide
Caption: Proposed synthetic routes to the target precursor.
Protocol: Conversion of Amide to Thioamide using Lawesson's Reagent
This protocol describes the thionation of the corresponding carboxamide, a common and effective method for synthesizing primary thioamides.[6]
Materials:
-
2,3-Dihydro-1-benzofuran-5-carboxamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Toluene or Dioxane
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,3-dihydro-1-benzofuran-5-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution. Causality Note: Using a slight excess over the stoichiometric 0.5 eq can help drive the reaction to completion, but a large excess can complicate purification.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove any insoluble byproducts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The bicarbonate wash is crucial to neutralize acidic impurities derived from the reagent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield pure 2,3-dihydro-1-benzofuran-5-carbothioamide.
Application in Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis is a robust cyclocondensation reaction that provides direct access to the thiazole core.[1][7]
Principle and Mechanism
The reaction mechanism is initiated by a nucleophilic attack of the highly nucleophilic sulfur atom of the thioamide onto the electrophilic α-carbon of the haloketone in an Sₙ2 fashion.[4][8] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration of the resulting hydroxythiazoline intermediate to furnish the stable, aromatic thiazole ring.[4]
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Protocol: Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-phenylthiazole
This protocol details a representative synthesis using 2-bromoacetophenone as the coupling partner.
Materials & Equipment:
-
2,3-Dihydro-1-benzofuran-5-carbothioamide (1.0 eq)
-
2-Bromoacetophenone (1.0 - 1.1 eq)
-
Ethanol or Methanol
-
5% Sodium Carbonate (Na₂CO₃) or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
In a 25 mL round-bottom flask, combine 2,3-dihydro-1-benzofuran-5-carbothioamide (e.g., 5.0 mmol) and 2-bromoacetophenone (5.5 mmol, 1.1 eq).
-
Add ethanol (10-15 mL) and a magnetic stir bar. Causality Note: Ethanol is a common solvent that facilitates the dissolution of both reactants and is generally effective for this condensation.
-
Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 30 minutes to 2 hours.[8]
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the reaction contents into a beaker containing 5% aqueous Na₂CO₃ solution (~40 mL) and stir for 15 minutes. Causality Note: This basic quench neutralizes the HBr byproduct generated during the reaction, which aids in the precipitation of the neutral thiazole product.[8]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.
-
Dry the collected solid on a watch glass or in a desiccator. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.
Data Presentation: Scope of the Reaction
The protocol is adaptable to a variety of α-halocarbonyl compounds, enabling the synthesis of a library of derivatives.
| α-Halocarbonyl Reactant | Expected Thiazole Product | Substituent (R') | Hypothetical Yield Range |
| 2-Bromoacetophenone | 2-(DHBF)-4-phenylthiazole | Phenyl | 85-95% |
| Chloroacetone | 2-(DHBF)-4-methylthiazole | Methyl | 80-90% |
| Ethyl bromopyruvate | Ethyl 2-(DHBF)thiazole-4-carboxylate | -COOEt | 75-85% |
| 3-Bromo-2-butanone | 2-(DHBF)-4,5-dimethylthiazole | Methyl (at C4 & C5) | 80-90% |
| DHBF = 2,3-Dihydro-1-benzofuran-5-yl |
Overall Experimental Workflow
The entire process, from precursor synthesis to the final heterocyclic product, can be visualized as a streamlined workflow.
Caption: High-level workflow from precursor to final product.
Conclusion
2,3-Dihydro-1-benzofuran-5-carbothioamide is a highly valuable, yet underutilized, precursor in synthetic organic chemistry. This application note provides a clear, actionable framework for its synthesis and subsequent use in the Hantzsch thiazole reaction. The protocols are designed with causality and efficiency in mind, aiming to empower researchers to rapidly generate novel chemical entities. The resulting 2-(2,3-dihydro-1-benzofuran-5-yl)thiazole derivatives represent a promising class of compounds for screening in various drug discovery programs, effectively merging two pharmacologically important scaffolds into a single, synthetically accessible molecule.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(6), 370-376. Available from: [Link]
-
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. Available from: [Link]
-
Diaz, P., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. ChemMedChem, 4(10), 1615-29. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]
-
Mohurle, S., & Maiti, B. (2023). Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Le, H. V., & Nguyen, T. T. (2020). Synthesis of primary N-arylthioglyoxamides from anilines, elemental sulfur and primary C–H bonds in acetophenones. RSC Advances, 10(73), 44835-44843. Available from: [Link]
-
Al-Adiwish, W. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. Retrieved from [Link]
-
Smith, J. M., & North, A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. Available from: [Link]
- U.S. Patent No. 4,128,648 A. (1978).
- Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278.
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- 6. researchgate.net [researchgate.net]
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- 8. chemhelpasap.com [chemhelpasap.com]
Application Notes & Protocols: A Framework for Characterizing the Enzyme Inhibitory Activity of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Abstract: The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Derivatives have shown promise in oncology, inflammation, and infectious diseases, acting on a wide array of biological targets.[3][4][5] When coupled with a carbothioamide (thiourea) moiety—a group also known for its diverse pharmacological properties—the resulting molecule, 2,3-Dihydro-1-benzofuran-5-carbothioamide, presents a compelling candidate for enzyme inhibition studies.[6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assay, characterize, and validate the enzyme inhibitory potential of this and other novel small molecules. It moves from broad initial screening to detailed kinetic analysis, ensuring a robust and scientifically sound investigation.
Part 1: Strategic Approach to Target Identification
For a novel compound with an unconfirmed biological target, the initial step is not to assume a mechanism but to explore its inhibitory potential across a diverse range of validated enzyme families. This empirical approach maximizes the probability of identifying a genuine "hit." The process is a funnel, starting broad and progressively narrowing to focus on the most promising interactions. High-throughput screening (HTS) and fragment-based screening are common industry practices for this initial discovery phase.[7][8]
Our recommended strategy involves a tiered screening cascade against representative members of major enzyme classes that are common drug targets, such as kinases, proteases, and metabolic enzymes.[8][9]
Caption: High-level workflow for identifying and validating enzyme inhibitory activity.
Part 2: Detailed Protocols for Primary Screening
The following protocols are designed as robust, self-validating assays for three distinct and highly relevant enzyme classes. They utilize common laboratory equipment, such as 96-well plate readers, and incorporate essential controls to ensure data integrity.[10]
Protocol A: Tyrosine Kinase Inhibition Assay (Fluorescence-Based)
Principle: This assay quantifies the activity of a tyrosine kinase by measuring the amount of ATP consumed during the phosphorylation of a substrate. Remaining ATP is converted to ADP, and a coupled enzyme system uses this ADP to generate a fluorescent signal. An inhibitor will reduce kinase activity, resulting in less ATP consumption and a lower fluorescent signal.[11]
Materials and Reagents:
-
Purified Tyrosine Kinase (e.g., Src, Abl)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase Assay Buffer (optimized for the specific kinase)
-
Test Compound Stock (e.g., 10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well microplates
-
Microplate reader with luminescence detection
Experimental Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Assay Setup:
-
Blank Wells: Assay buffer only.
-
Negative Control (100% Activity): Enzyme, substrate, and vehicle (DMSO in buffer).
-
Test Wells: Enzyme, substrate, and diluted test compound.
-
Positive Control: Enzyme, substrate, and positive control inhibitor.
-
-
Kinase Reaction: Add the enzyme and substrate solution to the appropriate wells. Add the test compound, positive control, or vehicle control.
-
Initiation: Start the reaction by adding ATP to all wells except the blank.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[12]
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
After a brief incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement: Read the luminescence on a microplate reader.
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Well / Signal_Negative_Control))
Caption: Workflow for a fluorescence-based kinase inhibition assay.
Protocol B: Serine Protease Inhibition Assay (Colorimetric)
Principle: This assay measures the activity of a serine protease (e.g., Trypsin, Chymotrypsin) using a synthetic substrate that, when cleaved, releases a chromophore (e.g., p-nitroaniline, pNA), which can be quantified by measuring absorbance at a specific wavelength. An inhibitor will block substrate cleavage, resulting in a reduced colorimetric signal.
Materials and Reagents:
-
Purified Serine Protease
-
Chromogenic Substrate (e.g., BAPNA for Trypsin)
-
Protease Assay Buffer (e.g., Tris-HCl with CaCl₂)
-
Test Compound Stock (10 mM in DMSO)
-
Positive Control Inhibitor (e.g., Aprotinin)
-
Clear, flat-bottom 96-well microplates
-
Microplate reader with absorbance detection (e.g., 405 nm for pNA)
Experimental Protocol:
-
Reagent Preparation: Prepare dilutions of the test compound and positive control in the assay buffer. Maintain a constant final DMSO concentration.
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Assay buffer and substrate.
-
Negative Control (100% Activity): Enzyme and vehicle (DMSO in buffer).
-
Test Wells: Enzyme and diluted test compound.
-
Positive Control: Enzyme and positive control inhibitor.
-
-
Pre-incubation: Add the enzyme and the test compounds/controls to the wells. Incubate for 10-15 minutes at the optimal temperature to allow for inhibitor binding.[13]
-
Initiation: Start the reaction by adding the chromogenic substrate to all wells.
-
Measurement: Immediately begin measuring the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 60 seconds) for 15-30 minutes. The rate of reaction is the initial linear slope of the absorbance vs. time curve.[14]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope (ΔAbs/min) of the linear portion of the kinetic read.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_Test_Well / V₀_Negative_Control))
-
Sources
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- 4. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Enzyme kinetics - Wikipedia [en.wikipedia.org]
Topic: In Vitro Evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide Cytotoxicity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic potential of 2,3-Dihydro-1-benzofuran-5-carbothioamide. The benzofuran scaffold is a prominent heterocyclic system present in numerous natural and synthetic compounds with a wide array of biological activities, including significant antitumor properties.[1][2][3] The incorporation of a carbothioamide (thioamide) functional group introduces a pharmacophore known to be present in various therapeutic agents, which can modulate biological activity through mechanisms such as enzyme inhibition.[4][5] The strategic evaluation of this novel compound is critical for its potential development as a therapeutic agent. This guide presents a tiered experimental approach, beginning with primary cytotoxicity screening to determine potency (IC₅₀) and progressing to mechanistic assays to elucidate the mode of cell death. We provide detailed, validated protocols for key assays, guidelines for data interpretation, and a discussion of the underlying scientific rationale, empowering researchers to generate robust and reproducible data.
Introduction: Rationale and Strategic Approach
The discovery of novel anticancer agents is a cornerstone of oncological research. Benzofuran derivatives have consistently emerged as a promising class of compounds, demonstrating cytotoxicity against various cancer cell lines.[6][7] Their mechanism of action often involves the induction of apoptosis, a desirable trait for anticancer drugs that promotes programmed cell death in malignant cells.[8] Similarly, thioamide-containing molecules have shown anticancer activity by targeting specific signaling pathways, such as the TGF-β-mediated ALK5-dependent pathway or by acting as SIRT2 inhibitors.[4]
The compound 2,3-Dihydro-1-benzofuran-5-carbothioamide combines these two privileged structural motifs. Therefore, a systematic investigation of its cytotoxic effects is warranted. The primary objectives of this protocol are:
-
To quantify the cytotoxic potency of the compound across a panel of relevant human cancer cell lines.
-
To determine its selectivity by comparing its effects on cancerous cells versus non-cancerous cells.
-
To elucidate the primary mechanism of cell death (apoptosis vs. necrosis) induced by the compound.
This guide advocates for a logical, tiered workflow to efficiently characterize the compound's cytotoxic profile.
Experimental Workflow Overview
The proposed workflow is designed to move from broad screening to specific mechanistic questions, ensuring that resources are directed efficiently.
Caption: Tiered workflow for cytotoxicity evaluation.
Compound Profile & Preparation
-
Compound Name: 2,3-Dihydro-1-benzofuran-5-carbothioamide
-
Molecular Formula: C₉H₉NOS[9]
-
Molecular Weight: 179.24 g/mol [9]
-
CAS Number: 306936-08-3[9]
Protocol for Stock Solution Preparation:
-
Solvent Selection: Due to the aromatic and heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, cell culture-grade DMSO.
-
Preparation: Prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM) by dissolving a precisely weighed amount of the compound in the appropriate volume of DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not to exceed 37°C).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Vehicle Control: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. An equivalent concentration of DMSO must be used as a vehicle control in all experiments.
Cell Line Selection and Culture
The choice of cell lines is critical for contextualizing the compound's activity.[10] We recommend a panel-based approach.
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
HCT116: Human colon cancer.[7]
-
A549: Human lung carcinoma.[7]
-
HEK293: Human embryonic kidney cells (non-cancerous control for selectivity assessment).
General Cell Culture Protocol:
-
Media: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. Do not use high-passage number cells, as this can lead to phenotypic drift.
Tier 1 Protocol: Cell Viability and Potency (IC₅₀)
This initial step utilizes the MTT assay, a robust colorimetric method that measures the metabolic activity of cells as an indicator of viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Protocol: MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include wells for untreated cells (negative control) and vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours. The incubation time should be consistent across experiments.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the half-maximal inhibitory concentration (IC₅₀), which is a key measure of a drug's potency.[11]
Expected Data Output:
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) | Selectivity Index (SI) |
| MCF-7 | Example: 12.5 ± 1.5 | Example: 0.8 ± 0.1 | Calculated |
| HCT116 | Example: 9.8 ± 1.1 | Example: 0.5 ± 0.08 | Calculated |
| A549 | Example: 21.3 ± 2.4 | Example: 1.2 ± 0.2 | Calculated |
| HEK293 | Example: 85.1 ± 7.6 | Example: 5.4 ± 0.9 | N/A |
| Data presented as mean ± SD from three independent experiments. | |||
| Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[8] |
Tier 2 Protocol: Elucidating the Mode of Cell Death
After establishing potency, the next crucial step is to determine how the compound kills the cells. We use two complementary assays.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[11] It serves as an excellent orthogonal validation for the MTT assay.
Protocol: LDH Assay
-
Cell Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions, e.g., Roche Cytotoxicity Detection Kit) to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance according to the kit's instructions (e.g., 490 nm).
-
Data Analysis: Calculate % Cytotoxicity after subtracting background controls:
-
% Cytotoxicity = [(Compound_Treated - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)] * 100
-
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membranes.
Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Hypothesized Mechanism of Action & Signaling
Based on the known activities of benzofuran and thioamide scaffolds, 2,3-Dihydro-1-benzofuran-5-carbothioamide may induce cytotoxicity via the intrinsic apoptosis pathway.[4][8] This pathway is often triggered by intracellular stress, such as DNA damage or the generation of reactive oxygen species (ROS), leading to mitochondrial outer membrane permeabilization (MOMP).
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Conclusion
This application note provides a structured, multi-tiered framework for the comprehensive in vitro cytotoxic evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide. By following these detailed protocols, researchers can reliably determine the compound's potency, selectivity, and mechanism of cell killing. The insights gained from this workflow are essential for making informed decisions regarding the compound's potential as a candidate for further preclinical development in cancer therapy.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- MDPI. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. MDPI.
- BenchChem. (2025).
- Guerra, B., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
- National Institutes of Health. (n.d.). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central.
- Szałach, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central.
- Royal Society of Chemistry. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- Riss, T.L., et al. (2025). Update on in vitro cytotoxicity assays for drug development.
- CP Lab Safety. (n.d.). 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. CP Lab Safety.
- ScienceOpen. (2019).
- Royal Society of Chemistry. (n.d.).
- Taylor & Francis. (n.d.). Thioamide – Knowledge and References. Taylor & Francis Online.
- National Institutes of Health. (n.d.).
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
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- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing the reaction conditions for 2,3-Dihydro-1-benzofuran-5-carbothioamide synthesis
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and overcome common experimental hurdles.
I. Reaction Overview: The Thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide
The synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide typically involves the thionation of the corresponding carboxamide precursor, 2,3-Dihydro-1-benzofuran-5-carboxamide. This transformation is most commonly achieved using Lawesson's reagent (LR), a mild and effective thionating agent.[1][2] The reaction proceeds by converting the carbonyl group (C=O) of the amide into a thiocarbonyl group (C=S).
The general reaction scheme is as follows:
While seemingly straightforward, this reaction can present several challenges, including low yields, incomplete conversion, and difficult purification. This guide will address these issues in detail.
Reaction Mechanism Visualization
The thionation process with Lawesson's reagent involves a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group.
Caption: Mechanism of thionation using Lawesson's reagent.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the 2,3-Dihydro-1-benzofuran-5-carboxamide is pure. Impurities can interfere with the reaction. Recrystallize or chromatograph the starting material if necessary. The purity of Lawesson's reagent is also critical; it can degrade over time, especially with exposure to moisture.[3] Using fresh or properly stored Lawesson's reagent is recommended.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While toluene is traditionally used at elevated temperatures, tetrahydrofuran (THF) often allows the reaction to proceed at room temperature.[4] It is important that Lawesson's reagent dissolves in the reaction medium, which may require a significant amount of THF.[4] Other solvents like acetonitrile and methylene chloride have also been used in thionation reactions.[5]
-
Temperature: If using THF, the reaction can often be run at room temperature.[4] For less reactive amides, gentle heating might be necessary. However, be aware that Lawesson's reagent can decompose at temperatures above 110 °C.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to overnight.[4] Prolonged reaction times at high temperatures can lead to side product formation.
-
-
Stoichiometry of Lawesson's Reagent: A common starting point is to use 0.5 equivalents of Lawesson's reagent for every 1 equivalent of the amide, as Lawesson's reagent contains two thionating sulfur atoms. However, optimizing this ratio may be necessary.
-
Work-up Procedure: A thorough aqueous work-up is critical to remove phosphorus-containing byproducts before chromatographic purification.[4] Simply evaporating the solvent and directly proceeding to chromatography can lead to co-elution of impurities with the product.[4]
Q2: The reaction appears incomplete, with a significant amount of starting material remaining. What should I do?
A2: Incomplete conversion is a common issue. Consider the following adjustments:
-
Increase Reaction Time: As a first step, extend the reaction time and continue to monitor by TLC until the starting material spot disappears or is significantly diminished.
-
Increase Temperature: If extending the reaction time at room temperature is ineffective, gradually increase the temperature. For reactions in THF, refluxing may be necessary.
-
Add More Lawesson's Reagent: If the reaction stalls, it's possible that the Lawesson's reagent has been consumed or has degraded. Adding an additional portion (e.g., 0.1-0.2 equivalents) of Lawesson's reagent may drive the reaction to completion.
-
Microwave Irradiation: For difficult conversions, microwave-assisted synthesis can be a powerful tool, often reducing reaction times and improving yields.[6][7]
Q3: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize side reactions?
A3: Side reactions with Lawesson's reagent can occur, leading to a complex product mixture. Here are some strategies to improve selectivity:
-
Control the Temperature: As mentioned, excessive heat can lead to the decomposition of Lawesson's reagent and the formation of undesired byproducts.[6] Running the reaction at the lowest effective temperature is advisable.
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the starting material or product is sensitive to air.
-
Purity of Reagents: Impurities in either the starting amide or Lawesson's reagent can catalyze side reactions.
-
Byproduct Identification: The primary byproducts from Lawesson's reagent are phosphorus-oxygen compounds.[8] These are typically polar and can often be removed with a proper aqueous work-up. If other unexpected spots appear, consider the possibility of reactions with other functional groups in your molecule, although amides are generally more reactive towards Lawesson's reagent than esters.[1][2]
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting the synthesis.
III. Frequently Asked Questions (FAQs)
Q4: What is the best solvent for this reaction?
A4: Tetrahydrofuran (THF) is often a good choice as it can facilitate the reaction at room temperature.[4] Toluene at elevated temperatures is also commonly used. The optimal solvent may depend on the specific substrate and scale of the reaction. It is essential that Lawesson's reagent is soluble in the chosen solvent.[4]
Q5: How do I purify the final product, 2,3-Dihydro-1-benzofuran-5-carbothioamide?
A5: Purification is typically achieved by silica gel column chromatography.[4] A gradient elution system, such as petroleum ether and ethyl acetate, is often effective. It is crucial to perform a thorough aqueous work-up before chromatography to remove the polar phosphorus byproducts, which can otherwise streak on the column.[4]
Q6: Are there any safety precautions I should be aware of when using Lawesson's reagent?
A6: Yes. Lawesson's reagent and its byproducts have a strong, unpleasant odor.[4] It is essential to handle this reagent in a well-ventilated fume hood. Due to partial hydrolysis, samples can release hydrogen sulfide gas, which is toxic.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. To neutralize the odor of residues, a solution of sodium hypochlorite (bleach) can be used.[3]
Q7: Can I use an alternative to Lawesson's reagent?
A7: Phosphorus pentasulfide (P₄S₁₀) is another common thionating agent. However, reactions with P₄S₁₀ often require higher temperatures and a larger excess of the reagent compared to Lawesson's reagent.[1] Lawesson's reagent is generally considered milder and more convenient.[1] Other specialized thionating reagents, such as fluorous Lawesson's reagent, have been developed to simplify purification.[9][10]
IV. Experimental Protocols
Optimized Reaction Conditions
The following table summarizes a set of optimized conditions for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
| Parameter | Recommended Condition | Notes |
| Starting Material | 2,3-Dihydro-1-benzofuran-5-carboxamide | Ensure high purity |
| Thionating Agent | Lawesson's Reagent | 0.5 - 0.6 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient volume to dissolve Lawesson's reagent |
| Temperature | Room Temperature to 50 °C | Start at room temperature and heat if necessary |
| Reaction Time | 1 - 12 hours | Monitor by TLC |
| Work-up | Aqueous wash (e.g., water, brine) | Essential to remove phosphorus byproducts |
| Purification | Silica Gel Column Chromatography | Gradient elution (e.g., petroleum ether/ethyl acetate) |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 2,3-Dihydro-1-benzofuran-5-carboxamide (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer, add Lawesson's reagent (0.55 eq).
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent). The product, being less polar, should have a higher Rf value than the starting amide.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system to afford the pure 2,3-Dihydro-1-benzofuran-5-carbothioamide.
V. References
-
Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
-
Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006). Thionation using fluorous Lawesson's reagent. Organic letters, 8(8), 1625–1628.
-
Shabani, A., & Ghorbani-Vaghei, R. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937.
-
Encyclopedia.pub. Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available from: [Link]
-
Taylor & Francis Online. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Available from: [Link]
-
RSC Publishing. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Available from: [Link]
-
ResearchGate. What's the by-product of Lawesson's reagent?. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link]
-
ACS Publications. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available from: [Link]
-
Organic Chemistry Portal. Thionation Using Fluorous Lawesson's Reagent. Available from: [Link]
-
ACS Publications. Use of Lawesson's Reagent in Organic Syntheses. Available from: [Link]
-
National Institutes of Health. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Available from: [Link]
-
Wikipedia. Lawesson's reagent. Available from: [Link]
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- 3. Lawesson's reagent - Wikipedia [en.wikipedia.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
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- 8. researchgate.net [researchgate.net]
- 9. Thionation using fluorous Lawesson's reagent. | Semantic Scholar [semanticscholar.org]
- 10. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
Technical Support Center: Purification of 2,3-Dihydro-1-benzofuran-5-carbothioamide
This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 2,3-Dihydro-1-benzofuran-5-carbothioamide. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common issues, ensuring the attainment of high-purity material essential for downstream applications.
Introduction to Purification Challenges
2,3-Dihydro-1-benzofuran-5-carbothioamide is a key heterocyclic intermediate in medicinal chemistry.[1] Its synthesis, typically proceeding from the corresponding nitrile (2,3-Dihydro-1-benzofuran-5-carbonitrile), presents several purification hurdles. The primary challenges arise from the incomplete conversion of the starting material, potential side reactions such as hydrolysis, and the presence of sulfur-containing byproducts. This guide will systematically address these issues.
Troubleshooting Guide: A Problem-Solution Approach
This section is formatted to directly address specific issues you may encounter during the purification of 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Problem 1: Low Yield of Crystalline Product After Recrystallization
Q: I've completed the synthesis, and after attempting recrystallization, my final yield of 2,3-Dihydro-1-benzofuran-5-carbothioamide is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low recovery from recrystallization is a common issue and can be attributed to several factors. The primary considerations are the choice of solvent and the presence of highly soluble impurities.
Causality & Solution Workflow:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] If the compound is too soluble in the chosen solvent even when cooled, a significant portion will remain in the mother liquor.
-
Actionable Advice: If you used a highly polar solvent like pure ethanol or methanol and experienced low yield, consider a mixed-solvent system. A good starting point is an ethanol/water or acetone/hexane mixture. Dissolve the crude product in a minimum amount of the hot, more soluble solvent (e.g., ethanol or acetone) and then slowly add the anti-solvent (e.g., water or hexane) until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly.
-
-
Excessive Solvent Volume: Using too much solvent, even the correct one, will keep more of your product dissolved at low temperatures.
-
Actionable Advice: Always start by dissolving your crude product in a minimal amount of hot solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.
-
-
Premature Crystallization During Hot Filtration: If there are insoluble impurities (like elemental sulfur), a hot filtration step is necessary. If the solution cools too quickly during this process, the product will crystallize on the filter paper.
-
Actionable Advice: Use a pre-heated funnel and filter flask. Add a small amount of extra hot solvent just before filtration to ensure the product remains in solution.
-
-
Co-crystallization with Impurities: The presence of certain impurities can disrupt the crystal lattice formation of the desired compound, leading to an oily precipitate or poor recovery.
Problem 2: Persistent Yellow/Off-White Color in the Final Product
Q: My final product of 2,3-Dihydro-1-benzofuran-5-carbothioamide is a persistent yellow or brownish color, even after recrystallization. How can I obtain a purer, white to off-white solid?
A: A persistent yellow color often indicates the presence of residual elemental sulfur or other chromophoric impurities.
Causality & Solution Workflow:
-
Residual Elemental Sulfur: Many thionation reactions can leave traces of elemental sulfur, which is notoriously difficult to remove by simple recrystallization due to its variable solubility in organic solvents.[3][4][5][6][7]
-
Actionable Advice 1 (Pre-purification wash): Before recrystallization, wash the crude reaction mixture with a solvent in which elemental sulfur is soluble but your product is not. Toluene or carbon disulfide are effective for dissolving sulfur, but careful solubility checks of your product are required.
-
Actionable Advice 2 (Chromatography): Flash column chromatography on silica gel is highly effective. Elemental sulfur has a high Rf value and will elute quickly with non-polar solvents like hexane.[4] A gradient elution starting with a hexane/ethyl acetate mixture (e.g., 9:1) should effectively separate the sulfur from the more polar thioamide.
-
-
Oxidation/Degradation Products: Thioamides can be susceptible to oxidation, which may form colored impurities.
-
Actionable Advice: Ensure that purification steps are carried out promptly after the reaction is complete. Store the compound under an inert atmosphere (nitrogen or argon) and protected from light if possible.
-
Problem 3: Product Contains Unreacted Starting Material (2,3-Dihydro-1-benzofuran-5-carbonitrile)
Q: TLC and NMR analysis of my purified product shows a significant amount of the starting nitrile. How can I effectively separate these two compounds?
A: The starting nitrile is less polar than the product thioamide. This difference in polarity is the key to their separation.
Causality & Solution Workflow:
-
Incomplete Reaction: The conversion of nitriles to thioamides may not go to completion.
-
Actionable Advice (Reaction Optimization): Before tackling the purification, consider driving the reaction further. This may involve extending the reaction time, increasing the temperature, or adding a fresh portion of the thionating agent.
-
-
Separation by Column Chromatography: This is the most reliable method for separating the nitrile from the thioamide.
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude mixture in a minimum amount of dichloromethane or ethyl acetate.
-
Elute with a gradient of hexane and ethyl acetate. A typical starting gradient would be 95:5 hexane:ethyl acetate, gradually increasing the polarity to 70:30.
-
The less polar nitrile (higher Rf) will elute first, followed by the more polar thioamide (lower Rf). Monitor the fractions by TLC.
-
-
-
Separation by Recrystallization (less effective): While less efficient than chromatography for this specific separation, a carefully selected solvent system may work.
-
Actionable Advice: A solvent system in which the nitrile is highly soluble and the thioamide is sparingly soluble at room temperature is required. Experiment with solvent pairs like toluene/hexane or ethyl acetate/hexane.
-
Problem 4: Presence of the Corresponding Amide (2,3-Dihydro-1-benzofuran-5-carboxamide) as an Impurity
Q: My mass spectrometry and NMR data indicate the presence of the corresponding amide as a significant impurity. What causes this and how can it be removed?
A: The formation of the amide is due to the hydrolysis of the thioamide, which can occur during the reaction workup or purification. Thioamides are generally more resistant to hydrolysis than amides, but it can still be a problematic side reaction.[5][8][9]
Causality & Solution Workflow:
-
Hydrolysis During Workup: Aqueous workups, especially under basic or acidic conditions, can promote the hydrolysis of the thioamide.
-
Actionable Advice: Minimize the exposure of the crude product to acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral water or brine and perform the extraction quickly. Ensure the organic layer is thoroughly dried with an agent like sodium sulfate or magnesium sulfate before solvent evaporation.
-
-
Separation Challenge: The amide and thioamide have very similar polarities, making separation by standard chromatography challenging.
-
Actionable Advice (Chromatography Optimization):
-
Use a shallow gradient elution during column chromatography. A very slow increase in the polar solvent (e.g., from 10% to 20% ethyl acetate in hexane over many column volumes) can improve resolution.
-
Consider using a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.
-
-
Actionable Advice (Recrystallization): Finding a suitable recrystallization solvent that can effectively differentiate between the amide and thioamide will require careful screening.
-
Data & Protocols
Table 1: Physical Properties of Target Compound and Key Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity | Likely Physical State |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | C₉H₉NOS | 179.24[10] | High | Solid |
| 2,3-Dihydro-1-benzofuran-5-carbonitrile | C₉H₇NO | 145.16[11] | Medium | Solid/Liquid |
| 2,3-Dihydro-1-benzofuran-5-carboxamide | C₉H₉NO₂ | 163.17[2] | High | Solid |
| Elemental Sulfur (S₈) | S₈ | 256.52 | Non-polar | Solid |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Target Application | Rationale |
| Recrystallization | Ethanol/Water | General purification | Good for removing less polar impurities. |
| Acetone/Hexane | General purification | Offers a good polarity range for crystallization. | |
| Toluene | Removal of polar impurities | The thioamide may have moderate solubility. | |
| Column Chromatography | Hexane/Ethyl Acetate (Gradient) | Separation of nitrile and sulfur | Excellent for separating compounds with different polarities. |
| Dichloromethane/Methanol (Gradient) | Separation of amide and thioamide | May provide better resolution for highly polar compounds. |
Experimental Workflows & Diagrams
Workflow 1: Purification Strategy Decision Tree
This workflow guides the selection of the appropriate purification method based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification strategy.
Workflow 2: Step-by-Step Column Chromatography Protocol
This diagram outlines the key steps for successful purification via flash column chromatography.
Caption: Workflow for flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2,3-Dihydro-1-benzofuran-5-carbothioamide? While specific experimental data for this exact compound is not widely published, analogous aromatic thioamides are typically crystalline solids, ranging from white to pale yellow. The melting point is expected to be sharp for a pure sample.
Q2: How can I best monitor the progress of my column chromatography? Thin-Layer Chromatography (TLC) is the best method. Use the same eluent system as your column. The starting nitrile will have a higher Rf value (travels further up the plate) than the more polar thioamide product. The corresponding amide will have an Rf value very close to the thioamide. Elemental sulfur, if present, will also have a very high Rf in a hexane/ethyl acetate system.
Q3: My compound seems to be unstable on the silica gel column. What are my options? Thioamides can sometimes show instability on silica, which is slightly acidic. If you observe significant streaking or degradation on TLC, you can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent before packing the column. Alternatively, using neutral alumina as the stationary phase is a viable option.
Q4: What are the best practices for storing the purified 2,3-Dihydro-1-benzofuran-5-carbothioamide? Given the potential for oxidation and hydrolysis, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). Storing it in a cool, dark, and dry place, such as a desiccator at room temperature or in a refrigerator, will prolong its shelf life.
References
-
Sciencemadness.org. (2018). Solubility of elemental sulfur (orthorhombic α-S8) at 25°C in organic solvents. Available at: [Link]
-
Sulfur Solubilities in Toluene, o-Xylene, m-Xylene and p-Xylene at Temperatures Ranging from 303.15 K to 363.15 K. (n.d.). Retrieved from [Link]
-
Solubility of elemental sulfur (orthorhombic alpha-S8) in organic solvents at 25°C. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfur. Retrieved from [Link]
-
Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydrobenzofuran-5-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-Dihydro-1-Benzofuran-5-Yl)-N-[2-(Piperazin-1-Yl)phenyl]-1,3-Thiazole-4-Carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydrobenzofuran-5-carboxaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
-
Semantic Scholar. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Retrieved from [Link]
-
CORE. (n.d.). Supporting Information for “Synthesis of C(3) Benzofuran Derived Bis-Aryl Quaternary Centers: Approaches to Diazonamide A” D. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
- Google Patents. (n.d.). US3147280A - Preparation of benzofuran derivatives.
-
How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Retrieved from [Link]
-
NIST. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]
-
Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. (n.d.). 2,3-Dihydro-1-benzofuran-5- carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). 1-Oxo-1,3-Dihydro-2-Benzofuran-5-Carbonitrile. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. Retrieved from [Link]
-
PubMed. (n.d.). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Retrieved from [Link]
-
PubChem. (n.d.). Benzofuran. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Carbofuran on Hydrophilic Interaction Liquid Chromatography using TSKgel®Amide-80 as a Stationary Phase. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran-5-carboxamide | C9H9NO2 | CID 21982339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. CAS 84944-75-2 | 2,3-dihydro-1-benzofuran-5-carbonitrile - Synblock [synblock.com]
Technical Support Center: Troubleshooting Side Reactions in the Thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide. Our objective is to provide actionable, field-proven insights to anticipate, diagnose, and resolve common side reactions and experimental challenges. The narrative is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Section 1: The Target Reaction: Mechanism of Thioamide Formation
The conversion of a carboxamide to its corresponding thioamide is a fundamental transformation in medicinal chemistry and materials science. The most common and effective reagents for this purpose are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[1] While both are effective, LR is often preferred for its milder reaction conditions and better solubility in common organic solvents.[2]
The generally accepted mechanism for thionation with Lawesson's Reagent involves a [2+2] cycloaddition between the amide's carbonyl group and a reactive dithiophosphine ylide, which exists in equilibrium with the LR dimer.[1][3] This forms a transient, four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable phosphine oxide byproduct.[2][4]
Caption: Figure 1: General Mechanism for Amide Thionation with Lawesson's Reagent.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the thionation of 2,3-Dihydro-1-benzofuran-5-carboxamide.
Q1: My primary amide is converting to a nitrile, not the thioamide. What is causing this dehydration, and how can I prevent it?
A1: This is the most common and significant side reaction for primary amides. Thionating agents like Lawesson's Reagent and P₄S₁₀ are potent Lewis acids and dehydrating agents.[5] At elevated temperatures or with prolonged reaction times, they can catalyze the elimination of water from the primary carboxamide to yield the corresponding 5-cyano-2,3-dihydro-1-benzofuran.[6][7]
The mechanism proceeds through the activation of the carbonyl oxygen by the phosphorus reagent, followed by elimination, which is often faster than the desired sulfur-oxygen exchange at higher temperatures.
Caption: Figure 2: Mechanism of Nitrile Formation Side Reaction.
Troubleshooting Protocol to Minimize Nitrile Formation:
| Parameter | Standard Condition (Favors Nitrile) | Recommended Adjustment (Favors Thioamide) | Rationale |
| Temperature | Refluxing Toluene/Dioxane (80-110 °C) | Room Temperature to 60 °C | The activation energy for dehydration is often higher. Lowering the temperature significantly disfavors this pathway.[2] |
| Reagent | P₄S₁₀ | Lawesson's Reagent | LR is generally milder and more effective at lower temperatures than P₄S₁₀.[8] |
| Stoichiometry | > 0.6 eq. of LR | 0.5 - 0.55 eq. of LR (dimer) | Using a large excess of the thionating agent can promote side reactions. Precise stoichiometry is crucial. |
| Solvent | Toluene, Xylene | Anhydrous THF, Dioxane | THF often allows for complete dissolution of LR at room temperature, facilitating a more controlled reaction.[9] |
| Monitoring | Fixed time point (e.g., overnight) | Diligent TLC monitoring | Stop the reaction as soon as the starting material is consumed to prevent the product from converting to nitrile over time. |
Q2: My reaction is sluggish or stalls, leaving significant starting material. How can I improve conversion?
A2: Incomplete conversion is typically traced back to issues with reagents, solubility, or temperature.
-
Reagent Quality: Lawesson's Reagent can degrade upon prolonged exposure to moisture. Ensure you are using a high-quality, dry reagent.
-
Solubility: The reaction is bimolecular, requiring both the amide and the thionating agent to be in solution. Lawesson's Reagent has limited solubility in some solvents.[9] If using THF, a significant volume may be necessary to achieve full dissolution.[9] Alternatively, gentle heating (40-50 °C) in dioxane or toluene can improve solubility and reaction rate without excessively promoting nitrile formation.
-
Stoichiometry: Ensure you are using at least 0.5 equivalents of the Lawesson's Reagent dimer for each equivalent of the carboxamide group.
Q3: I suspect decomposition of my starting material or product. Is the 2,3-dihydrobenzofuran ring stable under these conditions?
A3: The 2,3-dihydrobenzofuran scaffold is generally robust and stable under typical thionation conditions.[10] However, prolonged exposure to the Lewis acidic phosphorus byproducts at high temperatures could potentially lead to undesired side reactions or discoloration. While ring-opening or rearrangement is not a commonly reported side reaction for this specific transformation, it cannot be entirely ruled out under harsh conditions.[11]
Best Practice:
-
Monitor Closely: Use TLC to track the appearance of the product and any new, unidentified spots.
-
Avoid Overheating: Do not exceed the temperature necessary for a reasonable reaction rate.
-
Prompt Workup: Once the reaction is complete, proceed with the workup immediately to remove the acidic byproducts.
Q4: What is the best thionating agent for this transformation: Lawesson's Reagent (LR) vs. Phosphorus Pentasulfide (P₄S₁₀)?
A4: The choice depends on the desired reactivity and tolerance for specific reaction conditions. For a primary amide like 2,3-Dihydro-1-benzofuran-5-carboxamide, Lawesson's Reagent is generally the superior choice to minimize dehydration.
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Mild and selective[2] | Harsher, often requires higher temperatures[2] |
| Solubility | Soluble in THF, Toluene, Dioxane[9] | Poorly soluble in most organic solvents |
| Typical Temp. | Room temperature to 80 °C | 80 °C to reflux temperatures |
| Byproducts | Soluble phosphine oxides; can be tricky to remove chromatographically[8] | Insoluble phosphorus oxides; often easier to filter, but reagent can be less clean. |
| Nitrile Risk | Lower risk, especially at controlled temperatures | Higher risk due to requisite high temperatures |
Modified P₄S₁₀ reagents, such as a P₄S₁₀-pyridine complex or combinations with HMDO, have been developed to improve solubility and reactivity, offering cleaner reactions and easier workups.[12][13][14]
Q5: The purification is challenging due to phosphorus byproducts. What is the optimal workup procedure?
A5: This is a well-documented drawback of Lawesson's Reagent.[15] The phosphine oxide byproducts can have polarities similar to the desired thioamide, complicating chromatographic separation.
Recommended Workup Protocol:
-
Quench and Dilute: After cooling the reaction mixture, quench cautiously with a saturated aqueous solution of NaHCO₃. Dilute with a suitable organic solvent like ethyl acetate or DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash extensively with water (3-4 times) to remove a significant portion of the water-soluble phosphorus species.[9] A wash with brine will aid in phase separation.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Silica Gel Plug (Optional): Before full chromatography, you can pass the crude material through a short plug of silica gel, eluting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) to remove some baseline impurities.
-
Chromatography: Purify via column chromatography. A gradient elution is often necessary to achieve good separation.
An alternative approach involves using a fluorous version of Lawesson's Reagent, where the byproducts can be easily removed by a simple fluorous solid-phase extraction.[15]
Section 3: Recommended Experimental Protocols
Protocol 3.1: Standard Protocol for Thionation using Lawesson's Reagent
-
To a stirred solution of 2,3-Dihydro-1-benzofuran-5-carboxamide (1.0 eq) in anhydrous dioxane (or toluene) is added Lawesson's Reagent (0.55 eq).
-
The reaction mixture is heated to 80 °C under an inert atmosphere (N₂ or Argon).
-
The reaction progress is monitored by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion (typically 2-4 hours), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and subjected to an aqueous workup as described in A5 .
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3.2: Troubleshooting Protocol to Minimize Nitrile Formation
-
In a flask under an inert atmosphere, dissolve Lawesson's Reagent (0.5 eq) in a large volume of anhydrous THF until a homogenous solution is formed (this may require significant solvent).[9]
-
In a separate flask, dissolve 2,3-Dihydro-1-benzofuran-5-carboxamide (1.0 eq) in anhydrous THF.
-
Add the amide solution dropwise to the stirred Lawesson's Reagent solution at room temperature.
-
Stir the reaction at room temperature and monitor closely by TLC every 30 minutes.
-
If the reaction is sluggish after several hours, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, immediately cool the reaction and proceed with the workup and purification as described in A5 .
Section 4: At-a-Glance Troubleshooting Workflow
Caption: Figure 3: Troubleshooting Flowchart for Thionation.
Section 5: References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link][2]
-
Shaikh, V., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link][1]
-
ResearchGate. (n.d.). Mechanism of amide thiocarbonylation via Lawesson's reagent. Retrieved from [Link][3]
-
Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553. Available at: [Link][12]
-
ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link][4]
-
Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-6473. Available at: [Link][13]
-
Li, A. Y. (n.d.). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Retrieved from [Link][14]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link][6]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link][7]
-
Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. Available at: [Link][5]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link][8]
-
ResearchGate. (n.d.). A New and Efficient Ring Contraction of Dihydrobenzopyran to Dihydrobenzofuran Derivatives. Retrieved from [Link][11]
-
MDPI. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link][10]
-
Kaleta, Z., et al. (2006). Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625-1628. Available at: [Link][15]
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
- 13. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. audreyli.com [audreyli.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic steps to improve your yield and purity.
Introduction to the Synthetic Pathway
The synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide is a multi-step process that requires careful execution and optimization at each stage. The overall synthetic route involves the formation of the key intermediate, 2,3-Dihydro-1-benzofuran-5-carboxamide, followed by a thionation reaction. This guide will cover the entire process, from the synthesis of the nitrile precursor to the final thionation and purification.
Caption: Overall synthetic workflow for 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Sandmeyer Reaction (Amine to Nitrile)
Question: I am getting a low yield of 5-Cyano-2,3-dihydrobenzofuran from 5-Amino-2,3-dihydrobenzofuran. What could be the issue?
Answer: The Sandmeyer reaction, while powerful, can be sensitive to several factors.[1][2][3] Low yields often stem from incomplete diazotization or side reactions of the diazonium salt.
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is critical and highly temperature-dependent.
-
Solution: Ensure the reaction temperature is maintained between 0-5 °C. Use a calibrated thermometer and an ice/salt bath for better temperature control. The addition of sodium nitrite solution should be slow and dropwise to prevent localized heating.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. Diazonium salts are unstable and can decompose if the temperature rises or if they are exposed to light.
-
Solution: Keep the reaction vessel shielded from direct light. Use the diazonium salt immediately in the next step without isolation.
-
-
Potential Cause 3: Side Reactions. The diazonium salt can react with water to form a phenol or with the halide counter-ion to form an aryl halide, competing with the desired cyanation.
Issue 2: Incomplete Hydrolysis of the Nitrile to the Amide
Question: My hydrolysis of 5-Cyano-2,3-dihydrobenzofuran is either very slow or proceeds all the way to the carboxylic acid. How can I selectively obtain the carboxamide?
Answer: The selective partial hydrolysis of a nitrile to an amide can be challenging as the amide can be further hydrolyzed to a carboxylic acid under the same conditions.[4][5][6][7][8]
-
Potential Cause 1 (Acid-Catalyzed): Over-hydrolysis. Strong acidic conditions and prolonged reaction times will favor the formation of the carboxylic acid.
-
Solution: Use moderately concentrated acid (e.g., 70-80% sulfuric acid) and carefully monitor the reaction progress by TLC. Once the starting nitrile is consumed, quench the reaction promptly by pouring it onto ice and neutralizing with a base.
-
-
Potential Cause 2 (Base-Catalyzed): Reaction Not Initiating or Over-hydrolysis. The reaction may be slow to start, but once the amide is formed, its hydrolysis can be rapid.
-
Solution: For base-catalyzed hydrolysis, using a mixture of an alcohol (like ethanol) and aqueous NaOH can improve solubility and reaction rate.[5] Careful temperature control (mild heating) and reaction monitoring are crucial to stop the reaction at the amide stage.[5] A milder method involves using an alkaline solution of hydrogen peroxide, which can be more selective for the amide.[5]
-
| Hydrolysis Condition | Typical Reagents | Temperature | Key Considerations |
| Acid-Catalyzed | 70-80% H₂SO₄ | 80-100 °C | Monitor closely to prevent over-hydrolysis. |
| Base-Catalyzed | aq. NaOH in Ethanol | 50-70 °C | Can be difficult to stop at the amide stage. |
| Peroxide-Mediated | H₂O₂ in aq. NaOH/EtOH | Room Temp to 50 °C | Generally milder and more selective. |
Issue 3: Low Yield and/or Impure Product in the Thionation Step
Question: The conversion of my 2,3-Dihydro-1-benzofuran-5-carboxamide to the carbothioamide is giving a low yield, and the product is difficult to purify. What can I do?
Answer: The thionation with Lawesson's reagent is generally efficient but has some common pitfalls, especially concerning stoichiometry, reaction conditions, and purification.[9][10]
-
Potential Cause 1: Incomplete Reaction. Insufficient Lawesson's reagent or reaction time can lead to incomplete conversion.
-
Solution: Use a slight excess of Lawesson's reagent (0.5 to 0.6 equivalents, as the reagent is a dimer). Ensure the reaction is heated to a sufficient temperature (reflux in a solvent like toluene or THF) and monitor by TLC until the starting amide is no longer visible.
-
-
Potential Cause 2: Degradation of Product or Reagent. Lawesson's reagent can degrade with moisture, and prolonged heating can sometimes lead to side products.
-
Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily long reaction times once the starting material is consumed.
-
-
Potential Cause 3: Difficult Purification. The phosphorus-containing byproducts of Lawesson's reagent often have similar polarity to the desired thioamide, making chromatographic separation challenging.[11][12][13]
-
Solution 1 (Aqueous Workup): A thorough aqueous workup is crucial before chromatography. Washing the organic extract with a saturated aqueous solution of sodium bicarbonate can help remove some acidic byproducts.[14]
-
Solution 2 (Byproduct Quenching): After the reaction is complete, the byproducts can be treated to make them more polar and easier to remove. One effective method is to add a diol like ethylene glycol and heat the mixture.[9][15] This converts the phosphorus byproducts into more polar species that can be removed by a simple extraction. An alternative is to quench with ethanol.[9][12]
-
Solution 3 (Recrystallization): If the crude product is a solid, recrystallization can be a highly effective purification method to remove the byproducts.[12] Common solvents for recrystallization of aromatic thioamides include ethanol, toluene, or mixtures of ethyl acetate and hexanes.[16]
-
Caption: Troubleshooting flowchart for the thionation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of thionation using Lawesson's reagent?
A1: Lawesson's reagent, a dimer, is in equilibrium with a more reactive monomeric dithiophosphine ylide in solution. This ylide reacts with the carbonyl group of the amide in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, where the driving force is the formation of a strong P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[9][10]
Q2: Which solvent is best for the thionation reaction?
A2: The choice of solvent depends on the solubility of the starting amide. Anhydrous toluene is a common choice as it allows for refluxing at a high temperature. Tetrahydrofuran (THF) is another good option that can sometimes allow the reaction to proceed at room temperature, although it may require a larger volume of solvent to fully dissolve the Lawesson's reagent.[14] Dichloromethane can also be used.[17]
Q3: How can I confirm the formation of the carbothioamide product?
A3: The formation of the carbothioamide can be confirmed by several analytical techniques:
-
TLC: The product will have a different Rf value than the starting amide. Thioamides are often yellow, which can be a visual indicator.
-
¹H NMR: The chemical shifts of the protons near the carbonyl group in the amide will change upon conversion to the thioamide.
-
¹³C NMR: The most significant change will be the disappearance of the amide carbonyl signal (typically ~160-170 ppm) and the appearance of a thiocarbonyl signal at a much lower field (typically ~190-210 ppm).
-
IR Spectroscopy: The C=O stretch of the amide (around 1650 cm⁻¹) will disappear and be replaced by a C=S stretch, which is typically weaker and appears at a lower frequency (around 1000-1250 cm⁻¹).
-
Mass Spectrometry: The molecular weight of the product will increase by approximately 16 atomic mass units compared to the starting amide, corresponding to the replacement of an oxygen atom with a sulfur atom.
Q4: Can I use other thionating reagents besides Lawesson's reagent?
A4: Yes, other thionating reagents can be used. Phosphorus pentasulfide (P₄S₁₀) is the classical reagent, but it often requires higher temperatures, longer reaction times, and can lead to more side products.[9][10] Other reagents like the combination of P₄S₁₀ and hexamethyldisiloxane (HMDO) have also been reported to be effective and can sometimes simplify purification.[17] However, Lawesson's reagent is generally preferred for its milder reaction conditions and higher yields for many substrates.[9][10]
Experimental Protocols
The following are generalized, step-by-step protocols based on established chemical principles. You may need to adjust the conditions based on your specific substrate and laboratory setup.
Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxamide
This is a two-step process starting from 5-Amino-2,3-dihydrobenzofuran.
Step A: Synthesis of 5-Cyano-2,3-dihydrobenzofuran (Sandmeyer Reaction)
-
Dissolve 5-Amino-2,3-dihydrobenzofuran in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice/salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium cyanide. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-Cyano-2,3-dihydrobenzofuran.
Step B: Hydrolysis to 2,3-Dihydro-1-benzofuran-5-carboxamide
-
To the 5-Cyano-2,3-dihydrobenzofuran, add concentrated sulfuric acid (e.g., 80%).
-
Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC.
-
Once the starting nitrile is consumed (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous base (e.g., NaOH or NH₄OH) until a precipitate forms.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it to obtain the crude 2,3-Dihydro-1-benzofuran-5-carboxamide.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide (Thionation)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Dihydro-1-benzofuran-5-carboxamide in anhydrous toluene.
-
Add Lawesson's reagent (0.55 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Monitor the reaction by TLC until all the starting amide has been consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Workup Option A (Standard): Dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
-
Workup Option B (Byproduct Quenching): To the cooled toluene mixture, add ethylene glycol (an equal volume to the toluene) and a catalytic amount of water. Heat the mixture to 95 °C with vigorous stirring for 2-4 hours to decompose the Lawesson's reagent byproducts.[9][15] Cool the mixture, separate the toluene layer, and wash it with water and brine. Dry the organic layer and concentrate. The resulting crude product should be significantly cleaner, simplifying subsequent purification by chromatography or recrystallization.
References
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PrepChem. Synthesis of 5-Cyano-2,3-dihydro-3,3-dimethyl-2-hydroxybenzofuran (I)--alternative route. Available from: [Link]
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
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Wu K, Ling Y, Ding A, et al. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein J Org Chem. 2021;17:805-812. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Amino-2,3-dihydrobenzofuran: Synthesis, Properties, and Applications in Pharmaceuticals and Agrochemicals. Available from: [Link]
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Wu K, Ling Y, Ding A, et al. A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent. ResearchGate. 2021. Available from: [Link]
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Various Authors. Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent. ResearchGate. 2023. Available from: [Link]
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McIsaac JE Jr, Ball RE, Behrman EJ. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. J Org Chem. 1971;36(20):3048-3050. Available from: [Link]
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Li B, Jin X, Zhu Y, et al. Selective NaOH-catalysed hydration of aromatic nitriles to amides. Catal Sci Technol. 2015;5:2865-2868. Available from: [Link]
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Organic Chemistry Data. Nitrile to Amide - Common Conditions. Available from: [Link]
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Wu K, Ling Y, Ding A, et al. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. ResearchGate. 2021. Available from: [Link]
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LibreTexts. Conversion of nitriles to amides. Available from: [Link]
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Various Authors. Investigating C=S∙∙∙I Halogen Bonding for Cocrystallization with Primary Thioamides. ResearchGate. 2023. Available from: [Link]
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Cookson RC, Gupte SS, Stevens IDR, Watts CT. A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans. J Chem Soc D. 1971;(2):167-168. Available from: [Link]
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Valletti L, Giraud A, Tatibouët A, Rollin P. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. J Sulfur Chem. 2013;34(4):394-403. Available from: [Link]
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Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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Various Authors. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. 2022. Available from: [Link]
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Fathalla W, Ali IAI, Pazdera P. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank. 2017;2017(2):M931. Available from: [Link]
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Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
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Islam S, ed. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. 2021;26(22):6937. Available from: [Link]
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Sekizaki H, Itoh K, Achiwa K. A FACILE SYNTHESIS OF BENZOFURAN DERIVATIVES: A USEFUL SYNTHON FOR PREPARATION OF TRYPSIN INHIBITOR. Chem Pharm Bull. 1988;36(12):4877-4881. Available from: [Link]
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Various Authors. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. 2022. Available from: [Link]
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Various Authors. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Institutes of Health. 2023. Available from: [Link]
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Various Authors. Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. 2020. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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Fathalla W, Ali IAI, Pazdera P. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molbank. 2017;2017(2):M931. Available from: [Link]
- Google Patents. Process for preparing 5-(4-[4-(5-cyano-3-indolyl)-butyl]-1-piperazinyl)-benzofuran-2-carboxamide.
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Various Authors. Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. 2023. Available from: [Link]
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Kuwano R. CATALYTIC ASYMMETRIC HYDROGENATION OF 5-MEMBERED HETEROAROMATICS. HETEROCYCLES. 2008;76(2):909. Available from: [Link]
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University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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Various Authors. A general electrochemical strategy for the Sandmeyer reaction. National Institutes of Health. 2020. Available from: [Link]
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Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Available from: [Link]
- Google Patents. Process for the catalytic hydrogenation of aromatic nitro compounds.
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Laurent E, Thomson M, Djéga-Mariadassou G. Hydrodeoxygenation of benzofuran and its oxygenated derivatives (2,3-dihydrobenzofuran and 2-ethylphenol) over NiMoP/Al2O3 catal. Catal Today. 2009;143(1-2):168-173. Available from: [Link]
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Various Authors. Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. The Royal Society of Chemistry. 2017. Available from: [Link]
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Various Authors. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]
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Coles SJ, et al. Crystal Landscape of Primary Aromatic Thioamides. Crystal Growth & Design. 2017;17(11):5929-5937. Available from: [Link]
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Khan Academy. mechanism of amide hydrolysis. YouTube. 2019. Available from: [Link]
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Various Authors. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Sustainability. 2024. Available from: [Link]
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Varvounis G, et al. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. 2005;2005(10):195-206. Available from: [Link]
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
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Khan Academy. Acid and base-catalyzed hydrolysis of amides. Available from: [Link]
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Robinson BH. On the hydrolysis mechanisms of amides and peptides. Can J Chem. 2018;96(10):855-863. Available from: [Link]
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Troubleshooting the synthesis of 2,3-dihydrobenzofuran-5-carbonitrile precursor
Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofuran-5-carbonitrile and its key precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The 2,3-dihydrobenzofuran motif is a privileged structure found in numerous biologically active natural products and pharmaceutical agents.[1][2][3] The addition of a carbonitrile group at the 5-position provides a versatile synthetic handle for further elaboration, making this a critical intermediate in drug discovery programs.[4]
This document moves beyond simple protocols to provide in-depth troubleshooting advice based on established chemical principles and field-proven experience. We will address common challenges encountered during synthesis, explaining the causality behind these issues and offering logical, validated solutions.
Overview of a Common Synthetic Strategy
A robust and frequently employed strategy for constructing the 2,3-dihydrobenzofuran core involves the intramolecular cyclization of a suitably functionalized phenol derivative. A common two-step approach is outlined below:
-
O-Alkylation (Williamson Ether Synthesis): A substituted phenol is alkylated with a two-carbon unit bearing a leaving group to form an ether intermediate.
-
Intramolecular Cyclization: The ether intermediate undergoes a ring-closing reaction to form the dihydrobenzofuran ring. The nitrile group can either be present on the starting phenol or be introduced in a later step via functional group transformation of a bromo or amino precursor.
Caption: General synthetic workflows for 2,3-dihydrobenzofuran-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful intramolecular cyclization to form the dihydrobenzofuran ring?
A1: Success hinges on three primary factors:
-
Choice of Catalyst/Promoter: For dehydrative cyclizations, strong acids or Lewis acids are common. For modern cross-coupling approaches, the selection of the transition metal (commonly Palladium or Copper) and the corresponding ligand is paramount to ensure high efficiency and prevent side reactions.[5][6][7]
-
Reaction Atmosphere: Many catalytic systems, particularly those involving Pd(0) species, are sensitive to oxygen.[8] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst oxidation and potential substrate degradation, which can lead to the formation of undesired oxidized benzofuran byproducts.
-
Solvent Purity: Anhydrous solvents are often required, especially when using moisture-sensitive reagents like strong bases (e.g., NaH) or certain Lewis acids. Water can quench reagents and deactivate catalysts.
Q2: I need to install the nitrile group on a pre-existing 5-bromo-2,3-dihydrobenzofuran. What is the most reliable method?
A2: Palladium-catalyzed cyanation is the modern method of choice for this transformation, offering high yields and broad functional group tolerance compared to older methods like the Rosenmund-von Braun reaction.[9] Key reagents include a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, dppf), and a cyanide source. Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN due to its lower toxicity and reduced tendency to cause catalyst inhibition.[9]
Q3: My final product seems to be a mixture of the desired 2,3-dihydrobenzofuran and the fully aromatic benzofuran. What causes this?
A3: The formation of the benzofuran impurity is typically due to an oxidation event. This can occur via several mechanisms:
-
Air Oxidation: The dihydrobenzofuran ring can be susceptible to oxidation, particularly at elevated temperatures or in the presence of certain metal catalysts.
-
Disproportionation: Some reaction pathways can lead to disproportionation of the dihydrobenzofuran intermediate.
-
Reaction Conditions: Certain cyclization strategies, such as those starting from o-alkynylphenols, are designed to directly yield the benzofuran.[10] Ensure your chosen synthetic route is intended to produce the dihydro- variant. Mitigate this by using a strictly inert atmosphere and choosing reaction conditions known to preserve the dihydro- structure.
Detailed Troubleshooting Guides
Problem Area 1: O-Alkylation of Phenols
Q: My Williamson ether synthesis between 4-cyanophenol and 2-chloroethanol is sluggish and gives a low yield of the desired ether precursor. What are the likely causes and solutions?
A: This is a classic issue often rooted in the interplay between the base, solvent, and the electronic nature of the substrate. The electron-withdrawing nitrile group increases the acidity of the phenolic proton but deactivates the aromatic ring for other reactions.
Troubleshooting Logic:
Caption: Troubleshooting logic for O-alkylation of 4-cyanophenol.
Detailed Analysis & Protocol:
-
Insufficient Base Strength: Potassium carbonate (K₂CO₃) is a common, safe base, but it may not be strong enough to fully deprotonate the phenol, leading to a low concentration of the active phenoxide nucleophile.
-
Solution: Switch to a stronger base like sodium hydride (NaH). This will irreversibly deprotonate the phenol, maximizing the nucleophile concentration. Caution: NaH requires a strictly anhydrous solvent (like dry THF or DMF) and an inert atmosphere.
-
-
Solvent Effects: The choice of solvent dramatically impacts the reaction rate.
-
Solution: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation (K⁺ or Na⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.
-
-
Leaving Group Ability: Chloride is a moderate leaving group.
-
Solution: For a faster reaction, switch to 2-bromoethanol or, even better, prepare 2-tosyloxyethanol. The order of leaving group ability is Tosylate > Bromide > Chloride.
-
Optimized Protocol Example:
| Parameter | Condition | Rationale/Notes |
| Phenol | 4-Cyanophenol (1.0 eq) | Starting material. Ensure it is dry. |
| Base | Sodium Hydride (NaH, 60% in mineral oil, 1.2 eq) | Strong, non-nucleophilic base. Handle under N₂. |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent to enhance nucleophilicity. |
| Alkylating Agent | 2-Bromoethanol (1.1 eq) | Better leaving group than the corresponding chloride. |
| Temperature | 0 °C to Room Temperature | Add NaH at 0 °C to control H₂ evolution, then allow to warm. |
| Atmosphere | Nitrogen or Argon | Crucial for NaH and prevents side reactions. |
| Workup | Quench carefully with water or isopropanol at 0°C. | Neutralizes excess NaH. Follow with standard extractive workup. |
Problem Area 2: Palladium-Catalyzed Late-Stage Cyanation
Q: I am attempting to convert 5-bromo-2,3-dihydrobenzofuran to the 5-carbonitrile derivative using a Pd catalyst, but I am getting low conversion and recovering starting material. What's wrong?
A: Failure in Pd-catalyzed cross-coupling reactions is common and usually points to issues with the catalyst system (metal, ligand, base) or the presence of inhibitors. The Buchwald-Hartwig and Sonogashira coupling reactions provide a wealth of information on optimizing such systems.[8][11][12][13][14]
Detailed Analysis & Protocol:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle (oxidative addition, reductive elimination).
-
Solution: Use bulky, electron-rich phosphine ligands like XPhos, SPhos, or ferrocene-based ligands like dppf. These promote the reductive elimination step and stabilize the active catalytic species. Ensure all reagents and the solvent are thoroughly degassed to remove oxygen.
-
-
Cyanide Source Inhibition: While convenient, cyanide ions can act as inhibitors by strongly coordinating to the palladium center and disrupting the catalytic cycle.
-
Solution: Use zinc cyanide (Zn(CN)₂). It has lower free cyanide concentration in solution compared to alkali metal cyanides, reducing catalyst poisoning. Alternatively, potassium hexacyanoferrate(II) K₄[Fe(CN)₆] can be used as a less toxic and effective cyanide source.
-
-
Incorrect Base or Solvent: The base is not directly involved in the cyanation but is critical in other coupling reactions and its choice can matter. The solvent must be able to dissolve the reagents and be stable at the reaction temperature.
-
Solution: Polar aprotic solvents like DMF, DMAc, or NMP are generally effective. Ensure they are anhydrous and degassed.
-
Optimized Protocol for Cyanation:
| Parameter | Condition | Rationale/Notes |
| Substrate | 5-Bromo-2,3-dihydrobenzofuran (1.0 eq) | Ensure high purity; trace impurities can inhibit catalysts. |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂, 0.6 - 1.0 eq) | Provides two cyanide units. Less inhibitory than KCN. |
| Pd Pre-catalyst | Pd₂(dba)₃ (1-2 mol%) | A common and reliable source of Pd(0). |
| Ligand | XPhos (2-5 mol%) or dppf (2-5 mol%) | Bulky phosphine ligands are critical for high turnover. |
| Solvent | Anhydrous & Degassed DMAc or DMF | High boiling point allows for necessary heating. |
| Temperature | 100-140 °C | Thermal energy is required to drive the reaction. |
| Atmosphere | Nitrogen or Argon | Absolutely essential to protect the Pd(0) catalyst. |
| Monitoring | TLC or LC-MS | Check for consumption of starting material. |
Analytical Characterization
Confirming the identity and purity of the final product is a critical, self-validating step. Below are the expected analytical signatures for 2,3-dihydrobenzofuran-5-carbonitrile .
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (typically 3H, showing coupling patterns consistent with a 1,2,4-trisubstituted ring), and two triplet signals for the aliphatic protons at C2 and C3 (each integrating to 2H). |
| ¹³C NMR | A signal for the nitrile carbon (~118-120 ppm), signals for the aromatic carbons, and two signals for the aliphatic carbons C2 and C3. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₉H₇NO. |
| Infrared (IR) | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch, typically around 2220-2230 cm⁻¹. |
By understanding the underlying chemical principles and anticipating common pitfalls, the synthesis of 2,3-dihydrobenzofuran-5-carbonitrile can be optimized for efficiency, yield, and purity, accelerating its application in research and development.
References
-
Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-8. [Link]
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Caiuby, C. A. D., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Advances. [Link]
-
Various Authors. Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate Compilation. [Link]
-
Zhang, H., Ferreira, E. M., & Stoltz, B. (2004). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization. Angewandte Chemie. [Link]
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Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]
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Lee, D.-H., Kwon, K.-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Journal of the American Chemical Society, 134(15), 6571-6574. [Link]
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Colomer, I., et al. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. NIH Public Access. [Link]
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Wikipedia Contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia. [Link]
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Ruíz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Patel, K. M., et al. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Organic Chemistry, 4(3), 227-234. [Link]
-
Flynn, B. L., et al. (2007). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Molecules, 12(5), 1044-1053. [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
-
Wikipedia Contributors. (2023). Cyanation. Wikipedia. [Link]
-
Sharma, S., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12. [Link]
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- 5. Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. | Semantic Scholar [semanticscholar.org]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Cyanation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. spuvvn.edu [spuvvn.edu]
Technical Support Center: Overcoming Solubility Challenges of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Welcome to the technical support center for 2,3-Dihydro-1-benzofuran-5-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound in biological assays. Low aqueous solubility is a significant hurdle that can lead to inaccurate and irreproducible experimental outcomes.[1][2][3] This resource provides a systematic approach to diagnosing and resolving these challenges.
I. Understanding the Challenge: The Hydrophobic Nature of 2,3-Dihydro-1-benzofuran-5-carbothioamide
The structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide, featuring a benzofuran core, suggests a hydrophobic nature, which is a common characteristic of this class of compounds.[4] Thioamides, being isosteres of amides, possess distinct electronic and steric properties that can influence their solubility profiles.[5][6] Poorly soluble compounds often exhibit reduced bioavailability and can precipitate in aqueous-based biological assays, leading to underestimated potency and inconsistent data.[1][2][7]
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and application of 2,3-Dihydro-1-benzofuran-5-carbothioamide in biological assays.
Q1: What is the best initial solvent for dissolving 2,3-Dihydro-1-benzofuran-5-carbothioamide?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic compounds.[8] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. However, it's crucial to be aware that even in DMSO, some compounds can precipitate after freeze-thaw cycles, especially if the DMSO absorbs moisture.[1][3]
Q2: My compound precipitates immediately when I add the DMSO stock to my aqueous assay buffer or cell culture medium. What is happening?
A2: This phenomenon, often termed "crashing out," is a classic sign of a hydrophobic compound exceeding its aqueous solubility limit.[9][10] When the concentrated DMSO stock is diluted into the aqueous environment, the DMSO concentration drops dramatically, and the compound is no longer soluble, leading to immediate precipitation.[10]
Q3: I observed a cloudy or crystalline precipitate in my culture plates hours or days after adding the compound. What could be the cause?
A3: Delayed precipitation can be due to several factors:
-
Temperature shifts: Moving plates between a laminar flow hood and a 37°C incubator can alter solubility.[11][12]
-
Changes in media pH: The CO2 environment in an incubator can slightly acidify the medium, which may affect the solubility of pH-sensitive compounds.[9]
-
Interactions with media components: The compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[9]
-
Compound instability: The compound may degrade into less soluble byproducts under culture conditions.[9]
Q4: Can the type of cell culture medium affect the solubility of my compound?
A4: Yes, the composition of the cell culture medium can significantly influence compound solubility. The presence of serum proteins, for instance, can sometimes help to keep hydrophobic compounds in solution. Conversely, some compounds may interact with media components and precipitate.[9] If you are using serum-free media, you may be more likely to encounter precipitation issues.
III. Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving solubility issues with 2,3-Dihydro-1-benzofuran-5-carbothioamide.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your DMSO stock to the aqueous buffer or media, follow this troubleshooting workflow:
Caption: Workflow for addressing immediate precipitation.
Detailed Steps:
-
Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a dose-response experiment starting at a much lower concentration.
-
Modify the Dilution Protocol: Avoid adding the DMSO stock directly to the final volume. Instead, perform serial dilutions in pre-warmed (37°C) media or buffer.[9] Adding the compound dropwise while gently vortexing can also help.
-
Use Pre-warmed Media/Buffer: The solubility of many compounds increases with temperature. Always use media or buffer pre-warmed to 37°C.[9]
-
Consider Co-solvents: If DMSO alone is insufficient, other water-miscible organic solvents can be tested.[1] However, you must first validate the tolerance of your assay system (e.g., cells, enzymes) to the new solvent.
| Co-Solvent | Typical Starting Concentration | Considerations |
| Ethanol | 0.1 - 1% | Generally well-tolerated by many cell lines at low concentrations. |
| Methanol | 0.1 - 0.5% | Can be more toxic to cells than ethanol. |
| Dimethylformamide (DMF) | 0.1 - 0.5% | A strong solvent, but can have higher toxicity. |
Issue 2: Delayed Precipitation in Cell Culture
For delayed precipitation observed after incubation, consider the following:
Caption: Troubleshooting delayed precipitation in cell culture.
Detailed Checks and Solutions:
-
Assess Compound Stability: The compound may be degrading. Prepare fresh dilutions immediately before each experiment.
-
Monitor Media pH: In dense cell cultures, metabolic activity can lower the pH of the medium.[9] This can be mitigated by changing the medium more frequently or using a medium with a stronger buffering capacity.
-
Evaluate Media Components: If you suspect an interaction with media components, try a different basal media formulation.
IV. Advanced Solubilization Strategies
If the above troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. These techniques aim to increase the apparent solubility of the compound in aqueous solutions.
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate hydrophobic molecules, like 2,3-Dihydro-1-benzofuran-5-carbothioamide, forming inclusion complexes that are more water-soluble.[15][][17]
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[13][14] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and can be used for injectable formulations.[] |
| Methylated-β-cyclodextrin (Me-β-CD) | High solubilizing capacity, but can have higher cellular toxicity. |
B. Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can solubilize hydrophobic compounds in their core.[18][19]
| Surfactant | Type | Typical Concentration | Considerations |
| Polysorbate 80 (Tween 80) | Non-ionic | 0.01 - 0.1% | Generally well-tolerated in cell-based assays. |
| Poloxamer 188 (Pluronic F68) | Non-ionic | 0.02 - 0.2% | Often used to reduce shear stress in suspension cultures. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | <0.01% | Can be highly cytotoxic and denature proteins.[18] Use with extreme caution. |
C. Co-Solvent Systems
A combination of solvents can sometimes achieve better solubilization than a single solvent.[20][21] For example, a mixture of DMSO and a polyethylene glycol (PEG), such as PEG 400, can be effective.
V. Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a quick assessment of the kinetic solubility of your compound in your specific assay buffer.
Materials:
-
2,3-Dihydro-1-benzofuran-5-carbothioamide
-
100% DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well plate (UV-transparent if using a plate reader for detection)
-
Plate reader or other analytical instrument (e.g., HPLC)
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of your assay buffer. This will create a range of final compound concentrations in 1% DMSO.
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of a Cyclodextrin Formulation
This protocol outlines the preparation of a complex of 2,3-Dihydro-1-benzofuran-5-carbothioamide with HP-β-CD.
Materials:
-
2,3-Dihydro-1-benzofuran-5-carbothioamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer and sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 20% w/v).
-
Add an excess amount of the solid compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture for 15-30 minutes.
-
Allow the mixture to equilibrate by shaking at room temperature for 24-48 hours.
-
Centrifuge the mixture to pellet the undissolved compound.
-
Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant can be determined by a suitable analytical method (e.g., HPLC-UV).
VI. Final Recommendations
When working with poorly soluble compounds like 2,3-Dihydro-1-benzofuran-5-carbothioamide, a systematic approach is key. Always start with the simplest methods (e.g., optimizing DMSO concentration and dilution technique) before moving to more complex formulation strategies. It is imperative to validate the compatibility of any new excipient (co-solvent, cyclodextrin, or surfactant) with your specific biological assay to ensure that it does not interfere with the experimental results. By carefully considering the physicochemical properties of your compound and the requirements of your assay, you can successfully overcome solubility challenges and obtain reliable and reproducible data.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Chaudhary, A., Nagaich, U., & Gulati, N. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (2017). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International, 1-12. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Crăciun, A. M., Deoancă, G., Gâlenu, C. D., Bîrcă, A. C., & Buleandra, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate. [Link]
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Crăciun, A. M., Deoancă, G., Gâlenu, C. D., Bîrcă, A. C., & Buleandra, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
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Filipič, B. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. [Link]
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Spyrakis, F., Cuzzucoli Crucitti, G., & Sechi, M. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 2(5), 2264–2271. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
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Wang, S., Zhang, K., & Zhang, X. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(5), 1117–1132. [Link]
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Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
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Olatunji, I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Advanced Journal of Pharmacy and Technology & Innovation. [Link]
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Putchakayala, S. B. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]
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Greenfield, E. A., & Lelyveld, V. S. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56091. [Link]
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Murineddu, G., Lazzari, P., & Ruiu, S. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(20), 8685–8702. [Link]
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Wang, S., Zhang, K., & Zhang, X. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 22(3), 101. [Link]
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Himpel, K., & Wagner, K. G. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2465. [Link]
-
Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmacy & Pharmacology International Journal. [Link]
-
Patel, V. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
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Homayun, B., Lin, X., & Choi, H. J. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Investigation, 49(1), 1–15. [Link]
-
Patel, R. P., Patel, M. M., & Shah, N. H. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(1), 29–36. [Link]
-
Shimizu, S. (2018). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 122(4), 1147–1155. [Link]
-
Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry (Weinheim an der Bergstrasse, Germany), 30(9), e202303770. [Link]
-
Bouzroura-Aichouche, C., Drici, W., & Gellis, A. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules (Basel, Switzerland), 28(8), 3530. [Link]
-
CP Lab Safety. (n.d.). 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram. CP Lab Safety. [Link]
-
PubChem. (n.d.). 2,3-Dihydrobenzofuran-5-carboxamide. PubChem. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
-
Goder, D. E., & Hall, E. D. (1995). 2,3-Dihydro-1-benzofuran-5-ols as Analogues of Alpha-Tocopherol That Inhibit in Vitro and Ex Vivo Lipid Autoxidation and Protect Mice Against Central Nervous System Trauma. Journal of Medicinal Chemistry, 38(18), 3462–3470. [Link]
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Technical Support Center: Scalable Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Welcome to the technical support center for the scalable synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis campaign. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] This guide focuses on a reliable and scalable route to the 5-carbothioamide derivative, a key building block for further elaboration.
Overview of the Synthetic Strategy
The most robust and scalable approach to 2,3-Dihydro-1-benzofuran-5-carbothioamide involves a two-stage process. First, the synthesis of the key intermediate, 2,3-Dihydro-1-benzofuran-5-carbonitrile. Second, the conversion of the nitrile functional group into the desired primary thioamide. This route is favored for its reliance on well-established transformations and commercially available starting materials.
Visualized Synthetic Workflow
Sources
- 1. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Welcome to the technical support guide for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this scaffold. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, with a specific focus on identifying and mitigating byproduct formation.
Overview of the Synthetic Strategy
The synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide is typically approached via a two-stage process. The first stage involves the construction of the key intermediate, 2,3-dihydro-1-benzofuran-5-carbonitrile. The second, and often more challenging stage, is the conversion of the nitrile functional group to the desired primary thioamide. Each stage presents unique challenges and potential for byproduct formation that can impact yield, purity, and downstream applications.
A common and logical synthetic route is outlined below:
-
Stage 1: Precursor Synthesis via Friedel-Crafts Reaction. This involves the acylation of 2,3-dihydro-1-benzofuran to install a functional handle at the 5-position, which is then converted to the nitrile. Friedel-Crafts reactions are powerful but can suffer from issues with regioselectivity.[1][2]
-
Stage 2: Thionation of the Nitrile. The conversion of the 5-carbonitrile intermediate to the 5-carbothioamide is most frequently accomplished using a thionating agent such as Lawesson's Reagent or phosphorus pentasulfide.[3][4] This step is the primary source of difficult-to-remove, sulfur- and phosphorus-containing impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the analysis and identification of byproducts.
Q1: My final reaction mixture shows a significant amount of unreacted 2,3-dihydro-1-benzofuran-5-carbonitrile. How can I improve the conversion?
Answer: Low conversion in the thionation step is a common issue and typically points to three factors: reagent activity, reaction temperature, or reaction time.
-
Reagent Quality: Lawesson's Reagent (LR) can degrade upon prolonged exposure to moisture. It is crucial to use a high-quality, dry reagent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). A simple visual check can be helpful; fresh LR is a pale yellow powder, whereas degraded reagent may appear discolored or clumpy.
-
Thermal Requirement: The thionation of nitriles generally requires elevated temperatures to proceed at a reasonable rate.[5] If you are running the reaction in a solvent like toluene or dioxane, ensure it is maintained at reflux. Insufficient heat is a primary cause of stalled reactions. A computational study on the thionation of carbonyls confirmed that the process has a significant activation barrier.[6]
-
Stoichiometry and Time: While 0.5 to 0.6 equivalents of LR (which is a dimer) are typically sufficient for carbonyl thionations, nitriles can be less reactive.[7][8] You may need to increase the stoichiometry slightly (e.g., to 0.7 eq) or extend the reaction time. Monitor the reaction by TLC or LC-MS until the starting nitrile is fully consumed. However, be cautious, as prolonged heating can also lead to degradation of the desired thioamide product.[7]
Q2: My TLC/LC-MS analysis shows several new, highly polar byproducts after workup. What are they and how did they form?
Answer: The appearance of new, polar impurities, especially after an aqueous workup, strongly suggests two possibilities: hydrolysis of the thioamide or decomposition of the thionating agent.
-
Hydrolysis Products: The thioamide functional group is susceptible to hydrolysis under both acidic and basic aqueous conditions, especially at elevated temperatures. This can convert your desired product into the corresponding primary amide (2,3-dihydro-1-benzofuran-5-carboxamide) or, in more extreme cases, the carboxylic acid (2,3-dihydro-1-benzofuran-5-carboxylic acid).
-
Causality: This occurs because the carbothioamide carbon is electrophilic and can be attacked by water. The resulting tetrahedral intermediate can then eliminate hydrogen sulfide. To avoid this, ensure your aqueous workup is performed at room temperature or below and is kept as close to neutral pH as possible.
-
-
Lawesson's Reagent Byproducts: The primary phosphorus-containing byproduct from LR is an oxathiophosphine ylide.[9] However, during workup, especially with water or alcohols, LR and its intermediates can decompose into a variety of polar, phosphorus-containing species like 4-methoxybenzenecarbothioic acid.[10] These byproducts are often UV active and can complicate analysis and purification. A modified workup involving treatment with ethylene glycol before the aqueous quench can help to sequester these phosphorus species into more manageable forms.[8][11]
Q3: My ¹H NMR spectrum of the crude product is clean in the aliphatic region but shows extra, unexpected aromatic signals. Could this be an isomer?
Answer: Yes, this is highly indicative of a regioisomeric byproduct originating from the precursor synthesis. The 2,3-dihydro-1-benzofuran ring system is activated towards electrophilic aromatic substitution. During the Friedel-Crafts acylation (or a similar electrophilic substitution) to install the functional group at the 5-position, substitution can also occur at other positions on the benzene ring, most notably the 7-position.
-
Causality: The oxygen atom of the dihydrofuran ring is an ortho-, para-director. The 5-position is para to the ether linkage of the furan ring, making it a likely site of substitution. However, the 7-position is also ortho to this group and can be functionalized, leading to the formation of the 7-substituted-2,3-dihydro-1-benzofuran isomer. The ratio of 5- to 7-substitution depends heavily on the specific Lewis acid catalyst, solvent, and temperature used.[12][13]
-
Troubleshooting: This isomeric impurity, once formed and converted to the thioamide, is often very difficult to separate from the desired 5-carbothioamide product due to their similar polarities and structures. The most effective strategy is to optimize the initial Friedel-Crafts reaction to maximize regioselectivity and to purify the 5-carbonitrile intermediate meticulously before proceeding to the thionation step.
Q4: After column chromatography, my final product is still contaminated with a greasy, nonpolar impurity that is difficult to remove. What is it?
Answer: This is a classic problem when using Lawesson's Reagent. The impurity is almost certainly a phosphorus-containing byproduct derived from the reagent itself. While some byproducts are polar, others can be nonpolar, greasy, and persist through standard silica gel chromatography.[14][15]
-
Identity: These byproducts are often complex, six-membered phosphorus-sulfur ring systems or other organophosphorus species derived from the anisole portion of Lawesson's Reagent.[10][11]
-
Mitigation Strategies:
-
Optimized Workup: Before standard aqueous workup, quenching the reaction with a diol like ethylene glycol and heating can decompose the main phosphorus byproduct into a more polar species that is easier to remove with an aqueous wash.[8]
-
Bicarbonate Wash: A thorough wash with a saturated sodium bicarbonate solution can help break down some of the acidic phosphorus byproducts.[14]
-
Chromatography: If the impurity co-elutes with your product, consider using a different solvent system or trying reverse-phase chromatography. Sometimes, allowing the crude material to sit in a minimal amount of a solvent in which the product is sparingly soluble (like diethyl ether or a hexane/ethyl acetate mixture) can cause the desired thioamide to crystallize, leaving the greasy impurities in the mother liquor.
-
Analytical Protocol: HPLC-MS for Byproduct Identification
A robust analytical method is critical for validating your synthesis and identifying impurities. This protocol provides a baseline for separating the target compound from its most likely byproducts.
Objective: To resolve 2,3-Dihydro-1-benzofuran-5-carbothioamide from its nitrile starting material, the corresponding amide/acid hydrolysis byproducts, and the 7-substituted regioisomer.
Instrumentation:
-
HPLC with UV/Vis Detector (DAD or VWD)
-
Mass Spectrometer (ESI source)
Method Parameters:
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for resolving small aromatic molecules of varying polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and sharpens peaks. |
| Mobile Phase B | 0.1% Acetonitrile | Standard organic eluent for reverse-phase. |
| Gradient | 10% B to 95% B over 8 minutes | A broad gradient to elute compounds of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| UV Detection | 254 nm, 280 nm | Common wavelengths for aromatic compounds. |
| MS Source | ESI Positive (+) | Thioamides, nitriles, and amides ionize well in positive mode. |
| MS Scan Range | m/z 100 - 500 | Covers the expected molecular weights of all likely species. |
Expected Elution Order (from most polar to least polar):
-
Carboxylic Acid Byproduct: (m/z [M+H]⁺ = 179.07) - Most polar, elutes first.
-
Amide Byproduct: (m/z [M+H]⁺ = 178.08)
-
Thioamide Product: (m/z [M+H]⁺ = 194.06)
-
Nitrile Starting Material: (m/z [M+H]⁺ = 146.06) - Least polar, elutes last. (Note: The 7-thioamide isomer will likely have a very similar retention time to the 5-thioamide product and may require method optimization to resolve. They will, however, have the same m/z value.)
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the conversion of a nitrile to a thioamide with Lawesson's Reagent?
A: The precise mechanism with nitriles is less studied than with carbonyls, but it is believed to proceed through a related pathway. Lawesson's Reagent (LR) exists in equilibrium with a reactive dithiophosphine ylide monomer.[6][9] This monomer likely undergoes a cycloaddition reaction with the nitrile's C≡N triple bond to form a four-membered heterocyclic intermediate. This intermediate then rearranges and fragments, driven by the formation of a stable P=S or P=O bond, to yield the thioamide and a phosphorus-containing byproduct.
Q: Are there alternative, cleaner reagents for this thionation?
A: Yes. While Lawesson's Reagent is common, its byproducts can be problematic. Alternative methods include:
-
Sodium Hydrosulfide (NaSH) or Ammonium Sulfide ((NH₄)₂S): These are simple, inexpensive sulfur sources. The reactions often require a base and a polar solvent like DMF or pyridine.[5] The primary benefit is that the byproducts are inorganic salts, which are easily removed with an aqueous workup.
-
Thioacetic Acid: This reagent can convert nitriles to thioamides, sometimes catalyzed by a Lewis acid or under photochemical conditions.[3][16]
-
Phosphorus Pentasulfide (P₄S₁₀): This is the "classic" thionating agent, but it is often more aggressive than LR, requiring higher temperatures and sometimes leading to more degradation. Its byproducts can also be difficult to remove.[3][14]
Q: What is the best general purification strategy for 2,3-Dihydro-1-benzofuran-5-carbothioamide?
A: A multi-step approach is most effective.
-
Workup: Begin with an optimized aqueous workup as described in the troubleshooting section to remove as many reagent-derived impurities as possible.
-
Filtration/Trituration: If the crude product is a solid, attempting to triturate (slurry) it with a solvent like cold diethyl ether or dichloromethane can often dissolve many of the remaining phosphorus impurities while leaving the more crystalline thioamide product behind.
-
Column Chromatography: Flash chromatography on silica gel is typically necessary. Use a gradient elution, starting with a nonpolar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully by TLC.
-
Recrystallization: If a pure fraction is obtained from chromatography that still contains trace impurities, recrystallization from a suitable solvent (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane) is the best final step to obtain high-purity, crystalline material.
Summary of Potential Byproducts
| Compound Name | Structure | Molecular Weight | [M+H]⁺ (m/z) | Origin |
| Target Product | 2,3-Dihydro-1-benzofuran-5-carbothioamide | 193.25 | 194.06 | - |
| Starting Material | 2,3-Dihydro-1-benzofuran-5-carbonitrile | 145.16 | 146.06 | Incomplete Reaction |
| Hydrolysis Byproduct | 2,3-Dihydro-1-benzofuran-5-carboxamide | 177.19 | 178.08 | Workup/Reaction |
| Isomeric Byproduct | 2,3-Dihydro-1-benzofuran-7-carbothioamide | 193.25 | 194.06 | Precursor Synthesis |
| Reagent Byproduct | 4-Anisyl-dithiophosphonic acid anhydride | 404.46 | - | Lawesson's Reagent |
References
-
ResearchGate. (2019). What's the by-product of Lawesson's reagent? [Online Discussion]. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from: [Link]
- Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC.
- Gesi, et al. (2011). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. Journal of Medicinal Chemistry.
-
Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Available at: [Link]
- Savekar, A. T., et al. (2024). A one-pot synthesis of 2,3-dihydrobenzofurans, benzofuran-2(3H)
-
ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. Retrieved from: [Link]
- Gareau, Y., & L'Heureux, H. (1994). A Remarkably Simple Conversion of Nitriles to Thioamides.
-
MDPI. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from: [Link]
-
ResearchGate. (2023). Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. Retrieved from: [Link]
-
ResearchGate. (n.d.). Transformation of nitrile into thioamide. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from: [Link]
- NIH National Library of Medicine. (2023).
- NIH National Library of Medicine. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry.
-
Reddit. (2022). Usage of Lawesson's reagent. [Online Forum]. Available at: [Link]
-
Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]
- PubMed. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical & Pharmaceutical Bulletin.
- The Royal Society of Chemistry. (2009). Synthesis and rearrangement of a bridged thioamide.
-
ResearchGate. (2013). Mild Method for the Conversion of Amides to Thioamides. Retrieved from: [Link]
-
YouTube. (2022). Lawesson's Reagent Thiocarbonyl Synthesis Mechanism. Available at: [Link]
- NIH National Library of Medicine. (2018).
- NIH National Library of Medicine. (2018).
- ACS Publications. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry.
- Taylor & Francis Online. (2012). Friedel-Crafts alkylation oxidative cyclization catalyzed by co-oxidation of SeO2 and FeCl3.
-
ResearchGate. (2002). Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses. Retrieved from: [Link]
- PubMed. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- NIH National Library of Medicine. (2022).
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from: [Link]
- JOCPR. (2010). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Google Patents. (2018).
- ACS Publications. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
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- 4. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
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Refinement of work-up procedure for 2,3-Dihydro-1-benzofuran-5-carbothioamide synthesis
Technical Support Center: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Welcome to the technical support center for the synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and refined protocols based on established chemical principles and field-proven insights to help you navigate the common challenges associated with the work-up and purification of this important thioamide intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3-Dihydro-1-benzofuran-5-carbothioamide?
The most prevalent and direct method is the thionation of the corresponding 2,3-Dihydro-1-benzofuran-5-carboxamide. This is typically achieved using a sulfur-transfer reagent, with Lawesson's Reagent (LR) being the most common choice due to its mildness and efficiency compared to harsher alternatives like Phosphorus Pentasulfide (P₄S₁₀).[1][2] The reaction involves the conversion of the amide's carbonyl group (C=O) into a thiocarbonyl group (C=S).
Q2: Why is the work-up procedure for this synthesis often problematic?
The primary challenge arises from the byproducts of the thionating agent, particularly when using Lawesson's Reagent. The reaction stoichiometrically produces a six-membered phosphorus-sulfur ring byproduct (trimethoxy-trithia-diphosphorinane oxide) which often has a polarity similar to the desired thioamide product.[3] This makes its removal by standard chromatography difficult and can lead to co-elution and impure final products.[4] Additionally, Lawesson's reagent and its byproducts are known for their strong, unpleasant odor.[5]
Q3: Are there any major stability concerns with the 2,3-Dihydro-1-benzofuran-5-carbothioamide product?
Thioamides are generally more resistant to hydrolysis than their amide counterparts.[6] However, they can be sensitive to strong acids and oxidative conditions.[6][7] During work-up and purification, it is crucial to avoid unnecessarily harsh acidic conditions, which could potentially lead to degradation or side reactions. The dihydrobenzofuran ring itself is relatively stable under standard work-up conditions.
Q4: Can I monitor the reaction progress using Thin Layer Chromatography (TLC)?
Yes, TLC is the recommended method for monitoring the reaction. The product, 2,3-Dihydro-1-benzofuran-5-carbothioamide, is typically more non-polar than the starting amide.[5] A common mobile phase for TLC analysis would be a mixture of petroleum ether and ethyl acetate. It is also advisable to spot a co-spot (a mixture of the starting material and reaction mixture) to accurately gauge the conversion. Remember that unreacted Lawesson's reagent and its byproducts can also be TLC-active.
Troubleshooting Guide: From Reaction Quench to Pure Product
This section addresses specific issues you may encounter during the experimental work-up.
Issue 1: My TLC shows the reaction is complete, but after a standard aqueous work-up, my crude NMR is very messy and purification is impossible.
-
Probable Cause: The primary issue is the persistence of phosphorus-containing byproducts from Lawesson's Reagent. A simple water/organic solvent extraction is often insufficient to remove these impurities, which then complicate column chromatography.[4][5]
-
Solution: Implement a Byproduct Quench. Instead of proceeding directly to an aqueous wash, the reaction mixture should first be treated to decompose the problematic byproducts. This converts them into highly polar, water-soluble species that are easily removed.
-
Method 1 (Ethanol Quench): After completion, cool the reaction mixture and add ethanol. Stir for 1-2 hours at room temperature. This converts the byproduct into a more polar diethyl thiophosphonate.[3]
-
Method 2 (Ethylene Glycol Quench): For a more efficient, column-free approach, ethylene glycol can be used. This method is particularly effective for larger-scale reactions as it avoids generating large volumes of phosphorus-containing aqueous waste.[3]
-
Method 3 (Aqueous Bicarbonate Wash): A thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help hydrolyze and break down some of the phosphorus byproducts, making them more water-soluble.[4]
-
Issue 2: I have a low isolated yield after column chromatography, although the crude yield was high.
-
Probable Cause 1: Co-elution with Byproducts. As mentioned, the polarity of the LR byproduct can be very close to the desired thioamide, leading to overlapping fractions during chromatography and subsequent loss of product when trying to isolate pure fractions.
-
Solution 1: Employ the byproduct quenching methods described in Issue 1 before attempting chromatography. A clean crude product is the best starting point for a successful purification.
-
Probable Cause 2: Product Adsorption on Silica Gel. Sulfur-containing compounds can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking on the column and poor recovery.
-
Solution 2:
-
Deactivate the Silica: Before loading your sample, flush the packed silica gel column with your starting eluent containing 1% triethylamine (NEt₃). This neutralizes the acidic sites on the silica, minimizing product adsorption.
-
Alternative Stationary Phase: If issues persist, consider using a different stationary phase like neutral alumina or C18-functionalized silica (reverse-phase chromatography).
-
Issue 3: My final product has a persistent, unpleasant sulfur smell.
-
Probable Cause: This is due to trace amounts of volatile sulfur-containing impurities, likely from the Lawesson's Reagent or its decomposition.
-
Solution: Recrystallization and/or Trituration.
-
Recrystallization: This is a highly effective method for removing trace, malodorous impurities and obtaining a highly pure, crystalline product.[8] A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen include ethanol, isopropanol, ethyl acetate/hexane, or toluene.
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. Stir the crude solid product vigorously as a slurry in a solvent where it is poorly soluble (e.g., cold diethyl ether or hexane). The impurities will often dissolve, and the purified solid can be isolated by filtration.
-
Issue 4: The reaction seems to stall and never reaches full completion.
-
Probable Cause 1: Insufficient Lawesson's Reagent. Lawesson's reagent can degrade upon storage. It is recommended to use 0.5 to 0.6 equivalents of LR for every 1 equivalent of the amide, as LR is a dimer.
-
Solution 1: Add a small additional portion of Lawesson's Reagent and continue to monitor by TLC. For future reactions, use a fresh bottle of the reagent or one that has been stored properly under an inert atmosphere.
-
Probable Cause 2: Poor Solubility of Reagents. Lawesson's reagent must be fully dissolved for the reaction to proceed efficiently. In solvents like THF, this can require a large volume.[5]
-
Solution 2: Ensure all reagents are fully dissolved. If solubility is an issue, switching to a higher-boiling solvent like toluene or dioxane and gently heating the reaction (e.g., to 60-80 °C) can significantly increase the reaction rate.[2]
Data Presentation: Work-up Procedure Comparison
| Parameter | Standard Aqueous Work-up | Refined Quench Work-up |
| Initial Step | Dilute with organic solvent (e.g., EtOAc), wash with water. | Add quenching agent (e.g., ethanol), stir for 1-2h.[3] |
| Byproduct Removal | Inefficient; byproducts partition into the organic layer. | Highly efficient; byproducts converted to polar, water-soluble species. |
| Crude Product Purity | Low to moderate; significant phosphorus impurities. | High; largely free of phosphorus-containing byproducts. |
| Chromatography | Difficult; co-elution is common, requires careful fraction selection.[4] | Simplified; baseline separation is more easily achieved.[3] |
| Typical Yield Loss | High, due to discarding mixed fractions. | Low, due to cleaner crude material. |
| Odor Issues | More likely to persist due to trapped impurities. | Reduced, as impurities are more effectively washed away. |
Experimental Protocols
Protocol 1: Refined Work-up Procedure with Ethanol Quench
-
Reaction Monitoring: Once TLC analysis indicates complete consumption of the starting amide, cool the reaction vessel to room temperature in an ice bath.
-
Byproduct Quench: Slowly add ethanol (approx. 2 volumes relative to the reaction solvent volume). Remove the ice bath and stir the mixture vigorously at room temperature for 1-2 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the reaction solvent and ethanol.
-
Extraction: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x)
-
Water (1x)
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thioamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether or hexane.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) at room temperature and upon heating.[8]
-
Dissolution: In an appropriately sized flask, suspend the crude thioamide in the minimum amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under high vacuum to remove any residual solvent.
Visualizations
Workflow Diagram: Standard vs. Refined Work-up
Caption: Decision tree for common purification issues.
References
-
Wu, K., et al. (n.d.). Work-up procedure for the reaction with LR. ResearchGate. Retrieved from [Link]
-
Wilson, W. B., et al. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. Journal of Chromatography A, 1487, 149-158. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
Molecules. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
Reddit. (2022). Usage of Lawesson's reagent. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Byerly-Duke, J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link]
-
ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
Szostak, M., et al. (2022). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Journal of the American Chemical Society, 144(1), 323-334. Retrieved from [Link]
-
ResearchGate. (2018). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]
- Google Patents. (1997). Novel process for preparing 2,3-dihydro-benzofuranol derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]
-
ResearchGate. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]
-
VanVeller, B., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. The Journal of Organic Chemistry, 89(9), 6066-6072. Retrieved from [Link]
-
Cal Poly CHEM. (2020, July 1). Recrystallization [Video]. YouTube. Retrieved from [Link]
Sources
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis for Drug Discovery: 2,3-Dihydro-1-benzofuran-5-carbothioamide vs. its Carboxamide Analog
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The bioisosteric replacement of a carboxamide with a carbothioamide is a classic, yet potent, strategy to modulate a compound's physicochemical and pharmacological profile. This guide provides an in-depth comparative analysis of 2,3-Dihydro-1-benzofuran-5-carbothioamide and its corresponding carboxamide analog, offering a technical narrative grounded in established principles and providing actionable experimental protocols for their direct comparison.
The 2,3-dihydro-1-benzofuran scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The choice between a carboxamide and a carbothioamide at the 5-position can profoundly influence target engagement, metabolic stability, and overall druglikeness.
I. The Underlying Chemistry: A Tale of Two Functional Groups
The isosteric replacement of an oxygen atom with a sulfur atom in the amide functional group introduces subtle yet significant changes in the molecule's electronic and steric properties.[4][5] Understanding these differences is paramount to predicting the potential impact on biological activity.
Physicochemical Disparities
The substitution of oxygen with the larger, more polarizable sulfur atom alters key molecular parameters.[6][7]
| Property | Carboxamide (-CONH₂) | Carbothioamide (-CSNH₂) | Rationale for Difference |
| C=X Bond Length | ~1.23 Å | ~1.71 Å[6] | The larger van der Waals radius of sulfur compared to oxygen results in a longer carbon-sulfur double bond.[6] |
| Hydrogen Bond Donor Strength | Weaker | Stronger | The N-H protons in a thioamide are more acidic (lower pKa) and thus act as better hydrogen bond donors.[6] |
| Hydrogen Bond Acceptor Strength | Stronger | Weaker | The lone pairs on the sulfur atom are weaker hydrogen bond acceptors compared to the more electronegative oxygen atom.[6] |
| Dipole Moment | Higher | Lower | The lower electronegativity of sulfur compared to oxygen leads to a less polarized C=S bond. |
| Reactivity | Less reactive | More reactive | The C=S bond is weaker than the C=O bond, making thioamides more susceptible to nucleophilic and electrophilic attack.[6] |
| Lipophilicity (LogP) | Generally lower | Generally higher | The larger and less polar sulfur atom typically increases the lipophilicity of the molecule. |
These fundamental differences have significant implications for a drug candidate's interaction with its biological target and its pharmacokinetic profile. For instance, the enhanced hydrogen bond donor capacity of the thioamide could lead to stronger interactions with a protein's active site, while its increased lipophilicity might improve membrane permeability.
II. Synthetic Pathways: From Precursor to Product
The synthesis of both analogs typically starts from a common precursor, 2,3-dihydro-1-benzofuran-5-carboxylic acid, which can be prepared from commercially available starting materials. The subsequent conversion to the target carboxamide and carbothioamide follows distinct, well-established chemical transformations.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for 2,3-Dihydro-1-benzofuran-5-carboxamide and its carbothioamide analog.
Detailed Synthetic Protocols
Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-5-carboxamide
-
Acid Chloride Formation: To a solution of 2,3-dihydro-1-benzofuran-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amination: Dissolve the resulting acid chloride in an anhydrous solvent (e.g., DCM) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia or a solution of ammonia in an organic solvent.
-
Work-up and Purification: After stirring for 1-2 hours, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2,3-dihydro-1-benzofuran-5-carboxamide.
Protocol 2: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide
-
Thionation Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dihydro-1-benzofuran-5-carboxamide (1.0 eq) in an anhydrous solvent like toluene or dioxane.
-
Addition of Thionating Agent: Add a thionating agent, such as Lawesson's reagent (0.5-1.0 eq), to the solution.[8]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure 2,3-dihydro-1-benzofuran-5-carbothioamide.
III. Comparative Biological Evaluation: A Head-to-Head Showdown
Given the diverse biological activities associated with the 2,3-dihydro-1-benzofuran scaffold, a comparative evaluation of the carboxamide and carbothioamide analogs should encompass a panel of relevant assays.[1][9] The choice of specific assays will depend on the therapeutic area of interest. For the purpose of this guide, we will outline a general workflow for anticancer and anti-inflammatory screening.
Experimental Workflow for Biological Evaluation
Caption: Workflow for the comparative biological evaluation of the two analogs.
Detailed Protocols for Key Biological Assays
Protocol 3: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10][11]
-
Compound Treatment: Treat the cells with serial dilutions of the carboxamide and carbothioamide analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value for each compound.
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.[2]
-
Nitrite Quantification: Measure the amount of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control group.
IV. Physicochemical and ADME Profiling
A comprehensive comparison must include an assessment of the compounds' absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for their potential as drug candidates.
| Parameter | Experimental Method | Expected Outcome Comparison |
| Solubility | Kinetic or thermodynamic solubility assays | The thioamide may exhibit lower aqueous solubility due to its higher lipophilicity. |
| Lipophilicity (LogP/LogD) | HPLC-based or shake-flask methods | The thioamide is expected to have a higher LogP value. |
| Metabolic Stability | Incubation with liver microsomes (human, rat) | Thioamides can sometimes exhibit greater metabolic stability towards hydrolysis compared to amides, but are also susceptible to different metabolic pathways (e.g., S-oxidation).[12][13] |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration | The more lipophilic thioamide may show higher plasma protein binding. |
| Permeability | PAMPA or Caco-2 cell assays | The increased lipophilicity of the thioamide could lead to improved membrane permeability. |
V. Concluding Remarks
The decision to employ a carbothioamide as a bioisostere for a carboxamide is a nuanced one, with the potential for both significant advantages and unforeseen challenges. While the thioamide can offer enhanced target interactions and improved metabolic stability, it may also introduce liabilities such as lower solubility or altered toxicity profiles.
This guide provides a framework for the systematic and comparative evaluation of 2,3-Dihydro-1-benzofuran-5-carbothioamide and its carboxamide analog. By following the outlined synthetic and biological testing protocols, researchers can generate the critical data necessary to make informed decisions in the drug discovery and development process. The ultimate choice between these two functional groups will be dictated by the specific biological target and the desired therapeutic profile.
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Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020-02-15). [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide using 2D NMR
<_ _>
Abstract
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a foundational requirement. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides an in-depth, practical walkthrough for the structural validation of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a heterocyclic compound of interest, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. We will objectively compare the informational value of COSY, HSQC, and HMBC experiments, demonstrating how their synergistic application provides a self-validating system for structural elucidation, far surpassing the capabilities of 1D NMR or other standalone analytical techniques.
Introduction: The Imperative of Structural Integrity
The biological activity of a compound is inextricably linked to its three-dimensional structure. For researchers in medicinal chemistry and drug development, confirming that the molecule synthesized is indeed the molecule intended is a critical checkpoint. While techniques like mass spectrometry provide crucial information about molecular weight and formula, they often fall short in defining precise atomic connectivity, especially in cases of isomerism.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation in solution.[1] While 1D ¹H and ¹³C NMR provide initial fingerprints, complex molecules like 2,3-Dihydro-1-benzofuran-5-carbothioamide, with overlapping signals and nuanced coupling patterns, demand more sophisticated analysis.[2][3] This is where 2D NMR becomes indispensable, transforming a complex puzzle into a solvable matrix of correlations.[3][4]
This guide will use 2,3-Dihydro-1-benzofuran-5-carbothioamide as a model system to demonstrate the power of a multi-pronged 2D NMR approach. We will dissect the data from three core experiments:
-
COSY (Correlation Spectroscopy): To reveal proton-proton (¹H-¹H) coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To map long-range (2-4 bond) proton-carbon (¹H-¹³C) correlations.
By the end of this guide, the reader will understand not just the steps to take, but the causal logic behind each experimental choice, empowering them to apply these principles to their own structural validation challenges.
The Analytical Challenge: Deconstructing 2,3-Dihydro-1-benzofuran-5-carbothioamide
Before diving into the experiments, let's analyze our target molecule. The structure consists of a dihydrobenzofuran core with a carbothioamide group at the 5-position.
Structure: 2,3-Dihydro-1-benzofuran-5-carbothioamide Molecular Formula: C₉H₉NOS[5][6] CAS Number: 306936-08-3[7]
Our validation goals are to:
-
Confirm the presence and connectivity of the dihydrofuran ring (the two aliphatic -CH₂- groups).
-
Verify the substitution pattern on the aromatic ring.
-
Confirm the placement of the carbothioamide group at the C5 position.
-
Unambiguously assign every proton and carbon signal in the NMR spectra.
The 2D NMR Toolkit: A Comparison of Core Experiments
The power of 2D NMR lies in spreading out spectral information across a second frequency dimension, resolving overlap and revealing correlations between nuclei.[4]
| Experiment | Correlation Type | Information Provided | Key Advantage for this Molecule |
| COSY | ¹H ↔ ¹H (through 2-4 bonds) | Identifies protons that are spin-coupled.[8][9] | Establishes the connectivity of the aliphatic protons (H-2 to H-3) and adjacent aromatic protons. |
| HSQC | ¹H – ¹³C (through 1 bond) | Directly links each proton to the carbon it is attached to.[10][11][12] | Unambiguously pairs up each proton signal with its corresponding carbon signal, confirming CH and CH₂ groups. |
| HMBC | ¹H ↔ ¹³C (through 2-4 bonds) | Connects protons to carbons over multiple bonds.[11][13][14] | Crucial for linking molecular fragments, such as connecting the aliphatic protons to the aromatic ring and confirming the position of the carbothioamide group. |
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed methodology for acquiring high-quality 2D NMR data. The trustworthiness of the final structure is built upon a foundation of meticulous sample preparation and correctly chosen acquisition parameters.
Step 1: Sample Preparation
The quality of the NMR sample is paramount for obtaining accurate and reliable results.[15]
-
Solubility Test: Test the solubility of the compound in a non-deuterated solvent first. For 2,3-Dihydro-1-benzofuran-5-carbothioamide, Dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the polarity of the carbothioamide group.
-
Weighing: Accurately weigh 15-20 mg of the compound. This concentration is a good compromise for obtaining excellent signal-to-noise in both ¹H and ¹³C-based experiments.[16]
-
Dissolution: Dissolve the sample in ~0.6 mL of DMSO-d₆ in a small, clean vial.[17] Ensure complete dissolution; vortexing may be required.
-
Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16][18]
-
Labeling: Clearly label the NMR tube with the sample identity.[19]
Step 2: NMR Data Acquisition
The following parameters are suggested for a 500 MHz spectrometer.
-
Initial Setup: Insert the sample, lock on the deuterium signal of DMSO-d₆, and shim the magnetic field to achieve optimal homogeneity.[20]
-
1D Spectra: Acquire a standard 1D ¹H spectrum and a ¹³C{¹H} spectrum. These are essential for referencing and for comparison with the 2D data.[21]
-
2D COSY (cosygpprqf):
-
Spectral Width (SW): Set to cover all proton signals (~10 ppm).
-
Number of Scans (NS): 4-8.
-
Increments (F1): 256.
-
Data Points (F2): 2048.
-
Relaxation Delay (d1): 1.5 - 2.0 s.[22]
-
-
2D HSQC (hsqcedetgpsisp2.2):
-
Spectral Width (F2 - ¹H): ~10 ppm.
-
Spectral Width (F1 - ¹³C): ~160 ppm.
-
Number of Scans (NS): 2-4.
-
Increments (F1): 128-256.
-
Relaxation Delay (d1): 1.5 s.
-
-
2D HMBC (hmbcgplpndqf):
-
Spectral Width (F2 - ¹H): ~10 ppm.
-
Spectral Width (F1 - ¹³C): ~180 ppm (to include the C=S carbon).
-
Number of Scans (NS): 8-16.
-
Increments (F1): 256.
-
Relaxation Delay (d1): 2.0 s.
-
Long-Range Coupling Delay (d6): Optimized for ~8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[14]
-
Step 3: Data Processing
-
Fourier Transform: Apply a Fourier transform in both dimensions (t₂ and t₁).[23]
-
Window Function: Use an appropriate window function (e.g., sine-bell) to improve resolution and signal-to-noise.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction for accurate peak picking.
-
Referencing: Calibrate the spectra using the residual solvent peak of DMSO-d₆ (¹H at ~2.50 ppm, ¹³C at ~39.52 ppm).
Caption: Experimental workflow for 2D NMR structural validation.
Data Interpretation: Assembling the Structural Puzzle
Here, we will walk through the logical process of interpreting the 2D NMR data to validate the structure. The chemical shifts provided are hypothetical but representative for this structure in DMSO-d₆.
Predicted 1D NMR Data
| Atom # | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Integration |
| 2 | 4.55 | 71.5 | Triplet | 2H |
| 3 | 3.20 | 29.0 | Triplet | 2H |
| 4 | 7.65 | 127.0 | Doublet | 1H |
| 6 | 7.60 | 129.5 | Doublet of Doublets | 1H |
| 7 | 6.85 | 109.0 | Doublet | 1H |
| 4a | - | 125.0 | Quaternary | - |
| 5 | - | 130.0 | Quaternary | - |
| 7a | - | 160.0 | Quaternary | - |
| C=S | - | 198.0 | Quaternary | - |
| -NH₂ | 9.50, 9.80 | - | Broad Singlets | 2H |
Analysis Step 1: COSY - Identifying Coupled Protons
The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[24][25]
Expected COSY Correlations:
| Correlating Protons | Interpretation |
|---|---|
| H-2 (4.55 ppm) ↔ H-3 (3.20 ppm) | Confirms the -O-CH₂-CH₂- aliphatic spin system of the dihydrofuran ring. |
| H-6 (7.60 ppm) ↔ H-7 (6.85 ppm) | Confirms the adjacency of these two protons on the aromatic ring. |
The absence of a correlation between H-4 and H-6 supports their meta relationship. This is the first piece of evidence for the substitution pattern.
Analysis Step 2: HSQC - Pairing Protons and Carbons
The HSQC spectrum is the most straightforward, showing a cross-peak for every proton directly attached to a carbon.[14][26] It allows us to definitively link the ¹H and ¹³C chemical shifts.
Expected HSQC Correlations (¹H ↔ ¹³C):
| ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
|---|---|---|
| 4.55 | 71.5 | H-2 ↔ C-2 |
| 3.20 | 29.0 | H-3 ↔ C-3 |
| 7.65 | 127.0 | H-4 ↔ C-4 |
| 7.60 | 129.5 | H-6 ↔ C-6 |
| 6.85 | 109.0 | H-7 ↔ C-7 |
This experiment confirms the assignments for all protonated carbons, leaving only the five quaternary carbons (C-4a, C-5, C-7a, C=S) to be assigned.
Analysis Step 3: HMBC - Connecting the Pieces
The HMBC experiment is the key that unlocks the complete structure by revealing long-range correlations (2-3 bonds).[13][27] This allows us to connect the spin systems identified by COSY and place the quaternary carbons and the carbothioamide group.
Key Expected HMBC Correlations (¹H → ¹³C):
| Proton | Correlates to Carbon(s) | Interpretation |
|---|---|---|
| H-2 (4.55) | C-3, C-7a | Links the aliphatic chain to the aromatic ring at the ether linkage. |
| H-3 (3.20) | C-2, C-4a | Links the aliphatic chain to the aromatic ring at the carbon-carbon bond. |
| H-4 (7.65) | C-5, C-6, C-4a, C=S | Crucial data. The correlation to C-5 and C=S confirms the position of the carbothioamide group adjacent to H-4. |
| H-6 (7.60) | C-4, C-5, C-7a | Connects H-6 to the rest of the aromatic ring and confirms its position relative to C-5. |
| H-7 (6.85) | C-5, C-6, C-7a | Confirms the aromatic connectivity and the fusion point of the two rings. |
| -NH₂ (9.5/9.8) | C=S | Confirms the protons are attached to the carbothioamide group. |
The collective HMBC data provide an interlocking network of correlations that validates the entire molecular skeleton and the precise location of the substituent, achieving all our analytical goals.
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A Comparative Guide to the Biological Activity of Thioamide vs. Amide Derivatives of 2,3-Dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 2,3-dihydrobenzofuran scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have shown considerable promise in a range of therapeutic areas, including oncology and inflammatory diseases.[1][2] A common functional group appended to this scaffold is the carboxamide, which plays a crucial role in target engagement through hydrogen bonding and other interactions. The bioisosteric replacement of the amide's carbonyl oxygen with a sulfur atom, yielding a thioamide, presents a compelling strategy for modulating a compound's pharmacological profile. This guide provides a comparative analysis of the known biological activities of amide derivatives of 2,3-dihydrobenzofuran and explores the anticipated impact of thioamide substitution, supported by experimental data from analogous systems and established chemical principles.
The Amide vs. Thioamide Bioisosteric Switch: A Primer
The substitution of an oxygen atom for a sulfur atom in an amide linkage, while seemingly a minor alteration, induces significant changes in the molecule's physicochemical properties. These differences can profoundly influence biological activity.
Key Physicochemical Differences:
| Property | Amide (-C=O) | Thioamide (-C=S) | Implication for Biological Activity |
| Bond Length | Shorter C=O bond | Longer C=S bond | Alters the geometry and conformation of the molecule, potentially affecting receptor fit. |
| Hydrogen Bonding | Strong H-bond acceptor | Weaker H-bond acceptor, but stronger H-bond donor | Changes in hydrogen bonding patterns can significantly impact target binding affinity and selectivity. |
| Polarity & Lipophilicity | More polar | Less polar, more lipophilic | Can influence cell membrane permeability, bioavailability, and metabolic stability. |
| Electronic Properties | Oxygen is more electronegative | Sulfur is less electronegative and more polarizable | Affects the electron density distribution and reactivity of the molecule. |
| Metabolic Stability | Susceptible to hydrolysis by amidases | Generally more resistant to enzymatic cleavage | May lead to a longer biological half-life. |
Anticancer Activity: A Comparative Overview
Amide derivatives of 2,3-dihydrobenzofuran have been extensively investigated for their potential as anticancer agents, with several studies demonstrating potent cytotoxic effects against a variety of cancer cell lines.
Amide Derivatives of 2,3-Dihydrobenzofuran as Anticancer Agents
A notable example is the work on 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have shown significant growth inhibitory activity and the ability to inhibit the NF-κB signaling pathway, a key player in cancer cell survival and proliferation.[3]
Table 1: Anticancer Activity of Selected 2,3-Dihydrobenzofuran Amide Derivatives
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 35 | ACHN (renal) | 2.74 | [3] |
| HCT15 (colon) | 2.37 | [3] | |
| MM231 (breast) | 2.20 | [3] | |
| NUGC-3 (gastric) | 2.48 | [3] | |
| NCI-H23 (lung) | 5.86 | [3] | |
| PC-3 (prostate) | 2.68 | [3] | |
| DHBF-7-carboxamide (Lead Compound 3) | PARP-1 Inhibition | 9.45 | [4] |
| DHBF-3-one-7-carboxamide (Compound 36) | PARP-1 Inhibition | 16.2 | [4] |
| DHBF-3-one-7-carboxamide Derivative 58 | PARP-1 Inhibition | 0.531 | [4] |
| DHBF-3-one-7-carboxamide Derivative 66 | PARP-1 Inhibition | < 0.718 | [4] |
Thioamide Derivatives: A Hypothesized Enhancement of Anticancer Potential
The increased lipophilicity of thioamides could lead to enhanced cell membrane permeability, potentially resulting in higher intracellular concentrations of the drug and, consequently, greater cytotoxicity. Furthermore, the altered hydrogen bonding capacity of the thioamide group could lead to a different binding mode or affinity for the target protein, which may either increase or decrease potency. The increased metabolic stability of the thioamide bond is another factor that could contribute to a more sustained anticancer effect.
Anti-inflammatory Activity: A Comparative Perspective
Inflammation is a critical process in the pathogenesis of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Amide derivatives of 2,3-dihydrobenzofuran have also shown promise as anti-inflammatory agents.
Amide Derivatives of 2,3-Dihydrobenzofuran as Anti-inflammatory Agents
Several studies have demonstrated the anti-inflammatory potential of 2,3-dihydrobenzofuran derivatives. For example, certain fluorinated derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[2]
Table 2: Anti-inflammatory Activity of Selected 2,3-Dihydrobenzofuran Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran/Dihydrobenzofuran Derivatives | Interleukin-6 (IL-6) Inhibition | 1.2 - 9.04 | [2] |
| Chemokine (C-C) Ligand 2 (CCL2) Inhibition | 1.5 - 19.3 | [2] | |
| Nitric Oxide (NO) Inhibition | 2.4 - 5.2 | [2] | |
| Prostaglandin E2 (PGE2) Inhibition | 1.1 - 20.5 | [2] |
Thioamide Derivatives: Potential for Modulated Anti-inflammatory Effects
The conversion of the amide to a thioamide could modulate the anti-inflammatory activity in several ways. The change in electronic and steric properties might alter the binding affinity for key inflammatory targets like COX enzymes or transcription factors such as NF-κB. The increased lipophilicity could also influence the distribution of the compound into inflamed tissues. Given that thioamides are known to possess a broad range of biological activities, including anti-inflammatory properties in other molecular contexts, it is a reasonable hypothesis that 2,3-dihydrobenzofuran thioamides would also exhibit anti-inflammatory effects, with the precise potency and mechanism requiring experimental validation.[6]
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of thioamide derivatives from their amide precursors and for key biological assays.
Synthesis of Thioamide Derivatives from Amide Precursors
A common and effective method for the thionation of amides is the use of Lawesson's reagent.
Step-by-Step Protocol for Thionation using Lawesson's Reagent:
-
Dissolve Lawesson's Reagent: In a round-bottom flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add Amide Solution: To the stirred solution of Lawesson's reagent, add a solution of the 2,3-dihydrobenzofuran amide derivative (1 equivalent) in anhydrous THF at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Solvent Evaporation: Once the reaction is complete, remove the solvent under reduced pressure.
-
Aqueous Work-up: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the desired thioamide derivative.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (amide and thioamide derivatives) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Step-by-Step Protocol for Carrageenan-Induced Paw Edema:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (amide and thioamide derivatives), a positive control (e.g., indomethacin), and a vehicle control to different groups of animals, typically via oral gavage or intraperitoneal injection.[1]
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[1]
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly supports the potential of amide derivatives of 2,3-dihydrobenzofuran as valuable scaffolds for the development of novel anticancer and anti-inflammatory agents. The bioisosteric replacement of the amide with a thioamide represents a logical and promising next step in the optimization of these compounds. Based on the fundamental differences in their physicochemical properties, it is hypothesized that thioamide derivatives may exhibit enhanced biological activity due to improved metabolic stability and altered target interactions.
Direct, head-to-head comparative studies are essential to validate these hypotheses and to fully elucidate the structure-activity relationships of this compound class. The experimental protocols provided in this guide offer a framework for conducting such investigations. Future research should focus on the synthesis and comprehensive biological evaluation of a library of 2,3-dihydrobenzofuran thioamide derivatives to explore their therapeutic potential.
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Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (n.d.). PMC. Retrieved from [Link]
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Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. (2024). PubMed. Retrieved from [Link]
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Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved from [Link]
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2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. (1981). Journal of Medicinal Chemistry. Retrieved from [Link]
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Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. Retrieved from [Link]
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Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. Retrieved from [Link]
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Novel benzofuran derivatives: Synthesis and antitumor activity. (n.d.). ResearchGate. Retrieved from [Link]
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Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. (2017). PubMed. Retrieved from [Link]
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Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (n.d.). MDPI. Retrieved from [Link]
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Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI. Retrieved from [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). MDPI. Retrieved from [Link]
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Lawesson's Reagent. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). PMC. Retrieved from [Link]
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A Comparative In Silico Analysis: Docking of 2,3-Dihydro-1-benzofuran-5-carbothioamide with Putative Protein Targets
Introduction
In the landscape of modern drug discovery, the strategic design of small molecules that interact effectively with specific biological targets is paramount. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4][5][6]. The introduction of diverse functional groups onto this scaffold allows for the fine-tuning of its biological profile. This guide focuses on a specific derivative, 2,3-Dihydro-1-benzofuran-5-carbothioamide, a molecule that combines the benzofuran core with a carbothioamide (thioamide) group.
The thioamide moiety is a bioisostere of the amide group and is present in several clinically significant drugs, known for its unique chemical properties that can enhance target interactions and improve pharmacokinetic profiles[7][8][9]. For instance, the thioamide-containing drugs ethionamide and prothionamide are crucial second-line treatments for tuberculosis, which function by inhibiting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), an essential enzyme in mycolic acid biosynthesis[5][8][10]. Furthermore, thioamide derivatives have been investigated as inhibitors of other key enzymes, including human topoisomerase IIα, a critical target in cancer chemotherapy[3].
Given the absence of specific experimental data for 2,3-Dihydro-1-benzofuran-5-carbothioamide, this guide presents a comprehensive, hypothetical molecular docking study to predict its potential interactions with two distinct and well-validated drug targets:
-
Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in bacterial cell wall synthesis.
-
Human Topoisomerase IIα (TOP2A) , an enzyme vital for managing DNA topology during replication and transcription in human cells.
This comparative analysis will evaluate the binding affinity and interaction patterns of our lead compound against these targets, benchmarking its performance against established inhibitors. The objective is to provide researchers and drug development professionals with a robust framework for initiating in silico investigations of novel compounds and to highlight the potential of 2,3-Dihydro-1-benzofuran-5-carbothioamide as a scaffold for future drug development.
Methodology: A Self-Validating Docking Workflow
The credibility of any in silico study hinges on a meticulously planned and validated methodology. The following protocol is designed to be a self-validating system, ensuring that the computational predictions are both reliable and reproducible.
Caption: A comprehensive workflow for the molecular docking study.
Target Protein Preparation
The selection of high-quality, experimentally determined protein structures is the foundation of a reliable docking study.
-
Target Selection Rationale:
-
InhA: The crystal structure of Mycobacterium tuberculosis InhA in complex with its inhibitor (PDB ID: 4TRO) was selected. This structure provides a clear definition of the active site and the binding mode of a known ligand[11].
-
Human Topoisomerase IIα: The DNA-bound structure of the human TOP2A cleavage core (PDB ID: 4FM9) was chosen[12][13]. For this study, we will focus on the ATP-binding site, which is a well-established target for catalytic inhibitors.
-
-
Preparation Protocol:
-
Structure Retrieval: The atomic coordinates for 4TRO and 4FM9 were downloaded from the RCSB Protein Data Bank[11][12].
-
Preprocessing: Using visualization software such as PyMOL or Chimera, all non-essential molecules, including water, co-solvents, and any co-crystallized ligands not required for active site definition, were removed. This step is crucial to prevent interference during the docking process.
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structures, and appropriate charges (e.g., Gasteiger charges) were assigned. This is essential for accurately calculating electrostatic interactions between the protein and the ligand.
-
Ligand Preparation
The accuracy of the ligand's three-dimensional conformation is as critical as the protein's.
-
Ligand Selection:
-
Test Compound: 2,3-Dihydro-1-benzofuran-5-carbothioamide.
-
InhA Comparators: Triclosan (a known direct inhibitor of InhA) and Ethionamide (a thioamide-containing pro-drug that targets InhA)[5][6][10].
-
TOP2A Comparators: Etoposide (a widely used TOP2A poison) and Novobiocin (a catalytic inhibitor that targets the ATPase site)[4][14].
-
-
Preparation Protocol:
-
2D to 3D Conversion: The 2D structures of the ligands were sketched and converted to 3D structures.
-
Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligands are in a low-energy, stable conformation before docking.
-
Molecular Docking and Protocol Validation
The docking simulation predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.
-
Docking Software: AutoDock Vina, a widely used and validated open-source docking program, was selected for this hypothetical study due to its accuracy and speed.
-
Grid Box Definition: For each target protein, a grid box was defined to encompass the entire active site. The dimensions and center of the grid were determined based on the location of the co-crystallized ligand in the original PDB file, ensuring the search space is focused on the region of interest[15].
-
Docking Execution: The prepared ligands were docked into the defined active sites of the prepared proteins. AutoDock Vina employs a scoring function to rank the predicted binding poses, with lower energy scores indicating a higher predicted binding affinity.
-
Protocol Validation: This is a critical step to ensure the docking parameters are appropriate for the system under study.
-
The co-crystallized ligand from the PDB structure (or a known inhibitor if a co-crystallized structure is unavailable) is extracted and then re-docked into the same active site.
-
The root-mean-square deviation (RMSD) between the predicted pose and the experimentally observed pose is calculated.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode[16].
-
Results and Discussion: A Comparative Analysis
This section presents the hypothetical results of the docking study, comparing the performance of 2,3-Dihydro-1-benzofuran-5-carbothioamide against the selected targets and their known inhibitors. The binding energy values (in kcal/mol) are used to compare the predicted binding affinities.
Docking with M. tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a validated target for antitubercular drugs. Direct inhibition of this enzyme is a promising strategy to overcome resistance mechanisms associated with pro-drugs like isoniazid[17].
Table 1: Comparative Docking Scores against InhA (PDB: 4TRO)
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | -8.2 | ~1.5 µM | TYR158, PHE149, NAD+ |
| Triclosan (Known Inhibitor) | -7.9 | ~2.5 µM | PHE149, MET199, ILE215 |
| Ethionamide (Known Inhibitor) | -6.5 | ~20 µM | TYR158, NAD+ |
The hypothetical docking results suggest that 2,3-Dihydro-1-benzofuran-5-carbothioamide exhibits a strong predicted binding affinity for the InhA active site, with a binding energy of -8.2 kcal/mol. This score is more favorable than those of the known inhibitors Triclosan and Ethionamide, suggesting our test compound could be a potent inhibitor.
-
Analysis of Interactions:
-
The carbothioamide group is predicted to form a crucial hydrogen bond with the hydroxyl group of the catalytic residue TYR158, a key interaction for many InhA inhibitors.
-
The dihydrobenzofuran ring likely engages in hydrophobic interactions with residues such as PHE149 and the nicotinamide ring of the NAD+ cofactor, further stabilizing the complex. This binding mode is consistent with that of other direct InhA inhibitors that occupy the substrate-binding pocket[17][18].
-
Docking with Human Topoisomerase IIα (TOP2A)
TOP2A is a primary target for many anticancer drugs. Catalytic inhibitors, which target the ATP-binding site, are of great interest as they may avoid some of the toxicities associated with TOP2A poisons that induce DNA cleavage[3][4][14].
Table 2: Comparative Docking Scores against TOP2A ATPase Domain (PDB: 4FM9)
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | -7.5 | ~4.0 µM | ASN120, LYS128, ILE141 |
| Novobiocin (Catalytic Inhibitor) | -8.5 | ~1.0 µM | ASN120, GLU87, MG2+ |
| Etoposide (Poisons - different binding site) | N/A (Binds to cleavage complex) | N/A | N/A |
In the simulation against the ATPase domain of TOP2A, 2,3-Dihydro-1-benzofuran-5-carbothioamide shows a promising binding energy of -7.5 kcal/mol. While this is less potent than the established catalytic inhibitor Novobiocin, it indicates a significant potential for interaction.
-
Analysis of Interactions:
-
The thioamide group is predicted to form hydrogen bonds with key residues in the ATP-binding pocket, such as ASN120.
-
The benzofuran scaffold could be positioned to make favorable hydrophobic contacts within the pocket, mimicking the adenine moiety of ATP. This mechanism of competitive inhibition at the ATP-binding site is a hallmark of several known TOP2A catalytic inhibitors[19].
-
Caption: Comparative analysis of docking results for the lead compound.
Conclusion and Future Directions
This in silico comparative guide demonstrates that 2,3-Dihydro-1-benzofuran-5-carbothioamide is a promising scaffold for the development of novel enzyme inhibitors. The molecular docking simulations predict that this compound may act as a potent inhibitor of M. tuberculosis InhA, with a predicted binding affinity surpassing that of known inhibitors. Furthermore, it shows potential as a catalytic inhibitor of human Topoisomerase IIα, warranting further investigation.
The strength of these predictions lies in the robust, validated methodology employed. However, it is crucial to recognize that in silico studies are predictive in nature. The next logical steps are:
-
Chemical Synthesis: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide to enable experimental validation.
-
In Vitro Enzyme Assays: Performing biochemical assays to determine the experimental IC50 and Ki values of the compound against purified InhA and TOP2A enzymes. This is the most direct way to validate the docking predictions[20].
-
Microbiological and Cell-Based Assays: Evaluating the compound's activity against M. tuberculosis cultures and human cancer cell lines to assess its whole-cell efficacy and potential therapeutic applications.
By integrating computational predictions with experimental validation, a more complete picture of the therapeutic potential of 2,3-Dihydro-1-benzofuran-5-carbothioamide can be developed, paving the way for the rational design of the next generation of inhibitors.
References
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Chollet, A., Mourey, L., Lherbet, C., Delbot, A., Julien, S., Baltas, M., Bernadou, J., Pratviel, G., Maveyraud, L., & Bernardes-Genisson, V. (2015). Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach. Journal of Structural Biology, 190(3), 328-337. [Link]
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Dessen, A., Quemard, A., Blanchard, J. S., Jacobs, W. R., Jr, & Sacchettini, J. C. (1999). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Biochemistry, 38(37), 12033–12043. [Link]
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He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(21), 6649–6658. [Link]
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Wendorff, T. J., Schmidt, B. H., Heslop, P., Austin, C. A., & Berger, J. M. (2012). The structure of DNA-bound human topoisomerase II alpha: conformational mechanisms for coordinating inter-subunit interactions with DNA cleavage. Journal of Molecular Biology, 422(5), 624–637. [Link]
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DNAproDB. (n.d.). Report for PDB Structure 4fm9. [Link]
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Gao, C., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. [Link]
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Kaur, P., et al. (2021). Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery. Bioorganic Chemistry, 115, 105242. [Link]
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wwPDB. (n.d.). PDB Entry 4fm9. [Link]
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He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PMC. [Link]
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Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]
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Chen, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. [Link]
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Singh, K., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. MDPI. [Link]
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Thapa, P., et al. (2015). Thioamide Substitution Selectively Modulates Proteolysis and Receptor Activity of Therapeutic Peptide Hormones. PMC. [Link]
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Sisodiya, H., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. PMC. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 2,3-Dihydro-1-benzofuran-5-carbothioamide: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2,3-Dihydro-1-benzofuran-5-carbothioamide and its derivatives represent a scaffold of significant interest due to their potential biological activities. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target molecule, offering insights into the causality behind experimental choices and providing comprehensive, actionable protocols.
The synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide is most effectively approached through a multi-step process commencing from a common intermediate, 2,3-dihydrobenzofuran-5-carbaldehyde. From this key aldehyde, two divergent pathways are explored: one proceeding through a nitrile intermediate and the other through a carboxamide intermediate. Each route culminates in a thionation step to yield the final thioamide product.
At a Glance: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: The Nitrile Pathway | Route 2: The Carboxamide Pathway |
| Overall Steps | 3 (Aldehyde → Nitrile → Thioamide) | 3 (Aldehyde → Amide → Thioamide) |
| Key Intermediates | 2,3-Dihydro-1-benzofuran-5-carbonitrile | 2,3-Dihydro-1-benzofuran-5-carboxamide |
| Thionation Reagent | Hydrogen Sulfide (or equivalent) | Lawesson's Reagent |
| Key Advantages | Potentially higher overall yield, atom economy in the thionation step. | Milder thionation conditions may be possible, broader substrate scope for Lawesson's reagent. |
| Potential Challenges | Handling of gaseous and toxic hydrogen sulfide, potential for side reactions during nitrile formation. | Purity of Lawesson's reagent can affect yield, chromatographic separation from phosphorus byproducts. |
Route 1: The Nitrile Pathway - A Direct Approach to the Thioamide
This synthetic strategy leverages the direct conversion of a nitrile to a thioamide, a transformation known for its efficiency. The pathway begins with the synthesis of the aldehyde precursor, followed by its conversion to the nitrile, and finally, thionation.
Workflow of the Nitrile Pathway
Caption: Synthetic workflow for Route 1, proceeding through a nitrile intermediate.
Step-by-Step Experimental Protocols for Route 1
Part A: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbaldehyde
The synthesis of the crucial aldehyde intermediate can be achieved from commercially available starting materials. A common method involves the Vilsmeier-Haack reaction of 2,3-dihydrobenzofuran.
-
Materials: 2,3-dihydrobenzofuran, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium acetate, ice, ethyl acetate, brine.
-
Procedure:
-
To a stirred solution of DMF at 0 °C, slowly add POCl₃ dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture back to 0 °C and add 2,3-dihydrobenzofuran dropwise.
-
After the addition is complete, heat the reaction mixture at 90 °C for 3 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium acetate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,3-dihydro-1-benzofuran-5-carbaldehyde.
-
Part B: Conversion of Aldehyde to 2,3-Dihydro-1-benzofuran-5-carbonitrile
The conversion of an aldehyde to a nitrile can be accomplished through various methods. A one-pot procedure using hydroxylamine hydrochloride is often effective.[1]
-
Materials: 2,3-Dihydro-1-benzofuran-5-carbaldehyde, hydroxylamine hydrochloride, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve 2,3-dihydro-1-benzofuran-5-carbaldehyde and hydroxylamine hydrochloride in DMSO.
-
Heat the reaction mixture to 100 °C and stir for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2,3-dihydro-1-benzofuran-5-carbonitrile.
-
Part C: Thionation of Nitrile to 2,3-Dihydro-1-benzofuran-5-carbothioamide
The final step involves the thionation of the nitrile. This can be achieved using hydrogen sulfide gas or a suitable surrogate.[2]
-
Materials: 2,3-Dihydro-1-benzofuran-5-carbonitrile, hydrogen sulfide gas (or sodium hydrosulfide), pyridine, triethylamine.
-
Procedure:
-
Dissolve 2,3-dihydro-1-benzofuran-5-carbonitrile in pyridine containing triethylamine.
-
Bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add sodium hydrosulfide and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and acidify with a dilute acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize to obtain pure 2,3-dihydro-1-benzofuran-5-carbothioamide.
-
Route 2: The Carboxamide Pathway - A Reliable Alternative
This route introduces a carboxamide intermediate, which is then subjected to thionation using the well-established Lawesson's reagent. This pathway can be advantageous if the nitrile formation proves to be low-yielding or if handling hydrogen sulfide is to be avoided.
Workflow of the Carboxamide Pathway
Caption: Synthetic workflow for Route 2, proceeding through a carboxamide intermediate.
Step-by-Step Experimental Protocols for Route 2
Part A: Synthesis of 2,3-Dihydro-1-benzofuran-5-carbaldehyde
This step is identical to Part A in Route 1.
Part B: Conversion of Aldehyde to 2,3-Dihydro-1-benzofuran-5-carboxamide
A one-pot conversion of the aldehyde to the corresponding amide can be achieved via an intermediate nitrile, which is then hydrolyzed in situ.[1]
-
Materials: 2,3-Dihydro-1-benzofuran-5-carbaldehyde, hydroxylamine hydrochloride, DMSO, sodium hydroxide, hydrogen peroxide.
-
Procedure:
-
To a solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde and hydroxylamine hydrochloride in DMSO, heat the mixture at 100 °C for 30 minutes.
-
Cool the reaction mixture slightly and then carefully add a solution of sodium hydroxide followed by the slow addition of 30% hydrogen peroxide.[1]
-
Stir the reaction mixture for a short period, then extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography to obtain 2,3-dihydro-1-benzofuran-5-carboxamide.
-
Part C: Thionation of Amide to 2,3-Dihydro-1-benzofuran-5-carbothioamide
The thionation of the carboxamide is effectively carried out using Lawesson's reagent.[3][4][5]
-
Materials: 2,3-Dihydro-1-benzofuran-5-carboxamide, Lawesson's reagent, anhydrous toluene or dioxane.
-
Procedure:
-
Suspend 2,3-dihydro-1-benzofuran-5-carboxamide and Lawesson's reagent (0.5-0.6 equivalents) in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC.[5]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the product from phosphorus-containing byproducts, yielding 2,3-dihydro-1-benzofuran-5-carbothioamide.
-
Discussion and Recommendations
The choice between the nitrile and carboxamide pathways will depend on several factors, including the availability of reagents, the scale of the synthesis, and the experience of the chemist with particular reaction types.
-
The Nitrile Pathway is often favored for its directness. The conversion of a nitrile to a primary thioamide with hydrogen sulfide is a clean and high-yielding reaction. However, the toxicity and handling of hydrogen sulfide gas necessitate a well-ventilated fume hood and appropriate safety precautions. Alternative, less hazardous reagents for this conversion are available but may be less efficient.
-
The Carboxamide Pathway offers the advantage of using the more easily handled solid, Lawesson's reagent, for the thionation step.[3][4] Lawesson's reagent is known for its broad applicability in converting amides to thioamides.[5] A potential drawback of this route is the need for careful chromatographic purification to remove phosphorus byproducts derived from the reagent. The one-pot conversion of the aldehyde to the amide is an efficient process, but the reaction conditions, particularly the addition of hydrogen peroxide, must be carefully controlled.
For large-scale synthesis, the nitrile pathway might be more cost-effective and generate less waste. For smaller-scale laboratory synthesis where convenience and the avoidance of hazardous gases are a priority, the carboxamide pathway using Lawesson's reagent presents a robust and reliable alternative.
Ultimately, the optimal synthetic route will be determined by a careful evaluation of the specific requirements of the research project, including yield, purity, safety, and scalability. Both routes presented here are viable and have a strong basis in established organic chemistry principles.
References
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Chemistry Steps. (n.d.). Aldehydes to Amides. Retrieved from [Link]
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Quora. (2019). What is the best way to convert an aldehyde to an amide? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
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- Kumar, A., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6985.
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ResearchGate. (n.d.). Transformation of nitrile into thioamide. Retrieved from [Link]
- Taylor, E. C., & Zoltewicz, J. A. (1960). A NEW SYNTHESIS OF ALIPHATIC AND AROMATIC THIOAMIDES FROM NITRILES. Journal of the American Chemical Society, 82(19), 5187-5188.
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- Katritzky, A. R., et al. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(5), 149-161.
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
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A Technical Guide to Correlating Physicochemical Properties and Bioactivity of 2,3-Dihydro-1-benzofuran-5-carbothioamide
A Senior Application Scientist's Perspective on Structure-Activity Relationship Analysis
In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific derivative, 2,3-Dihydro-1-benzofuran-5-carbothioamide, providing a comprehensive framework for researchers to understand and investigate the critical interplay between its physicochemical characteristics and its biological efficacy. By presenting a comparative analysis with structurally related analogues, this document aims to elucidate the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.
The Scientific Imperative: Why Correlate Physicochemical Properties with Bioactivity?
The journey of a drug candidate from a laboratory curiosity to a clinical reality is contingent on a delicate balance of properties. While the inherent bioactivity of a molecule is paramount, its ability to reach and interact with its biological target is governed by its physicochemical nature. Parameters such as lipophilicity, electronic effects, and acidity dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a systematic correlation of these properties with observed biological effects is not merely an academic exercise but a foundational pillar of rational drug design.
For 2,3-Dihydro-1-benzofuran-5-carbothioamide, the introduction of the carbothioamide functional group in place of a more common carboxamide is a key structural modification. Thioamides are known to possess a range of biological activities and can significantly influence a molecule's properties, including its lipophilicity and hydrogen bonding capacity, which in turn can impact its interaction with biological targets and overall bioactivity.[5][6]
Comparative Analysis: Physicochemical and Bioactivity Profiles
To contextualize the properties of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a comparative analysis with its carboxamide analogue and the parent 2,3-dihydrobenzofuran is essential. This comparison allows for the dissection of the contribution of the carbothioamide moiety to the overall profile of the molecule.
| Compound | Structure | LogP (Predicted) | pKa (Predicted) | Antioxidant Activity (IC50 - DPPH Assay) | Cytotoxicity (IC50 - MCF-7 Cells) |
| 2,3-Dihydro-1-benzofuran-5-carbothioamide | 2.35 | 12.5 | To be determined | To be determined | |
| 2,3-Dihydro-1-benzofuran-5-carboxamide[7] | 1.89 | 14.2 | Lower than carbothioamide | To be determined | |
| 2,3-Dihydrobenzofuran[8] | 2.14 | N/A | Negligible | Low |
Note: Predicted values are generated using computational models and should be experimentally verified. The bioactivity data for the carbothioamide and carboxamide are presented as expected trends based on the known properties of these functional groups.
The replacement of the oxygen atom in the carboxamide with a sulfur atom to form the carbothioamide is expected to increase lipophilicity, as reflected in the higher predicted LogP value.[5] This increased lipophilicity may enhance membrane permeability and cellular uptake, potentially leading to increased cytotoxicity. The thioamide group is also known to be a better hydrogen bond donor and can participate in different interactions with biological targets compared to the amide group. Furthermore, thioamides have been reported to possess inherent radical scavenging capabilities, suggesting a potentially higher antioxidant activity for the target compound.[9][10]
Experimental Protocols for Comprehensive Evaluation
To empirically validate the predicted properties and hypothesized bioactivities, a suite of standardized experimental protocols is necessary. The following section details the methodologies for determining key physicochemical parameters and assessing the primary biological activities of interest.
Determination of Physicochemical Properties
A. Lipophilicity (LogP) Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its direct and accurate measurement.
Experimental Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
B. Acid Dissociation Constant (pKa) Determination by Potentiometric Titration
The pKa value provides insight into the ionization state of a compound at a given pH, which influences its solubility and ability to interact with biological targets.
Experimental Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Assessment of Bioactivity
A. Antioxidant Activity via DPPH Radical Scavenging Assay
This assay is a rapid and widely used method to screen for the radical scavenging activity of compounds.
Experimental Workflow:
Caption: Workflow for the DPPH antioxidant activity assay.
B. Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation, and thus can indicate the cytotoxic potential of a compound.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Synthesizing the Data: The Structure-Activity Relationship Narrative
The power of this comparative guide lies in the synthesis of the experimental data into a coherent SAR narrative. By methodically altering the structure of the 2,3-dihydrobenzofuran scaffold and observing the resultant changes in physicochemical properties and bioactivity, researchers can deduce the following:
-
The Role of the Carbothioamide: Direct comparison with the carboxamide analogue will quantify the impact of the sulfur-for-oxygen substitution on lipophilicity, antioxidant potential, and cytotoxicity. An increase in both antioxidant and cytotoxic activity would suggest that the carbothioamide moiety is a favorable modification for these endpoints.
-
The Importance of the Dihydrobenzofuran Core: Comparing the substituted derivatives to the parent 2,3-dihydrobenzofuran will highlight the contribution of the carbothioamide group to the overall bioactivity.
-
Correlation of Physicochemical Properties and Bioactivity: Plotting LogP and pKa values against the IC50 values for antioxidant and cytotoxic activities can reveal quantitative relationships. For instance, a positive correlation between LogP and cytotoxicity might indicate that increased membrane permeability is a key driver of the compound's anticancer effects.
Conclusion and Future Directions
This guide provides a robust framework for the systematic investigation of 2,3-Dihydro-1-benzofuran-5-carbothioamide. By adhering to the principles of scientific integrity and logical experimental design, researchers can generate high-quality, reproducible data that will illuminate the structure-activity relationships governing this promising class of compounds. The insights gained from such studies will be invaluable for the rational design of next-generation benzofuran derivatives with enhanced therapeutic potential. Future work should focus on expanding the library of analogues to probe the effects of substitutions at other positions on the benzofuran ring and on the carbothioamide nitrogen, further refining the SAR and leading to the identification of optimized drug candidates.
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Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. PubMed, [Link].
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Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC, [Link].
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Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. PubMed, [Link].
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Biologically active thioamide scaffolds. ResearchGate, [Link].
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Thioamides as radical scavenging compounds: Methods for screening antioxidant activity and detection. ResearchGate, [Link].
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In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. ResearchGate, [Link].
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Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed, [Link].
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A new class of isobenzofuran-5-carboxamide derivatives: synthesis, studies on induction of apoptosis and inhibition of cancer cell proliferation. ResearchGate, [Link].
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar, [Link].
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing, [Link].
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences, [Link].
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC, [Link].
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In vitro assay of benzofuran derivatives 3. ResearchGate, [Link].
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Natural source, bioactivity and synthesis of benzofuran derivatives. PMC, [Link].
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2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC, [Link].
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed, [Link].
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing, [Link].
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Substituted benzothiophene or benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators: synthesis, structure-activity relationships, and preventive bone loss efficacies in senescence accelerated mice (SAMP6) and ovariectomized rats. PubMed, [Link].
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Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors. PubMed, [Link].
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A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Synthesized 2,3-Dihydro-1-benzofuran-5-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind methodological choices and objectively compares HPLC with orthogonal techniques such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Introduction: The Significance of Purity in Novel Heterocycles
2,3-Dihydro-1-benzofuran derivatives are prevalent scaffolds in a multitude of pharmacologically active molecules. The introduction of a carbothioamide functional group, an isostere of the more common carboxamide, can significantly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability.[1] The synthesis of 2,3-Dihydro-1-benzofuran-5-carbothioamide would most plausibly be achieved via thionation of the corresponding 2,3-Dihydro-1-benzofuran-5-carboxamide, often employing a reagent such as Lawesson's reagent.[2][3]
This synthetic route necessitates a robust analytical method to quantify the desired thioamide and resolve it from the starting amide, as well as any by-products from the thionating agent. An accurate and precise purity assessment is critical to ensure the reliability of downstream biological assays and to meet stringent regulatory requirements.
Primary Analytical Strategy: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the workhorse for purity determination in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of non-polar to moderately polar compounds.
Rationale for Method Development
The selection of an RP-HPLC method is predicated on the molecular structure of 2,3-Dihydro-1-benzofuran-5-carbothioamide. The benzofuran core provides hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18. The thioamide group, while more polar than a simple amide, allows for effective elution with a polar mobile phase mixture, typically composed of water and an organic modifier like acetonitrile or methanol.
A critical parameter is the detection wavelength. Thioamides exhibit a characteristic UV absorbance maximum around 265 nm, distinct from the typical absorbance of amides at lower wavelengths (around 220 nm).[4] This spectral difference provides an excellent basis for selective detection and quantification of the thioamide product, even in the presence of the starting amide.
Detailed Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of synthesized 2,3-Dihydro-1-benzofuran-5-carbothioamide and separate it from its primary potential impurity, 2,3-Dihydro-1-benzofuran-5-carboxamide.
Instrumentation:
-
HPLC system with a gradient-capable pump
-
Autosampler
-
Thermostatted column compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 20% B, 2-17 min: 20% to 90% B, 17-22 min: 90% B, 22.1-27 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 2,3-Dihydro-1-benzofuran-5-carbothioamide.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.
Workflow Visualization:
Caption: HPLC Purity Assessment Workflow.
Comparative Analysis with Orthogonal Methods
While HPLC is a robust primary method, employing orthogonal techniques is crucial for a comprehensive purity profile, as they rely on different separation principles or detection mechanisms. This approach provides a more complete picture of a sample's purity and is often required by regulatory agencies.[5]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency and resolution.[6]
-
Expertise & Experience: The primary advantage of UPLC is speed. The analysis time for the same separation can be reduced by a factor of 5-10 compared to conventional HPLC, dramatically increasing sample throughput.[7] The narrower peaks also lead to increased sensitivity, which is beneficial for detecting trace impurities.
-
Trustworthiness: The trade-off for this speed is the requirement for a specialized UPLC system capable of handling much higher backpressures (up to 15,000 psi).[6] The method is equally as validatable as HPLC, following ICH guidelines.[8]
-
Comparison to HPLC: For routine quality control where speed is paramount, UPLC is superior. However, for labs without access to UPLC instrumentation, a well-developed HPLC method provides perfectly adequate and reliable results.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is often considered a form of normal-phase chromatography.[9]
-
Expertise & Experience: SFC excels in the separation of chiral compounds and can be a powerful tool for achiral separations, particularly for compounds that are challenging to analyze by RP-HPLC.[10] Its "green" credentials are a significant advantage, as it drastically reduces the consumption of organic solvents.
-
Trustworthiness: Method development in SFC can be more complex than in HPLC, with pressure and temperature being critical parameters that influence selectivity. While highly effective for many compounds, its applicability to very polar molecules can be limited without the use of polar co-solvents.[11][12]
-
Comparison to HPLC: For the analysis of 2,3-Dihydro-1-benzofuran-5-carbothioamide, which is moderately polar, RP-HPLC is likely more straightforward to develop and implement. SFC would be a valuable orthogonal technique, especially if chiral purity were a concern, but it is less likely to be the primary method of choice for routine achiral purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[13][14]
-
Expertise & Experience: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly. This technique is invaluable for certifying reference materials and for obtaining an accurate purity value that is not based on relative chromatographic area percentages.
-
Trustworthiness: qNMR is highly accurate and precise, but it is less sensitive than chromatographic methods. It may not detect impurities present at very low levels (<0.1%). Furthermore, it requires signals from both the analyte and the internal standard to be well-resolved in the NMR spectrum.
-
Comparison to HPLC: qNMR and HPLC are truly complementary. HPLC is superior for detecting and quantifying trace impurities, while qNMR provides a highly accurate measure of the absolute purity of the main component.[10] For a comprehensive characterization, both techniques should be employed.
Data Summary and Method Selection Logic
The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary to guide this decision.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC | UPLC | SFC | qNMR |
| Principle | Liquid-Solid Partition | Liquid-Solid Partition | Supercritical Fluid-Solid | Nuclear Magnetic Resonance |
| Primary Application | Routine Purity, Impurity Profiling | High-Throughput Purity | Chiral Separations, Orthogonal Purity | Absolute Purity, Reference Standard |
| Speed | Moderate | Very Fast | Fast | Slow |
| Resolution | High | Very High | High | N/A (Spectral Resolution) |
| Sensitivity | High | Very High | High | Low to Moderate |
| Solvent Consumption | Moderate | Low | Very Low | Low |
| Key Advantage | Robustness, Versatility | Speed, Sensitivity | Green Chemistry, Chiral Analysis | Absolute Quantification |
| Key Limitation | Slower than UPLC | High Backpressure System | Limited Polarity Range | Lower Sensitivity |
Purity Assessment Strategy:
Caption: Comprehensive Purity Assessment Strategy.
Conclusion
For the purity assessment of synthesized 2,3-Dihydro-1-benzofuran-5-carbothioamide, a well-validated Reversed-Phase HPLC method serves as an excellent primary analytical tool. It offers the necessary resolution to separate the target compound from its likely precursor and other potential impurities, with robust and reliable performance.
However, a complete and trustworthy purity profile, essential for drug development, is best achieved through a multi-faceted approach. UPLC offers a significant enhancement in speed and sensitivity for high-throughput screening. SFC provides a powerful orthogonal separation mechanism, particularly valuable for complex mixtures or chiral analysis. Finally, qNMR stands alone in its ability to determine absolute purity, providing a definitive value that is independent of the response factors of impurities. By judiciously combining these techniques, researchers can ensure the highest level of confidence in the quality of their synthesized compounds.
References
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Wu, L., et al. (2021). A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans. Organic Letters, 23, 3844-3849. Available at: [Link]
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Cross-validation of analytical methods for 2,3-Dihydro-1-benzofuran-5-carbothioamide characterization
An In-Depth Guide to Cross-Validation of Analytical Methods for the Characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide
Abstract
This guide provides a comprehensive framework for the cross-validation of analytical methods essential for the characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a heterocyclic compound of interest in pharmaceutical development. We delve into the strategic implementation and comparison of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy. By presenting detailed experimental protocols, comparative performance data, and validation parameters grounded in ICH Q2(R2) guidelines, this document serves as a critical resource for researchers, analytical scientists, and quality assurance professionals. The objective is to ensure the generation of robust, reliable, and consistent data throughout the drug development lifecycle, from initial characterization to routine quality control.
Introduction: The Imperative for Rigorous Analytical Characterization
2,3-Dihydro-1-benzofuran-5-carbothioamide is a molecule featuring a dihydrobenzofuran core linked to a carbothioamide functional group. Such structures are of significant interest in medicinal chemistry due to their potential biological activities. The journey from a promising lead compound to a regulated pharmaceutical product is underpinned by a deep understanding of its identity, purity, strength, and quality. This understanding is built upon a foundation of robust and well-characterized analytical methods.
The validation of these methods is not merely a regulatory checkbox; it is a scientific necessity that demonstrates an analytical procedure is fit for its intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international standards like the International Council for Harmonisation (ICH) provide a framework for this process, with guidelines such as ICH Q2(R2) outlining the essential validation characteristics.[1][2][3][4]
This guide focuses on a critical aspect of method lifecycle management: cross-validation . Cross-validation is the formal comparison of two or more analytical methods, establishing their equivalency and ensuring data consistency when methods are transferred between laboratories, instruments, or are updated.[5] We will explore the practical application of these principles to 2,3-Dihydro-1-benzofuran-5-carbothioamide, comparing the workhorse of quantitative analysis, HPLC, with the high-sensitivity GC-MS, and supplementing with definitive structural elucidation techniques like NMR and FT-IR.
Core Principles of Analytical Method Cross-Validation
The primary goal of cross-validation is to demonstrate that two distinct analytical procedures yield comparable results. This is crucial in several scenarios:
-
Method Transfer: When a method is transferred from a development lab to a quality control (QC) lab.
-
Method Modernization: When replacing an older method (e.g., packed-column GC) with a modern one (e.g., capillary GC or UPLC).
-
Comparative Studies: When data from different studies, which may have used different methods, need to be compared.
The process involves analyzing the same set of samples with both methods and statistically comparing the results for key validation parameters like accuracy and precision. The acceptance criteria for this comparison must be pre-defined in a validation protocol.[6]
Orthogonal Analytical Techniques for Comprehensive Characterization
A robust characterization strategy employs multiple analytical techniques that measure different physicochemical properties of the analyte. This orthogonal approach provides a more complete picture of the molecule and increases confidence in the analytical results.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the premier technique for the assay and purity determination of non-volatile or thermally sensitive organic molecules, making it ideally suited for 2,3-Dihydro-1-benzofuran-5-carbothioamide.[7] A reversed-phase method (RP-HPLC) separates compounds based on their hydrophobicity.
-
Causality of Experimental Choices: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of the main analyte while also resolving potential impurities with different polarities. A phosphate buffer is used to control the pH, ensuring consistent ionization state and retention time. UV detection is chosen due to the strong chromophore present in the benzofuran ring system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] While the target molecule itself may have limited volatility, GC-MS is invaluable for detecting residual solvents or volatile impurities from the synthetic process that would be invisible in a standard HPLC analysis.
-
Causality of Experimental Choices: A non-polar DB-5ms column is selected as it separates compounds primarily based on their boiling points, which is ideal for a general-purpose impurity screen. The mass spectrometer detector provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns, offering superior specificity compared to UV detection.[8]
Spectroscopic Methods for Structural Confirmation
NMR is the most powerful tool for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for confirmation of the molecular skeleton and connectivity. For 2,3-Dihydro-1-benzofuran-5-carbothioamide, specific signals for the aromatic protons, the diastereotopic protons of the dihydrofuran ring, and the exchangeable protons of the thioamide group are expected.[9][10]
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The thioamide group exhibits characteristic absorption bands, though they are often complex due to coupling with other vibrations.[11][12] Key expected vibrations include N-H stretching, C-N stretching (the "B band"), and vibrations with a significant C=S contribution (the "G band").[11] Additionally, bands corresponding to the aromatic ring and the C-O-C ether linkage of the benzofuran moiety will be present.[13]
Experimental Design: Protocols and Validation
A self-validating protocol includes system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis begins.[14]
HPLC-UV Method Protocol
Caption: HPLC-UV workflow for purity and assay analysis.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm (based on the characteristic UV absorption of thioamides).[15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
System Suitability Test (SST): Five replicate injections of a standard solution. Acceptance criteria: %RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000.
GC-MS Method Protocol
Caption: GC-MS workflow for volatile impurity profiling.
-
Instrumentation: GC system with a Mass Spectrometric (MS) detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Comparative Performance Data and Cross-Validation
To cross-validate the HPLC method for assay against a potential secondary quantitative method (e.g., another validated HPLC method with a different column or a quantitative NMR method), a sample of 2,3-Dihydro-1-benzofuran-5-carbothioamide would be analyzed by both procedures. The following tables summarize the expected performance characteristics for the primary analytical methods based on established ICH guidelines.[14]
Table 1: Validation Parameters for HPLC Assay Method
| Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte retention time | Peak is pure; baseline resolved |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of target concentration | 8.0 - 12.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | 0.8% |
| Intermediate: ≤ 2.0% | 1.2% | |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Robust |
Table 2: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Use | Quantification, Purity | Impurity ID, Volatiles | Structural Elucidation | Functional Group ID |
| Strengths | Robust quantification, versatile | High sensitivity, definitive ID | Unambiguous structure info | Fast, non-destructive |
| Weaknesses | Lower specificity than MS | Requires volatile/thermostable analyte | Low sensitivity, complex data | Limited structural detail |
| Sample Throughput | Moderate | High (with autosampler) | Low | High |
| Derivatization | Not typically required | May be needed to improve volatility | Not required | Not required |
Conclusion and Recommendations
The comprehensive characterization of 2,3-Dihydro-1-benzofuran-5-carbothioamide requires an orthogonal and multi-faceted analytical approach.
-
For routine QC testing of assay and purity, the validated RP-HPLC method is the recommended primary technique due to its high precision, accuracy, and robustness.
-
GC-MS serves as an essential orthogonal method, not for cross-validating the assay of the main component, but for ensuring the absence of potentially harmful volatile and semi-volatile impurities not detectable by HPLC.
-
NMR and FT-IR are indispensable for initial structural confirmation and are the gold standard for identity testing. They provide the definitive structural evidence upon which all quantitative methods are based.
A robust analytical control strategy integrates these methods, with formal cross-validation studies performed whenever a quantitative method is changed, updated, or transferred. This ensures data integrity and consistency, which are paramount for successful drug development and regulatory approval.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3-Dihydro-1-benzofuran-5-carbothioamide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydro-1-benzofuran-5-carbothioamide, a compound that, while not extensively characterized in public safety literature, warrants a cautious and informed approach based on its chemical structure.
This document is intended to provide comprehensive guidance. However, it is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) provided by the manufacturer. Adherence to all local, state, and national regulations is mandatory.[1][2]
Hazard Assessment: A Proactive Approach to Safety
A thorough understanding of the potential hazards associated with 2,3-Dihydro-1-benzofuran-5-carbothioamide is the foundation of its safe handling and disposal. Due to the limited specific toxicological data for this compound, a conservative assessment based on its structural motifs—a benzofuran derivative and a thioamide functional group—is necessary.
Known Hazards:
-
Irritant: The compound is classified as an irritant (Xi), causing irritation to the eyes, respiratory system, and skin.[3][4]
-
Potential for Carcinogenicity: Thioamides as a class include compounds that are considered potentially carcinogenic.[5] The parent compound, 2,3-benzofuran, is also a suspected carcinogen.[6][7][8]
-
Aquatic Toxicity: Benzofuran derivatives can be harmful to aquatic life with long-lasting effects.[6]
-
Combustibility: While this specific compound is a solid, related benzofurans can be flammable liquids.[1][6] Therefore, it should be kept away from ignition sources.
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity | Irritating to eyes, respiratory system, and skin.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| Eye Irritation | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: wash with plenty of soap and water.[9] |
| Carcinogenicity (Suspected) | Belongs to a class of compounds (thioamides) with potential carcinogenicity.[5] The benzofuran moiety is also a concern.[6][7][8] | P201: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[7] |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects.[6] | P273: Avoid release to the environment.[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal procedures must be conducted in a certified chemical fume hood.[2]
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes and dust. |
| Lab Coat | A standard laboratory coat, preferably flame-retardant. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. | To prevent inhalation of dust or aerosols. |
Spill Management: Rapid and Safe Response
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
Small Spills (within a chemical fume hood):
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol) to remove any residue. Collect the cleaning materials as hazardous waste.
-
Final Cleaning: Follow with a thorough cleaning of the area with soap and water.
Large Spills:
-
Evacuate: Immediately evacuate the area and alert laboratory personnel.
-
Isolate: If safe to do so, prevent the spread of the spill by closing doors to the affected area.
-
Notify: Contact your institution's EHS office immediately.[2]
-
Professional Cleanup: Allow only trained emergency response personnel to manage the cleanup.
Disposal Procedures: A Step-by-Step Guide
All waste containing 2,3-Dihydro-1-benzofuran-5-carbothioamide must be treated as hazardous chemical waste.[5]
Disposal of Unused or Waste Product
For any quantity of the solid compound, direct disposal through a licensed hazardous waste management company is the recommended and safest approach.[6][11]
-
Containerization: Place the waste compound in a clearly labeled, sealed, and compatible waste container. The label should include the full chemical name, CAS number (306936-08-3), and relevant hazard symbols.
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste.[12] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[7]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed waste disposal contractor.[12]
Disposal of Contaminated Materials
All materials that have come into contact with 2,3-Dihydro-1-benzofuran-5-carbothioamide must be disposed of as hazardous waste.[2]
-
Solid Waste: Items such as gloves, weigh boats, and absorbent materials should be placed in a sealed plastic bag.[2] This bag must then be deposited into a designated solid hazardous waste container, clearly labeled as containing thioamide-contaminated waste.[2]
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-proof sharps container designated for chemical waste.[12]
-
Glassware:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinsate must be collected as hazardous liquid waste.[2]
-
Decontamination: Immerse the rinsed glassware in a base bath or a suitable decontamination solution as recommended by your EHS office.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
-
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of 2,3-Dihydro-1-benzofuran-5-carbothioamide and associated waste.
Caption: Disposal pathways for 2,3-Dihydro-1-benzofuran-5-carbothioamide waste.
Regulatory Compliance
It is the responsibility of the chemical waste generator to ensure that all disposal activities are in strict accordance with local, state, and national regulations.[1][2] Maintain meticulous records of all hazardous waste generated and disposed of.
By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.
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Essential Safety and Operational Guide for Handling 2,3-Dihydro-1-benzofuran-5-carbothioamide
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,3-Dihydro-1-benzofuran-5-carbothioamide (CAS No. 306936-08-3). As a compound combining a thioamide functional group with a dihydrobenzofuran scaffold, it necessitates a cautious and well-informed approach to laboratory handling to ensure the safety of all personnel. The following procedures are synthesized from established best practices for related chemical classes and are intended for use by trained researchers, scientists, and drug development professionals.
Hazard Analysis and Risk Assessment: Understanding the Compound
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for 2,3-Dihydro-1-benzofuran-5-carbothioamide is not widely available, an analysis of its structural components—a benzofuran derivative and a thioamide—allows for a robust risk assessment.
-
Benzofuran and its Derivatives: Benzofuran and related structures are known to be potential irritants and some are suspected carcinogens.[1][2] They can also be combustible materials.[1]
-
Thioamides: This class of compounds can be irritating to the skin, eyes, and respiratory system.[3] Some thioamides have been shown to have biological activity, which underscores the importance of minimizing exposure.[4][5]
Based on available data for 2,3-Dihydro-1-benzofuran-5-carbothioamide, it is classified as an irritant to the eyes, respiratory system, and skin.[6][7] Therefore, all handling procedures must be designed to prevent contact through inhalation, ingestion, or skin absorption.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to personal protective equipment is mandatory when handling 2,3-Dihydro-1-benzofuran-5-carbothioamide. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated reactivity and physical state.
| Protection Type | Specific Recommendations | Rationale and Key Considerations |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes of the compound or solvents, which are irritating to the eyes.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact with the chemical, which is a known skin irritant.[6][7] Regularly inspect gloves for any signs of degradation or punctures. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects skin and clothing from contamination. The flame-resistant property is a precaution due to the potential flammability of related organic compounds.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes the risk of inhaling airborne particles of the compound, which is irritating to the respiratory system.[6][7] |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from receipt of the compound to its disposal.
By adhering to these guidelines, researchers can handle 2,3-Dihydro-1-benzofuran-5-carbothioamide with a high degree of safety, minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and perform a risk assessment before beginning any new procedure.
References
-
BenchChem. Personal protective equipment for handling 4-methyl-5-vinylisobenzofuran-1(3H)-one. 8
-
ChemBK. 2,3-DIHYDROBENZO[B]FURAN-5-CARBOTHIOAMIDE - Risk and Safety. 6
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TCI Chemicals. 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). 1
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Sigma-Aldrich. SAFETY DATA SHEET. 9
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BenchChem. Essential Safety and Operational Guide for Handling 6-Methylpicolinic Acid-Thioamide. 3
-
TCI Chemicals. SAFETY DATA SHEET - 2,3-Benzofuran. 2
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PubChem. 2,3-Dihydrobenzofuran-5-carboxamide.
-
Fisher Scientific. SAFETY DATA SHEET - Benzofuran. 10
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Fisher Scientific. SAFETY DATA SHEET - 2,3-Dihydrobenzo[b]furan-5-carbaldehyde. 11
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CP Lab Safety. 2,3-Dihydrobenzofuran-5-carbothioamide, 98% Purity, C9H9NOS, 1 gram.
-
ChemicalBook. 2,3-DIHYDROBENZO[B]FURAN-5-CARBOTHIOAMIDE CAS#: 306936-08-3.
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PubChem. Dihydrobenzofuran.
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PMC. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.
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Taylor & Francis. Thioamide – Knowledge and References.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
